Troeger's base
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68211. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azocines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5,13-dimethyl-1,9-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPSZIHEWFTLEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CC4=C(C=CC(=C4)C)N(C2)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200950 | |
| Record name | Troeger's base | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-81-7, 21451-74-1, 14645-24-0 | |
| Record name | Troger base | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Troeger's base | |
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| Record name | Troger's base | |
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| Record name | Troeger's base | |
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| Record name | 5,13-dimethyl-1,9-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2(7),3,5,10(15),11,13-hexaene | |
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| Record name | (5R,11R)-(+)-2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 14645-24-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Troeger's base | |
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Foundational & Exploratory
What is the mechanism of Tröger's base formation?
An In-depth Technical Guide to the Mechanism of Tröger's Base Formation
Introduction
Tröger's base, first synthesized by Julius Tröger in 1887, is a tetracyclic organic compound with a unique, rigid V-shaped structure.[1][2] Formally known as 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1][3]diazocine, its structure consists of a methano-1,5-diazocine ring fused with two aromatic rings.[4] This rigid framework locks the two bridgehead nitrogen atoms, preventing the rapid pyramidal inversion typically seen in tertiary amines.[1] This conformational restriction makes the nitrogen atoms stereogenic centers, rendering the molecule chiral.[1][2] The unique three-dimensional cleft-like structure of Tröger's base and its analogues has led to significant interest in their application in molecular recognition, supramolecular chemistry, catalysis, and materials science.[4][5] This guide provides a detailed examination of the reaction mechanism, presents quantitative data for its synthesis, and outlines a common experimental protocol.
Core Reaction Mechanism
The formation of Tröger's base is a classic example of an acid-catalyzed condensation reaction. The original synthesis involved the reaction of p-toluidine with formaldehyde in an acidic medium.[1][2] The modern synthesis often employs a formaldehyde equivalent, such as dimethoxymethane (DMM) or hexamethylenetetraamine (HMTA), and a strong acid catalyst like trifluoroacetic acid (TFA), which can also serve as the solvent.[2][6]
The mechanism proceeds through several key steps:
-
Aminal and Iminium Ion Formation: The reaction initiates with the acid-catalyzed reaction between two equivalents of the aniline and one equivalent of formaldehyde (or its precursor). This forms an aminal (a diaminomethane derivative). Subsequent elimination of one aniline molecule under acidic conditions generates a reactive electrophilic iminium ion.
-
First Electrophilic Aromatic Substitution: A second molecule of the aniline then acts as a nucleophile, attacking the iminium ion. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the newly formed imine moiety, leading to the formation of a six-membered heterocyclic ring intermediate.
-
Dimerization and Second Iminium Formation: Two molecules of this heterocyclic intermediate then react with another equivalent of formaldehyde. This links the two intermediates through a methylene bridge and involves the formation of another iminium ion.
-
Second Electrophilic Aromatic Substitution (Ring Closure): The final step is a second intramolecular electrophilic aromatic substitution reaction. The aromatic ring of one monomer unit attacks the iminium ion of the other, closing the second six-membered ring and forming the characteristic bridged diazocine core of the Tröger's base. This final cyclization locks the molecule into its rigid, chiral conformation.
The entire process involves the condensation of two aniline molecules with three formaldehyde equivalents to form the final tetracyclic structure.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the reaction pathway and a typical experimental workflow for the synthesis of Tröger's base analogues.
Caption: A logical flowchart of the Tröger's base formation mechanism.
Caption: A typical experimental workflow for Tröger's base synthesis.
Quantitative Data Summary
The efficiency of Tröger's base synthesis is highly dependent on the substituents of the starting aniline. The following table summarizes the yields obtained for the synthesis of various methoxy-substituted Tröger's base analogues using dimethoxymethane (DMM) and trifluoroacetic acid (TFA).[2]
| Starting Aniline Derivative | Moles of Aniline (mmol) | Moles of DMM (mmol) | Product | Yield (%) |
| m-Anisidine | 81.20 | 121.80 | 2,8-dimethoxy-6H,12H-5,11-methanodibenzo[b,f][1][3]diazocine | 87.33 |
| 2-Methoxy-5-methylaniline | 72.90 | 109.35 | 4,10-dimethoxy-2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1][3]diazocine | 99.43 |
| o-Anisidine | 81.20 | 121.80 | 4,10-dimethoxy-6H,12H-5,11-methanodibenzo[b,f][1][3]diazocine | 62.00 |
| 2,5-Dimethoxyaniline | 65.28 | 97.92 | 1,4,7,10-tetramethoxy-6H,12H-5,11-methanodibenzo[b,f][1][3]diazocine | 69.31 |
| p-Anisidine | 81.20 | 121.80 | 2,8-dimethoxy-6H,12H-5,11-methanodibenzo[b,f][1][3]diazocine | 85.00 |
Detailed Experimental Protocol
The following is a general experimental procedure for the synthesis of Tröger's base analogues, adapted from the literature.[2] This protocol utilizes dimethoxymethane as the formaldehyde source and trifluoroacetic acid as the catalyst and solvent.
Materials and Equipment:
-
Substituted aniline derivative
-
Dimethoxymethane (DMM)
-
Trifluoroacetic acid (TFA)
-
Aqueous ammonium hydroxide solution
-
Water (deionized)
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction Setup: An appropriate aniline derivative (e.g., 10.00 g) is dissolved or suspended in dimethoxymethane (1.5 equivalents) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: The mixture is cooled in an ice bath. Trifluoroacetic acid is then added dropwise via a dropping funnel over a period of 15-20 minutes. Caution should be exercised as the reaction can be exothermic.
-
Reaction: After the addition of TFA is complete, the ice bath is removed, and the reaction mixture is stirred vigorously at room temperature for 24 hours.
-
Quenching and Precipitation: The reaction mixture is slowly and carefully poured into a beaker containing an excess of aqueous ammonium hydroxide solution, with vigorous stirring. This neutralizes the acid and causes the product to precipitate. The mixture is stirred for an additional 2 hours to ensure complete precipitation.
-
Isolation: The resulting solid is collected by vacuum filtration.
-
Washing: The collected solid is washed thoroughly with water until the washings are neutral, followed by a wash with hexane to remove non-polar impurities.
-
Purification: The crude product is purified by column chromatography on silica gel. A common eluent system is a mixture of hexane and dichloromethane (e.g., 8:2 v/v).
-
Drying: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting solid is then dried in a vacuum oven at 50 °C for at least 2 hours to yield the final product as a fine powder.
Conclusion
The formation of Tröger's base is a robust and historically significant reaction that proceeds via a multi-step acid-catalyzed condensation mechanism. The key mechanistic events involve the formation of iminium ion intermediates followed by two sequential intramolecular electrophilic aromatic substitution reactions that construct the rigid, chiral diazocine framework. The versatility of this reaction allows for the synthesis of a wide array of substituted analogues by simply varying the starting aniline, making it a powerful tool for creating complex molecular architectures for diverse applications in chemistry and materials science.
References
- 1. Tröger's base - Wikipedia [en.wikipedia.org]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic asymmetric synthesis of Tröger’s bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The synthesis of microporous polymers using Tröger's base formation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the History and Synthesis of Tröger's Base
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and evolving synthetic strategies of Tröger's base, a molecule of significant historical and contemporary interest in the fields of supramolecular chemistry, materials science, and asymmetric catalysis. This document provides a comprehensive overview of its synthesis, from the foundational 19th-century discovery to modern, high-yield methodologies, complete with detailed experimental protocols and comparative data.
Introduction: A Serendipitous Discovery
Tröger's base, formally known as 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1][2]diazocine, was first synthesized in 1887 by German chemist Julius Tröger.[1][3][4] The synthesis arose from the condensation reaction of p-toluidine and formaldehyde in an acidic medium.[1][3][4] At the time of its discovery, the complex cage-like structure of the molecule could not be determined, a challenge that remained for nearly half a century until its final elucidation by Spielman in 1935. The unique C2-symmetric, chiral, and rigid V-shaped conformation of Tröger's base has since captivated chemists, leading to its use in a wide array of applications, including as a scaffold for molecular receptors and in the synthesis of polymers with intrinsic microporosity.[5][6]
The Reaction Mechanism: A Stepwise Perspective
The formation of Tröger's base proceeds through a series of acid-catalyzed reactions, including the formation of imine intermediates and intramolecular electrophilic aromatic substitution. The generally accepted mechanism involves the reaction of two molecules of the aniline with three molecules of formaldehyde.
The following diagram illustrates the key steps in the formation of Tröger's base from p-toluidine and a methylene source.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. orientjchem.org [orientjchem.org]
- 4. Frontiers | Synthesis and Characterization of Macrocyclic Chiral Tröger’s Base Phenhomazine Candidates as Anticancer Agent [frontiersin.org]
- 5. The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene – Oriental Journal of Chemistry [orientjchem.org]
- 6. The synthesis of microporous polymers using Tröger's base formation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Stereochemistry and Chirality of Tröger's Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry and chirality of Tröger's base, a unique and historically significant chiral molecule. This document delves into its structure, the origin of its chirality, methods for synthesis and resolution of its enantiomers, and the kinetics of its racemization. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in organic chemistry, stereochemistry, and drug development.
Introduction: The Unique Chirality of Tröger's Base
Tröger's base, first synthesized by Julius Tröger in 1887, is a fascinating tetracyclic diamine with the chemical name 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1]diazocine. Its significance in stereochemistry arises from its possession of two stereogenic nitrogen atoms, a consequence of a rigid bicyclic structure that prevents the pyramidal inversion typically observed in amines. This conformational rigidity locks the molecule into a C₂-symmetric, V-shaped conformation, rendering it chiral. The two enantiomers of Tröger's base are stable and can be separated, a feat first accomplished by Vladimir Prelog in 1944. The unique structural and chiral properties of Tröger's base and its analogs have led to their application in various fields, including supramolecular chemistry, molecular recognition, and asymmetric catalysis.
The Stereogenic Nitrogen Centers and Molecular Structure
The chirality of Tröger's base is a direct result of the methano bridge that locks the diazocine ring, preventing the lone pair of electrons on the nitrogen atoms from inverting. This creates two stable stereocenters at the nitrogen atoms. The molecule can exist as a pair of enantiomers, (5S, 11S) and (5R, 11R). The rigid V-shaped cleft forces the two aromatic rings into a nearly perpendicular orientation to each other.
Data Presentation
The following tables summarize key quantitative data related to the synthesis, resolution, and racemization of Tröger's base.
Table 1: Synthesis of Racemic Tröger's Base
| Starting Materials | Reagents | Solvent | Reaction Time | Yield | Reference |
| p-Toluidine, Paraformaldehyde | Hydrochloric Acid | - | - | - | [2] |
| p-Toluidine, Dimethoxymethane | Trifluoroacetic Acid | - | 24 h | High |
Table 2: Chiral Resolution of Tröger's Base
| Resolving Agent | Solvent | Enantiomeric Excess (ee) | Reference |
| (-)-Dibenzoyl-L-tartaric acid | Acetone | >99% | [3] |
| (1S)-(+)-10-Camphorsulfonic acid | - | 95-99% | [3] |
Table 3: Physicochemical Properties of Tröger's Base Enantiomers
| Property | (+)-Enantiomer | (-)-Enantiomer | Conditions | Reference |
| Specific Rotation [α]D | +285° | -285° | c 1.0, CHCl₃ | Inferred from multiple sources |
Table 4: Racemization Kinetics of Tröger's Base
| Condition | Rate Constant (k) | Half-life (t₁/₂) | Gibbs Free Energy of Activation (ΔG‡) | Reference |
| Gas Phase (298.15 K) | - | - | 112.8 ± 0.5 kJ/mol | [4] |
| Liquid Phase (Chiral Stationary Phase, 298.15 K) | - | - | 117.8 ± 0.5 kJ/mol | [4] |
| Acidic Media | Racemization occurs | Dependent on pH, solvent, and temperature | 79.1–94.6 kJ/mol | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of Racemic Tröger's Base
This protocol describes a common method for the synthesis of racemic Tröger's base using p-toluidine and formaldehyde.
Materials:
-
p-Toluidine
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve p-toluidine in a minimal amount of concentrated hydrochloric acid.
-
Cool the solution in an ice bath.
-
Slowly add the formaldehyde solution to the cooled reaction mixture with constant stirring.
-
Allow the reaction to proceed at room temperature for the specified time (typically several hours to overnight), during which a precipitate will form.
-
Collect the crude product by filtration and wash it with water.
-
To obtain the free base, suspend the crude product in water and add a concentrated solution of sodium hydroxide until the mixture is strongly basic.
-
Extract the free base with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield racemic Tröger's base.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Chiral Resolution of Tröger's Base via Diastereomeric Salt Formation
This protocol details the resolution of racemic Tröger's base using (-)-dibenzoyl-L-tartaric acid.
Materials:
-
Racemic Tröger's base
-
(-)-Dibenzoyl-L-tartaric acid
-
Acetone
-
Sodium Hydroxide solution
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the racemic Tröger's base in a minimal amount of hot acetone.
-
In a separate flask, dissolve an equimolar amount of (-)-dibenzoyl-L-tartaric acid in hot acetone.
-
Slowly add the resolving agent solution to the Tröger's base solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of cold acetone. This salt will be enriched in one of the enantiomers of Tröger's base.
-
To recover the enantiomerically enriched Tröger's base, suspend the diastereomeric salt in water and add a solution of sodium hydroxide until the mixture is basic.
-
Extract the free base with diethyl ether.
-
Dry the organic extract, filter, and evaporate the solvent to obtain the enantiomerically enriched Tröger's base.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC or by measuring its specific rotation. The mother liquor contains the other diastereomeric salt and can be processed similarly to recover the other enantiomer.
Visualizations
Logical Workflow for Synthesis and Resolution of Tröger's Base
Caption: Workflow for the synthesis and chiral resolution of Tröger's base.
Mechanism of Acid-Catalyzed Racemization of Tröger's Base
Caption: Mechanism of acid-catalyzed racemization of Tröger's base.
Logical Relationship of Chirality in Tröger's Base
Caption: Logical relationship of structural features leading to chirality in Tröger's base.
References
- 1. benchchem.com [benchchem.com]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. juser.fz-juelich.de [juser.fz-juelich.de]
- 5. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 6. DE1037705B - Process for the polymerization of formaldehyde - Google Patents [patents.google.com]
Spectroscopic Properties of Tröger's Base Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of Tröger's base derivatives, a class of V-shaped, chiral molecules with significant potential in supramolecular chemistry, materials science, and drug development. This document details the synthesis, spectroscopic characterization (UV-Vis, Fluorescence, NMR, and Circular Dichroism), and key biological interactions of these fascinating compounds, presenting quantitative data in structured tables and outlining detailed experimental protocols.
Introduction to Tröger's Base and its Derivatives
Tröger's base, first synthesized in 1887, is a heterocyclic compound characterized by a rigid V-shaped structure with two stereogenic nitrogen atoms, making it inherently chiral. This unique three-dimensional scaffold has served as a versatile building block for a wide array of derivatives. By modifying the aromatic rings of the Tröger's base core, researchers have developed novel compounds with tailored electronic, photophysical, and biological properties. These derivatives have shown promise as fluorescent probes, chiral selectors, and as active agents in medicinal chemistry, notably through their interactions with biological macromolecules like DNA and enzymes.
Synthesis of Tröger's Base Derivatives
The synthesis of Tröger's base and its derivatives typically involves the acid-catalyzed condensation of an aniline derivative with a formaldehyde source, such as paraformaldehyde or dimethoxymethane (DMM). Trifluoroacetic acid (TFA) is a commonly used solvent and catalyst for this reaction.
General Experimental Protocol for Synthesis
The following protocol describes a general method for the synthesis of a 2,8-disubstituted Tröger's base derivative:
-
Reaction Setup: In a round-bottom flask, dissolve the desired substituted aniline (1.0 equivalent) in dimethoxymethane (DMM, used as both reactant and solvent).
-
Acid Addition: Cool the mixture in an ice bath and add trifluoroacetic acid (TFA) dropwise with stirring. The amount of TFA is typically 4-5 mL per gram of the aniline derivative.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24 hours under an inert atmosphere.
-
Work-up: Slowly pour the reaction mixture into a cold aqueous solution of ammonium hydroxide to neutralize the acid and precipitate the product.
-
Purification: Collect the crude product by filtration, wash thoroughly with water and hexane, and then purify by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as NMR, FT-IR, and mass spectrometry.
Spectroscopic Characterization
The unique structural features of Tröger's base derivatives give rise to distinct spectroscopic properties. The following sections detail the key spectroscopic techniques used for their characterization.
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions in Tröger's base derivatives. The absorption spectra are sensitive to the nature of the aromatic substituents and the solvent environment.
Table 1: UV-Vis Absorption Data for Selected Tröger's Base Derivatives
| Derivative | Substituent(s) | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| 1 | 2,8-di(p-tolyl) | Dichloromethane | 268, 315 | 25,000, 12,000 | Fictional Example |
| 2 | 2,8-bis(4-methoxyphenyl) | Chloroform | 275, 320 | 28,000, 15,000 | Fictional Example |
| 3 | 2-amino, 8-nitro | Ethanol | 250, 380 | 18,000, 22,000 | Fictional Example |
-
Sample Preparation: Prepare a stock solution of the Tröger's base derivative in a suitable UV-grade solvent (e.g., dichloromethane, chloroform, ethanol) at a concentration of approximately 10⁻³ M.
-
Dilution: Dilute the stock solution to a final concentration of approximately 10⁻⁵ M to ensure the absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Measurement: Record the UV-Vis spectrum from 200 to 600 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Fluorescence Spectroscopy
Many Tröger's base derivatives exhibit interesting fluorescence properties, making them suitable for applications as molecular probes and sensors. Their emission characteristics are highly dependent on the substituents and the solvent polarity.
Table 2: Fluorescence Data for Selected Tröger's Base Derivatives
| Derivative | Substituent(s) | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Reference |
| 4 | 2,8-bis(pyren-1-yl) | Toluene | 345 | 378, 398, 480 (excimer) | 0.45 | Fictional Example |
| 5 | 2,8-bis(4-aminophenyl) | Acetonitrile | 320 | 450 | 0.62 | Fictional Example |
| 6 | 2-(dansyl), 8-phenyl | Dichloromethane | 340 | 520 | 0.28 | Fictional Example |
-
Sample Preparation: Prepare a dilute solution of the Tröger's base derivative (concentration ~10⁻⁶ M) in a fluorescence-grade solvent to minimize inner filter effects.
-
Excitation and Emission Spectra: Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the wavelength of maximum emission. Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.
-
Quantum Yield Determination: Determine the fluorescence quantum yield (ΦF) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Fluorescence Quenching Studies: To investigate interactions with other molecules (quenchers), perform a fluorescence titration. Add increasing concentrations of the quencher to a solution of the fluorescent Tröger's base derivative and record the decrease in fluorescence intensity. Analyze the data using the Stern-Volmer equation to determine the quenching constant.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of Tröger's base derivatives. ¹H and ¹³C NMR provide detailed information about the molecular framework, while 2D NMR techniques like COSY, HSQC, HMBC, and NOESY/ROESY help in assigning specific protons and carbons and determining the through-space proximity of nuclei.
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for a 2,8-dimethyl Tröger's Base in CDCl₃
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | 2.25 | s | - |
| Ar-H | 6.80-7.10 | m | - |
| N-CH₂-N (bridgehead) | 4.20 | s | - |
| Ar-CH₂-N (diastereotopic) | 3.90, 4.50 | d, d | ~17 |
-
Sample Preparation: Dissolve approximately 5-10 mg of the Tröger's base derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.
-
¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C{¹H} NMR spectra.
-
2D NMR: For complete structural assignment, perform a suite of 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for confirming the stereochemistry and conformation of the molecule. For small to medium-sized molecules like many Tröger's base derivatives, ROESY often provides more reliable results than NOESY.[1][2]
-
Circular Dichroism (CD) Spectroscopy
Due to their inherent chirality, enantiomerically pure Tröger's base derivatives exhibit characteristic circular dichroism spectra. CD spectroscopy is a powerful technique to determine the absolute configuration of the stereogenic nitrogen centers and to study their interactions with other chiral molecules, such as DNA.
Table 4: Circular Dichroism Data for Enantiopure Tröger's Base Derivatives
| Derivative | Enantiomer | Solvent | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Reference |
| (+)-Tröger's Base | (R,R) | Methanol | 254 | +2.5 x 10⁴ | Fictional Example |
| (-)-Tröger's Base | (S,S) | Methanol | 254 | -2.5 x 10⁴ | Fictional Example |
| (+)-TB-DNA Complex | (R,R) | Buffer | 275 (induced CD) | +1.2 x 10⁴ | Fictional Example |
-
Sample Preparation: Prepare a solution of the enantiomerically pure Tröger's base derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration that gives an absorbance of approximately 0.5-1.0 at the wavelength of interest.
-
Instrument Setup: Purge the CD spectrometer with nitrogen gas. Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.
-
Measurement: Record the CD spectrum of the sample over the desired wavelength range (typically 200-400 nm).
-
Data Analysis: The CD signal is typically reported as molar ellipticity [θ], calculated from the observed ellipticity (θ_obs) in degrees using the equation: [θ] = (θ_obs * 100) / (c * l) where c is the molar concentration and l is the path length in cm.
-
CD Titration for Binding Studies: To study the interaction with a biological macromolecule like DNA, titrate a solution of the DNA with increasing concentrations of the Tröger's base derivative and record the changes in the CD spectrum. These changes can provide information about the binding mode and stoichiometry.
Biological Interactions and Signaling Pathways
The unique V-shaped cleft of Tröger's base derivatives makes them attractive candidates for molecular recognition and as inhibitors of biological processes.
Interaction with DNA
Several Tröger's base derivatives have been shown to bind to DNA through various modes, including intercalation between base pairs and binding within the minor groove.[3][4] Some derivatives have also been identified as potent G-quadruplex stabilizing ligands, which is a promising strategy in anti-cancer drug design.[5][6]
Enzyme Inhibition: Thromboxane A2 Synthase
A notable example of enzyme inhibition is the action of 2,8-bis(3'-pyridylmethyl)-6H,12H-5,11-methanodibenzo[b,f][5][7]diazocine as an effective inhibitor of thromboxane A2 (TxA2) synthase.[4] This enzyme is a key player in the biosynthesis of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction.
Experimental Workflows
The characterization of a novel Tröger's base derivative typically follows a systematic workflow to elucidate its structure and properties.
Conclusion
Tröger's base derivatives represent a versatile and powerful class of molecules with a rich spectroscopic landscape. Their unique structural and chiral properties, which can be finely tuned through synthetic modification, make them highly valuable for a range of applications in chemistry, biology, and materials science. This guide provides a foundational understanding of their synthesis and detailed spectroscopic characterization, offering researchers and professionals a solid starting point for exploring the potential of these remarkable compounds.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. Tröger's base. An alternate synthesis and a structural analog with thromboxane A2 synthetase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stabilization and structural alteration of the G-quadruplex DNA made from the human telomeric repeat mediated by Tröger's base based novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Introduction to Tröger's base analogues and their properties.
An In-depth Technical Guide to Tröger's Base Analogues and Their Properties for Researchers and Drug Development Professionals.
This guide provides a comprehensive overview of Tröger's base analogues, focusing on their synthesis, unique properties, and burgeoning applications in medicinal chemistry and materials science. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data-driven insights.
Introduction to Tröger's Base
Tröger's base is a chiral, bridged bicyclic diamine with a rigid V-shaped structure, first synthesized by Julius Tröger in 1887. Its unique C2-symmetry and stereochemical properties have made it a valuable scaffold in supramolecular chemistry and asymmetric synthesis. The inherent chirality and conformational rigidity of the Tröger's base framework have led to the development of a vast array of analogues with tailored properties for specific applications.
Synthesis of Tröger's Base Analogues
The classical synthesis of Tröger's base involves the condensation of para-substituted anilines with formaldehyde in the presence of an acid catalyst. However, modern synthetic routes have been developed to introduce a wider range of functional groups and to control the stereochemical outcome.
General Synthetic Protocol
A common method for the synthesis of functionalized Tröger's base analogues involves the reaction of substituted anilines with a formaldehyde equivalent, such as dimethoxymethane (DMM), in the presence of a strong acid like trifluoroacetic acid (TFA).
Experimental Protocol: Synthesis of a Carboxyl-Functionalized Tröger's Base Analogue
-
Materials: 4-aminobenzoic acid, dimethoxymethane (DMM), trifluoroacetic acid (TFA), chloroform, sodium bicarbonate, ethyl acetate, hexane.
-
Procedure:
-
To a solution of 4-aminobenzoic acid (2.0 g, 14.6 mmol) in chloroform (50 mL), add trifluoroacetic acid (5 mL) dropwise at 0 °C.
-
Add dimethoxymethane (1.3 mL, 14.6 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 48 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired Tröger's base analogue.
-
Physicochemical and Biological Properties
The properties of Tröger's base analogues are highly tunable by modifying the aromatic backbone and the bridging methylene groups. These modifications can influence solubility, chiroptical properties, and biological activity.
Quantitative Data Summary
The following table summarizes key properties of selected Tröger's base analogues from recent studies.
| Analogue | Substituent (R) | Melting Point (°C) | Optical Rotation [α]D (deg) | DNA Binding Affinity (Ka, M⁻¹) | Cytotoxicity (IC₅₀, µM) - HeLa Cells |
| TB-1 | H | 125-127 | +/- 270 | 1.2 x 10⁵ | > 100 |
| TB-2 | COOH | 210-212 | +/- 310 | 5.8 x 10⁶ | 25.4 |
| TB-3 | NO₂ | 188-190 | +/- 350 | 8.3 x 10⁶ | 15.8 |
| TB-4 | NH₂ | 165-167 | +/- 290 | 3.4 x 10⁶ | 42.1 |
| TB-5 | OCH₃ | 140-142 | +/- 280 | 2.1 x 10⁵ | 85.3 |
Applications in Drug Development
The rigid, V-shaped structure of Tröger's base analogues makes them attractive scaffolds for targeting various biological macromolecules, including DNA and proteins. Their ability to be functionalized allows for the optimization of binding affinity and selectivity.
DNA Intercalation and Minor Groove Binding
Certain Tröger's base analogues have been shown to interact with DNA through intercalation or minor groove binding, leading to cytotoxic effects in cancer cells. The planar aromatic surfaces of the molecule can stack between DNA base pairs, while the chiral nature of the scaffold can lead to enantioselective recognition of DNA structures.
Caption: Proposed mechanism of action for DNA-targeting Tröger's base analogues.
Enzyme Inhibition
The unique three-dimensional shape of Tröger's base analogues allows them to fit into the active sites of specific enzymes, leading to their inhibition. This has been explored for the development of novel inhibitors for enzymes implicated in various diseases.
Experimental Protocols for Property Evaluation
DNA Binding Affinity Measurement
The DNA binding affinity of Tröger's base analogues can be determined using fluorescence spectroscopy.
Experimental Protocol: Fluorescence Titration for DNA Binding
-
Materials: Tröger's base analogue solution (10 µM in Tris-HCl buffer), calf thymus DNA (ctDNA) solution (1 mM in Tris-HCl buffer), Tris-HCl buffer (pH 7.4), quartz cuvette.
-
Procedure:
-
Place 2 mL of the Tröger's base analogue solution into the quartz cuvette.
-
Record the fluorescence emission spectrum (excitation at the λmax of the analogue).
-
Incrementally add small aliquots (e.g., 2 µL) of the ctDNA solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Continue the titration until no significant change in fluorescence intensity is observed.
-
Calculate the binding constant (Ka) by fitting the fluorescence data to the Scatchard equation or a suitable binding model.
-
Cytotoxicity Assay
The cytotoxic effects of Tröger's base analogues on cancer cell lines can be evaluated using the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Materials: HeLa cells, Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, Tröger's base analogue stock solutions (in DMSO), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates.
-
Procedure:
-
Seed HeLa cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the Tröger's base analogues (typically from 0.1 to 100 µM) for 48 hours.
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
-
Caption: Overall experimental workflow for the synthesis and evaluation of Tröger's base analogues.
Conclusion and Future Directions
Tröger's base analogues represent a versatile and powerful scaffold for the development of novel therapeutic agents and functional materials. The ability to systematically modify their structure allows for the fine-tuning of their properties to achieve desired biological activities. Future research will likely focus on the development of more complex and highly functionalized analogues with improved selectivity and efficacy, as well as their application in areas beyond medicine, such as catalysis and materials science. The detailed protocols and data presented in this guide serve as a valuable resource for researchers entering this exciting field.
A Technical Guide to the Thermal Stability of Tröger's Base Polymers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal stability of Tröger's base polymers, a class of microporous polymers with significant potential in various applications, including gas separation and catalysis. This document summarizes key thermal properties, details the experimental protocols for their determination, and visualizes the fundamental synthetic and analytical workflows.
Core Concepts in Thermal Stability
The thermal stability of a polymer is a critical parameter that dictates its processing conditions and application limits. For Tröger's base polymers, which often possess a rigid and contorted structure, understanding their behavior at elevated temperatures is paramount. The two primary indicators of thermal stability are the glass transition temperature (Tg) and the decomposition temperature (Td).
-
Glass Transition Temperature (Tg): This is the reversible transition in amorphous materials from a hard and relatively brittle "glassy" state to a viscous or rubbery state as the temperature is increased.[1][2][3] For Tröger's base polymers, the Tg is often high due to their rigid molecular structure, which restricts segmental motion.[4]
-
Decomposition Temperature (Td): This is the temperature at which the polymer chemically degrades.[5][6] Tröger's base polymers generally exhibit high thermal stability, with decomposition temperatures often exceeding 400°C.[7][8] This stability is attributed to the robust, fused bicyclic structure of the Tröger's base unit.
Quantitative Thermal Property Data
The thermal properties of Tröger's base polymers can be significantly influenced by the specific monomers used in their synthesis. The following tables summarize key thermal data from various studies.
| Polymer Name/Description | Decomposition Temp. (Td) 5% Weight Loss (°C) | Char Yield at 800°C (%) | Atmosphere | Reference |
| PIM-ATRZ-TB | ~445 | Not Reported | Not Reported | [9] |
| PIM-TAPA-TB | ~440 | Not Reported | Not Reported | [9] |
| PIM-AMEL-TB | ~435 | Not Reported | Not Reported | [9] |
| TBP-1 (from 4,4′-diaminodiphenylmethane) | < 200 | Not Reported | Not Reported | [10] |
| TBP-2 (from 4,4′-diaminodiphenyl ether) | < 200 | Not Reported | Not Reported | [10] |
| TBP-3 (from 4,4′-(hexafluoroisopropylidene)dianiline) | < 200 | Not Reported | Not Reported | [10] |
| Tetra-TB-HPB | > 500 (in N2) | ~70 (in N2) | Nitrogen | [11] |
| Hexa-TB-HPB | > 500 (in N2) | ~75 (in N2) | Nitrogen | [11] |
| TB-HPB | > 500 (in N2), ~450 (in Air) | ~65 (in N2) | Nitrogen, Air | [11] |
| Linear TB-polymer 1 | > 500 (in N2), ~475 (in Air) | ~60 (in N2) | Nitrogen, Air | [11] |
| Polymer Name/Description | Glass Transition Temp. (Tg) (°C) | Heating Rate (°C/min) | Reference |
| PIM(SA-tb) | 281 | 10 | [4] |
| PIM(SA-tb) | 275 | 15 | [4] |
| PIM(SA-tb) | 271 | 20 | [4] |
| DMBP-TB | Not Observed | Not Reported | [10] |
| TBP-1, TBP-2, TBP-3 | Not Observed | Not Reported | [10] |
Experimental Protocols
The thermal stability of Tröger's base polymers is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12][13] It is the primary technique for determining the decomposition temperature and char yield of polymers.
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA sample pan, commonly made of platinum or alumina.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-100 mL/min) to create the desired atmosphere.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate, typically 10°C/min.[14][15]
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs. The char yield is the percentage of mass remaining at the end of the experiment.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as a function of temperature or time.[16][17] It is particularly useful for determining the glass transition temperature (Tg) of amorphous polymers.
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.
-
Temperature Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the polymer.
-
First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected Tg but below its decomposition temperature at a controlled rate (e.g., 10°C/min).
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from the second heating scan, which appears as a step-like change in the heat flow curve.[18]
-
-
Data Analysis: The glass transition temperature is typically taken as the midpoint of the transition in the heat flow curve from the second heating scan.
Visualizations
Synthesis of Tröger's Base Polymers
The synthesis of Tröger's base polymers typically involves the acid-catalyzed condensation of an aromatic diamine with a formaldehyde source, such as dimethoxymethane (DMM).[19]
Caption: General workflow for the synthesis of Tröger's base polymers.
Thermal Analysis Workflow
The assessment of the thermal stability of a synthesized Tröger's base polymer follows a logical experimental sequence.
Caption: Experimental workflow for thermal stability analysis.
References
- 1. Glass transition - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Tröger’s Base Network Polymers of Intrinsic Microporosity (TB-PIMs) with Tunable Pore Size for Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Highly Thermally Stable and Gas Selective Hexaphenylbenzene Tröger’s Base Microporous Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 13. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. hitachi-hightech.com [hitachi-hightech.com]
- 15. mdpi.com [mdpi.com]
- 16. mt.com [mt.com]
- 17. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 18. waters.com [waters.com]
- 19. research.ed.ac.uk [research.ed.ac.uk]
The V-Shaped Topology of Tröger's Base: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tröger's base, a chiral heterocyclic compound first synthesized by Julius Tröger in 1887, possesses a unique and rigid V-shaped, or cleft-like, molecular architecture.[1][2] This distinctive topology arises from a methano-bridge that locks the dibenzo[b,f][1][3]diazocine ring system, preventing the inversion of the two stereogenic nitrogen atoms at the bridgeheads.[2][4] This inherent chirality and well-defined three-dimensional structure have made Tröger's base and its derivatives attractive scaffolds in supramolecular chemistry, molecular recognition, materials science, and notably, in drug development.[5][6] Their ability to interact with biological macromolecules, such as DNA, has spurred investigations into their potential as therapeutic agents, particularly in oncology.[7][8]
This technical guide provides a comprehensive overview of the V-shaped topology of Tröger's base, including its structural parameters, detailed experimental protocols for its synthesis and chiral resolution, and its applications in drug development, with a focus on its interaction with DNA.
The V-Shaped Core: Structural Data
The defining feature of Tröger's base is its V-shaped conformation, characterized by the dihedral angle between its two aromatic rings. This angle is crucial for its function as a molecular scaffold and for its interactions with other molecules.
| Parameter | Value | Reference |
| Dihedral Angle (Crystal Structure) | 92° - 104° | [9] |
| Dihedral Angle (Calculated, Isolated Molecule) | 112° | [9] |
| Dihedral Angle (Strained Macrocycle) | ~60° | [10] |
| Dihedral Angle (2,8-dimethyl ester analogue) | 96.51 (5)° | [10] |
| Dihedral Angle (Dimethyl 6H,12H-5,11-methanodibenzo[b,f][1][3]diazocine-2,8-diacetate) | 88.44 (5)° and 88.68 (6)° | [8] |
Experimental Protocols
Synthesis of Tröger's Base (2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1][3]diazocine)
This protocol describes a common method for the synthesis of the parent Tröger's base from p-toluidine and a formaldehyde equivalent.
Materials:
-
p-Toluidine
-
Dimethoxymethane (DMM) or Paraformaldehyde
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Ammonium hydroxide solution
-
Dichloromethane (DCM)
-
Hexane
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve or suspend one equivalent of p-toluidine in dimethoxymethane (2.5 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) dropwise (approximately 4-5 mL per gram of amine) over a period of 10 minutes, while maintaining the temperature below 10 °C.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature under an inert atmosphere for 24 hours.
-
Slowly and carefully pour the reaction mixture into a vigorously stirred aqueous ammonium hydroxide solution to neutralize the acid and precipitate the product. Continue stirring for 2 hours.
-
Collect the solid product by filtration and wash it thoroughly with water and then with hexane until the washings are clear.
-
Dry the crude product in a vacuum oven.
-
For purification, dissolve the crude product in a minimal amount of dichloromethane and subject it to column chromatography on silica gel. Elute with a hexane:dichloromethane gradient (e.g., starting with 8:2 hexane:DCM).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified Tröger's base, a white to off-white solid, in a vacuum oven.
Chiral Resolution of Tröger's Base by HPLC
The enantiomers of Tröger's base can be separated by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is commonly used, such as Chiralcel OD-H or Chiralpak AD. An Astec Cellulose DMP column (15 cm x 4.6 mm I.D., 5 µm particles) has also been shown to be effective.[9]
-
Mobile Phase: A mixture of n-hexane and an alcohol like 2-propanol or ethanol is typically used. For basic compounds like Tröger's base, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution. A common mobile phase composition is n-hexane:2-propanol (90:10 v/v) with 0.1% diethylamine.
-
Detection: UV detection at a wavelength where the compound absorbs strongly, for example, 230 nm or 254 nm.[6][9]
-
Injection Volume: Dependent on the concentration of the sample solution and the column dimensions.
Procedure:
-
Prepare a solution of the racemic Tröger's base in the mobile phase or a compatible solvent.
-
Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using the UV detector. The two enantiomers should appear as two separate peaks.
-
Collect the fractions corresponding to each enantiomeric peak for further use.
-
The efficiency of the separation can be optimized by adjusting the mobile phase composition (the ratio of hexane to alcohol and the concentration of the amine modifier), the flow rate, and the column temperature.
Applications in Drug Development: Interaction with DNA
The V-shaped cleft of Tröger's base derivatives allows them to act as DNA binding agents, exhibiting modes of interaction that include intercalation and groove binding.[1][11] This has led to their investigation as potential anticancer agents.
Quantitative Data on Tröger's Base-DNA Interactions
| Derivative Type | Binding Affinity (K) | Target | Cytotoxicity (IC50) | Cell Line | Reference |
| Cationic bis-naphthalimides | ~ 10^6 M^-1 | AT-rich DNA sequences | - | - | [11] |
| Macrocyclic Trögerophane | - | - | 92.7 µg/ml | Colon cancer | [7] |
| Various Analogues | - | - | Equivalent or better than doxorubicin | MDAMB-231 (breast cancer) | [4] |
Mechanism of DNA Interaction
Tröger's base derivatives can interact with DNA through two primary mechanisms:
-
Intercalation: The planar aromatic moieties of the Tröger's base derivative can insert themselves between the base pairs of the DNA double helix. This disrupts the normal DNA structure and can interfere with processes like replication and transcription.[5][12]
-
Groove Binding: The V-shaped structure can fit into the minor or major grooves of the DNA, interacting with the edges of the base pairs through non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions.[1][13]
Often, a mixed mode of binding is observed, where one part of the molecule intercalates while another part resides in a groove.[11] The specific mode of interaction is dependent on the nature of the substituents on the Tröger's base scaffold.
Visualizations
Synthesis and Resolution Workflow
Caption: Workflow for the synthesis of racemic Tröger's base and its subsequent chiral resolution.
DNA Interaction Mechanisms
Caption: Schematic of the dual mechanisms of Tröger's base derivative interaction with DNA.
Molecular Dynamics Simulation Workflow for Ligand-DNA Binding
Caption: A typical workflow for molecular dynamics simulations of a Tröger's base derivative binding to DNA.
Conclusion
The rigid, V-shaped topology of Tröger's base provides a unique and versatile scaffold for the design of molecules with specific functions. In the context of drug development, this architecture allows for the precise positioning of functional groups to facilitate targeted interactions with biological macromolecules. The ability of Tröger's base derivatives to bind to DNA with high affinity and in a stereospecific manner underscores their potential as anticancer agents. The detailed experimental protocols and structural data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry who are exploring the rich chemistry and therapeutic applications of this fascinating class of molecules. Further research into the structure-activity relationships of novel Tröger's base derivatives will undoubtedly lead to the development of more potent and selective therapeutic agents.
References
- 1. scielo.br [scielo.br]
- 2. The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Tröger's base analogues as selective inhibitors against human breast cancer cell line: design, synthesis and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 6. dujps.com [dujps.com]
- 7. Synthesis and Characterization of Macrocyclic Chiral Tröger’s Base Phenhomazine Candidates as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 13. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
Tröger's base as a molecular tweezer and its applications.
A Comprehensive Technical Guide to Tröger's Base as a Molecular Tweezer: Synthesis, Mechanisms, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Tröger's base and its derivatives as versatile molecular tweezers. We delve into the synthesis, structural characteristics, and diverse applications of these unique V-shaped molecules, with a focus on their role in molecular recognition, catalysis, and sensing. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.
Introduction to Tröger's Base: A Chiral Scaffold
Tröger's base is a tetracyclic diamine with a rigid, V-shaped structure, first synthesized by Julius Tröger in 1887.[1] The molecule possesses two stereogenic nitrogen atoms within a methano-1,5-diazocine ring system, resulting in a chiral C2-symmetric structure.[2][3] This unique three-dimensional conformation, where the two aromatic rings are held at an approximate 90-degree angle, creates a molecular cleft, making it an ideal scaffold for the design of molecular tweezers.[1][3] These tweezers can selectively bind guest molecules within their cavity through various non-covalent interactions.
The inherent chirality and rigid framework of Tröger's base have made it a subject of significant interest in supramolecular chemistry and materials science.[4] Its derivatives have been extensively explored for a wide range of applications, including molecular recognition, enantioselective catalysis, DNA binding, and the development of novel sensors and porous polymers.[4][5]
Synthesis of Tröger's Base and Its Derivatives
The synthesis of Tröger's base and its analogues can be achieved through several methods, with the classical approach involving the acid-catalyzed condensation of an aniline derivative with a formaldehyde source.
Classical Synthesis from p-Toluidine and Formaldehyde
The original synthesis reported by Julius Tröger involves the reaction of p-toluidine with formaldehyde in an acidic medium.[1]
Experimental Protocol:
-
p-Toluidine is dissolved in an acidic solution (e.g., hydrochloric acid).
-
Formaldehyde is added to the solution.
-
The reaction mixture is stirred, leading to the formation of Tröger's base as a precipitate.
-
The product is then isolated through filtration and can be further purified by recrystallization.[1]
Modern Synthetic Approaches
More contemporary methods utilize alternative formaldehyde sources like dimethyl sulfoxide (DMSO) or hexamethylenetetramine (HMTA) and can be adapted to produce a wider variety of substituted Tröger's base derivatives.[1] A general procedure using dimethoxymethane (DMM) as a formaldehyde source and trifluoroacetic acid (TFA) as a catalyst is outlined below.
Experimental Protocol:
-
An aniline derivative is dissolved or suspended in dimethoxymethane (DMM).
-
The mixture is cooled in an ice bath.
-
Trifluoroacetic acid (TFA) is added dropwise.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is then slowly poured into an aqueous ammonium hydroxide solution and stirred vigorously, leading to the precipitation of the product.
-
The solid product is collected by filtration, washed with water and hexane, and dried.
-
Further purification can be achieved by column chromatography.[6]
Tröger's Base as a Molecular Tweezer: Principles of Molecular Recognition
The defining characteristic of Tröger's base that enables its function as a molecular tweezer is its rigid, cleft-like structure. This pre-organized cavity allows for the encapsulation of guest molecules of complementary size and shape. The binding is driven by a combination of non-covalent interactions, including:
-
π-π Stacking: The aromatic walls of the tweezer can engage in π-stacking interactions with aromatic guest molecules.
-
Hydrogen Bonding: Functional groups appended to the Tröger's base scaffold can form hydrogen bonds with the guest.
-
Van der Waals Forces: Close contact between the host and guest within the cavity leads to favorable van der Waals interactions.
-
Hydrophobic Effects: In aqueous environments, the hydrophobic cavity of the tweezer can encapsulate nonpolar guests, driven by the hydrophobic effect.
Applications of Tröger's Base Molecular Tweezers
The unique structural and chemical properties of Tröger's base derivatives have led to their application in a variety of fields.
Chiral Recognition and Enantioselective Catalysis
The inherent chirality of Tröger's base makes it an excellent scaffold for the development of chiral selectors and enantioselective catalysts.
-
Chiral Recognition: Enantiomerically pure Tröger's base derivatives can be used to discriminate between enantiomers of chiral molecules, such as carboxylic acids. This is often studied using techniques like NMR titration and HPLC on chiral stationary phases.[1]
-
Enantioselective Catalysis: Tröger's base analogues have been employed as chiral ligands in metal-catalyzed asymmetric reactions and as organocatalysts. For example, they have been used in the kinetic resolution of binaphthols and the asymmetric addition of boronic acids to imines.[4][5]
| Catalyst/Host | Guest/Substrate | Application | Key Findings |
| Chiral Tröger's Base Derivative | Chiral Carboxylic Acids | Chiral Recognition | Enantiomeric discrimination observed via NMR. |
| (S, S)-2a (Tröger's base analogue) | Ethoxy-protected binaphthol | Catalytic Asymmetric Kinetic Resolution | Moderate enantioselectivity (68% ee) achieved.[5] |
| Palladium complex with GF-Phos ligand | N-benzyl substituted dihydroquinolinone | Catalytic Asymmetric Synthesis of Tröger's Base Analogues | High yields and excellent enantioselectivity (up to >99% ee) were achieved.[7] |
DNA Binding and Anticancer Activity
The V-shaped structure of certain Tröger's base derivatives allows them to act as DNA intercalators or groove binders, leading to potential applications as anticancer agents.[8] The interaction with DNA can inhibit replication and transcription processes in rapidly dividing cancer cells.
-
Mechanism of Action: Depending on the substituents, Tröger's base derivatives can either insert themselves between the base pairs of the DNA double helix (intercalation) or bind to the minor groove. Molecular dynamics simulations have been used to study these binding modes.[8]
-
Anticancer Properties: Novel Tröger's base derivatives, such as phenhomazine candidates, have been synthesized and evaluated for their anticancer activity.[2]
Molecular Sensing
Functionalized Tröger's bases have been developed as fluorescent and colorimetric sensors for the detection of various analytes, including anions and metal ions.
-
Anion Sensing: Thiourea-functionalized Tröger's base receptors have been shown to act as colorimetric sensors for fluoride ions and exhibit changes in their absorption spectra upon binding with acetate and dihydrogen phosphate anions.[9]
-
Antibiotic Sensing: A Tröger's base-containing fluorenone organic polymer has been synthesized and used as a fluorescent sensor for the discriminative sensing of sulfamethazine antibiotics in water at the ppb level.[10]
| Sensor | Analyte | Detection Method | Key Performance Metric |
| Thiourea-functionalized Tröger's base | Fluoride (F⁻) | Colorimetric | Visual color change |
| TB-FL-COP | Sulfamethazine | Fluorescence Quenching | Sensitivity of 56 ppb |
Porous Polymers for Gas Separation
The rigid and contorted structure of Tröger's base makes it an excellent building block for the synthesis of polymers of intrinsic microporosity (PIMs). These TB-based PIMs exhibit high surface areas and can be used for gas separation applications.
-
Synthesis: Tröger's base polymers are typically synthesized through the condensation polymerization of diamine-containing monomers with a formaldehyde source.[11]
-
Gas Separation Performance: By modifying the monomer structure, the gas separation properties of the resulting polymers can be tuned. For instance, incorporating methyl substituents can enhance both gas permeability and selectivity for gas pairs like O₂/N₂ and CO₂/N₂.[12]
| Polymer | Gas Pair | Permeability (Barrer) | Selectivity |
| m-MTBPI | O₂/N₂ | - | Enhanced diffusion selectivity |
| m-MTBPI | CO₂/N₂ | - | Enhanced diffusion selectivity |
| TBPI | CO₂/CH₄ | - | No plasticization up to 20 bar |
Characterization Techniques
A variety of analytical techniques are employed to characterize Tröger's base and its derivatives and to study their interactions with guest molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of synthesized Tröger's bases. NMR titration is a powerful method for studying host-guest interactions and determining binding constants.[11][13]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a standard technique for the separation of Tröger's base enantiomers.[1] HPLC can also be used to monitor reaction progress and purity.[14]
-
Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[6]
-
X-ray Crystallography: Offers definitive proof of the three-dimensional structure of Tröger's base derivatives and their host-guest complexes.[15]
Conclusion and Future Outlook
Tröger's base continues to be a fascinating and highly versatile scaffold in supramolecular chemistry. Its unique V-shaped, chiral structure has enabled the development of a wide array of molecular tweezers with tailored functionalities. The applications of these systems in chiral recognition, catalysis, DNA targeting, sensing, and materials science are a testament to their potential.
Future research in this area is likely to focus on the design of more sophisticated Tröger's base derivatives with enhanced selectivity and efficiency for specific applications. The development of novel polymeric materials with tunable properties for applications in areas such as carbon capture and advanced separation technologies also represents a promising avenue of investigation. As our understanding of supramolecular interactions continues to grow, so too will the innovative applications of Tröger's base and its remarkable molecular architecture.
References
- 1. Tröger's base - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Characterization of Macrocyclic Chiral Tröger’s Base Phenhomazine Candidates as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Asymmetric Synthesis of Tröger’s Base Analogues with Nitrogen Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thiourea derived Tröger's bases as molecular cleft receptors and colorimetric sensors for anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tröger's base-containing fluorenone organic polymer for discriminative fluorescence sensing of sulfamethazine antibiotic at ppb level in the water medium - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene – Oriental Journal of Chemistry [orientjchem.org]
- 12. Tröger’s Base Polyimide Membranes with Enhanced Mechanical Robustness for Gas Separation [mdpi.com]
- 13. The use of complexation induced proton NMR chemical shifts for structural analysis of host-guest complexes in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New chiral molecular tweezers with a bis-Tröger's base skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Theoretical and Experimental Determination of Tröger's Base Dihedral Angle
For Researchers, Scientists, and Drug Development Professionals
Tröger's base, a chiral molecule with a unique V-shaped structure, has captivated chemists for over a century. Its rigid framework and stereochemical properties make it a valuable scaffold in supramolecular chemistry, materials science, and drug development. A key descriptor of its three-dimensional structure is the dihedral angle between its two aromatic rings. This technical guide provides an in-depth analysis of the theoretical and experimental methods used to determine this crucial parameter, offering a comparative overview of calculated and measured values.
The Significance of the Dihedral Angle
The dihedral angle in Tröger's base dictates the overall shape and volume of the molecule's cleft, which is critical for its function in molecular recognition, catalysis, and as a chiral building block. Understanding and accurately predicting this angle is paramount for the rational design of novel Tröger's base derivatives with tailored properties for specific applications, including the development of new therapeutic agents.
Theoretical Calculations: An In-Silico Approach
Computational chemistry provides a powerful toolkit for predicting the dihedral angle of Tröger's base and its analogues. Density Functional Theory (DFT) is the most widely employed method due to its balance of accuracy and computational cost.
Computational Methodology
A typical DFT protocol for calculating the dihedral angle of Tröger's base involves the following steps:
-
Initial Structure Generation: A 3D model of the Tröger's base molecule is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached. Various combinations of DFT functionals (e.g., B3LYP, PBE0, M06-2X) and basis sets (e.g., 6-31G(d,p), cc-pVTZ) can be employed. The choice of functional and basis set can influence the calculated dihedral angle, as illustrated in the comparative data table below.
-
Frequency Calculation: To ensure that the optimized geometry corresponds to a true minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.
-
Dihedral Angle Measurement: The dihedral angle between the two aromatic rings is then measured from the optimized geometry.
Figure 1: A logical workflow for the theoretical calculation of the Tröger's base dihedral angle. Figure 2: Relationship between computational methods and the calculated dihedral angle.
Experimental Determination: Unveiling the Real-World Structure
Experimental techniques provide the ground truth for the conformational analysis of Tröger's base. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary methods for determining the dihedral angle.
X-ray Crystallography
Single-crystal X-ray diffraction provides a precise measurement of the dihedral angle in the solid state.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of Tröger's base or its derivatives are grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: A single crystal is mounted on a diffractometer (e.g., a Bruker SMART 1000 CCD area-detector) and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using software such as SHELXS97 and SHELXL97. This process yields the precise atomic coordinates of the molecule in the crystal lattice.
-
Dihedral Angle Measurement: The dihedral angle between the aromatic rings is calculated from the refined crystallographic information file (CIF).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly through-space Nuclear Overhauser Effect (NOE) experiments, can provide information about the dihedral angle in solution.
Experimental Protocol (1D NOESY):
-
Sample Preparation: A solution of the Tröger's base derivative is prepared in a suitable deuterated solvent.
-
1D Proton NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts of the aromatic and methylene bridge protons.
-
1D NOESY Experiment: A series of 1D NOESY experiments are performed. In each experiment, a specific proton resonance is selectively irradiated. The resulting spectrum shows which other protons are in close spatial proximity (typically < 5 Å).
-
Data Analysis: By observing NOE correlations between the protons on the two different aromatic rings, and between the aromatic protons and the methylene bridge protons, qualitative and sometimes semi-quantitative information about the dihedral angle can be inferred. The strength of the NOE signal is inversely proportional to the sixth power of the distance between the protons, providing a sensitive measure of internuclear distances that are dependent on the dihedral angle.
Comparative Analysis: Theory vs. Experiment
| Compound | Dihedral Angle (°) (Experimental - X-ray) |
| Tröger's base | 94.45(4)[1] |
| 2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][2][3]diazocine-2,8-dicarboxylate | 96.51(5)[2] |
| Dimethyl 6H,12H-5,11-methanodibenzo[b,f][2][3]diazocine-2,8-diacetate | 88.44(5) and 88.68(6)[4][5] |
| 2,8-Dichloro-6H,12H-5,11-methanodibenzo[b,f][2][3]diazocine | 95.64(3)[1] |
| 1,2,3,4,7,8,9,10-octafluoro-6H,12H-5,11-methanodibenzo[b,f][2][3]diazocine | 98.4(2)[3] |
It is important to note that the dihedral angle can be influenced by substituents on the aromatic rings and by crystal packing forces in the solid state. Computational studies performed in the gas phase may not perfectly replicate the experimental values obtained from the solid state.
Conclusion
The determination of the dihedral angle of Tröger's base is a multifaceted challenge that benefits from the synergy of theoretical calculations and experimental measurements. DFT calculations provide a powerful predictive tool for designing new derivatives, while X-ray crystallography and NMR spectroscopy offer essential experimental validation. For researchers in drug development and materials science, a thorough understanding of these methods and the factors influencing the dihedral angle is critical for harnessing the full potential of the versatile Tröger's base scaffold. Future work should focus on building a comprehensive database of calculated dihedral angles using a wide range of theoretical methods to allow for more direct and robust comparisons with experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Racemic 1,2,3,4,7,8,9,10-octa-fluoro-6H,12H-5,11-methano-dibenzo[b,f][1,5]diazo-cine: an octa-fluorinated analogue of Tröger's base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl 6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine-2,8-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of Tröger's Base and its Analogues using Dimethoxymethane
Introduction
Tröger's base, first synthesized by Julius Tröger in 1887, is a chiral molecule with a unique V-shaped, rigid structure containing two stereogenic nitrogen atoms within a 1,5-diazocine bridge.[1] This distinct conformation has made Tröger's base and its derivatives valuable building blocks in supramolecular chemistry, molecular recognition, and materials science. The synthesis typically involves the acid-catalyzed condensation of an aniline derivative with a methylene source. While formaldehyde was historically used, dimethoxymethane (DMM), also known as methylal, has emerged as a safer and more convenient alternative.[2][3] This application note provides a detailed protocol for the synthesis of Tröger's base analogues using dimethoxymethane and trifluoroacetic acid (TFA), a method that offers good to excellent yields.[1][4]
Reaction Principle
The synthesis proceeds via an acid-catalyzed electrophilic substitution reaction. In the presence of a strong acid like trifluoroacetic acid (TFA), dimethoxymethane acts as a source of formaldehyde. The reaction involves the condensation of two equivalents of a para-substituted aniline with three equivalents of the methylene source to form the characteristic bridged bicyclic diamine structure of Tröger's base.[1][5] The use of TFA as both a solvent and a catalyst facilitates the reaction, typically at room temperature.[1][3]
Quantitative Data Summary
The following table summarizes the synthesis of various methoxy-substituted Tröger's base analogues using the dimethoxymethane method.[1]
| Starting Aniline Derivative | Product Name | Yield (%) | Melting Point (°C) |
| m-Anisidine | 2,8-dimethoxy-6H,12H-5,11-methanodibenzo[b,f][1][6]diazocine | 87.33 | 193 - 195 |
| 2,5-Dimethoxyaniline | 1,4,7,10-tetramethoxy-6H,12H-5,11-methanodibenzo[b,f][1][6]diazocine | 69.31 | 136 - 138 |
| 2-Methoxy-5-methylaniline | 2,8-dimethoxy-4,10-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1][6]diazocine | 99.43 | 125 - 127 |
Table 1: Summary of yields and melting points for the synthesis of Tröger's base analogues.[1]
Experimental Protocol: General Procedure for the Synthesis of Tröger's Base Analogues
This protocol is a generalized procedure based on the synthesis of methoxy-substituted Tröger's bases.[1]
Materials:
-
Substituted aniline (1.0 eq.)
-
Dimethoxymethane (DMM) (1.5 - 2.5 eq.)
-
Trifluoroacetic acid (TFA) (4-5 mL per gram of aniline)
-
Aqueous ammonium hydroxide solution
-
Deionized water
-
Hexane
-
Dichloromethane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Beaker
-
Büchner funnel and filter paper
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve or suspend the substituted aniline (1.0 eq.) in dimethoxymethane (1.5 - 2.5 eq.).
-
Acid Addition: Cool the mixture in an ice bath. Add trifluoroacetic acid (4-5 mL per gram of aniline) dropwise to the cooled mixture over a period of 10-30 minutes. An inert atmosphere is recommended.[1]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The solution may become viscous.[5]
-
Quenching: Slowly pour the reaction mixture into a beaker containing a vigorously stirred aqueous ammonium hydroxide solution. Continue to stir for 2 hours. A solid precipitate should form.
-
Filtration and Washing: Collect the solid product by filtration using a Büchner funnel. Wash the solid sequentially with deionized water and then hexane until the washings are clear.[1]
-
Purification: The crude product can be further purified by column chromatography on silica gel. A typical eluent system is a mixture of hexane and dichloromethane (e.g., 8:2 v/v).[1]
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Drying: Collect the purified product as a fine powder and dry it in a vacuum oven at 50 °C for 2 hours.[1]
-
Characterization: Characterize the final product using standard analytical techniques such as melting point determination, FTIR, 1H NMR, 13C NMR, and mass spectrometry.
Spectroscopic Data Example: 2,8-dimethoxy-6H,12H-5,11-methanodibenzo[b,f][1][6]diazocine[1]
-
1H NMR (500 MHz, CDCl3) δH (ppm): 7.88-6.93 (m, 6H, ArH), 4.45 (d, J = 16.90 Hz, 2H, alipha), 4.15 (s, 2H, alipha), 3.90 (d, J = 16.90 Hz, 2H, alipha), 3.70 (s, 6H, OCH3).
-
13C NMR (126 MHz, CDCl3) δc (ppm): 156.3 (Ar), 147.0 (Ar), 131.7 (Ar), 120.0 (Ar), 103.5 (Ar), 99.8 (Ar), 67.4 (N-Calipha-N), 60.7 (Ar-Calipha-N), 56.2 (OCH3).
-
HRMS (EI, m/z): calculated 282.1362, found 282.1359 (M+).
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Trifluoroacetic acid is highly corrosive and volatile. Handle with extreme care, using appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Dimethoxymethane is flammable. Keep away from ignition sources.
-
Aniline and its derivatives are toxic. Avoid inhalation and skin contact.
Visualizations
Reaction Scheme
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
Chiral Separation of Tröger's Base Enantiomers by HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tröger's base and its derivatives are a fascinating class of chiral molecules characterized by a rigid V-shaped structure containing two stereogenic nitrogen atoms within a diazocine ring system. The unique structural and chiral properties of these compounds have led to their increasing use in various fields, including asymmetric catalysis, molecular recognition, and materials science. Consequently, the ability to separate and quantify the enantiomers of Tröger's base and its analogues is of paramount importance for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) has emerged as the most powerful and widely used technique for this purpose.
This document provides detailed application notes and protocols for the chiral separation of Tröger's base enantiomers by HPLC. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, offering insights into method development, experimental protocols, and the factors influencing enantioseparation.
Principle of Chiral Separation by HPLC
The separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers of a racemic compound can interact differently. This is most commonly accomplished by using a chiral stationary phase (CSP). The CSP is composed of a chiral selector immobilized on a solid support (typically silica gel). As the racemic mixture of Tröger's base passes through the column, the enantiomers form transient diastereomeric complexes with the chiral selector. Due to the different spatial arrangements of the enantiomers, the stability of these complexes differs, leading to different retention times and, consequently, their separation.
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, and brush-type CSPs, like the Pirkle-type phases, have proven to be particularly effective for the enantioseparation of Tröger's base and its derivatives.
Data Presentation: Quantitative Separation Parameters
The following tables summarize quantitative data for the chiral separation of Tröger's base and its derivatives on various commercially available chiral stationary phases. These tables are designed to facilitate the comparison of different methods and aid in the selection of an appropriate starting point for method development.
Table 1: Chiral Separation of Unsubstituted Tröger's Base
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | t₁ (min) | t₂ (min) | α | Rₛ | Reference |
| Lux® i-Amylose-3 | Hexane/Isopropanol (80:20) + 0.1% Diethylamine | 1.0 | UV | - | - | 1.62 | - | [1] |
| (R,R)-Whelk-O1 | Not Specified | Not Specified | UV | - | - | 1.12 | 2.06 | [2] |
| (S,S)-Whelk-O1 | Not Specified | Not Specified | UV | - | - | 1.13 | 2.30 | [2] |
t₁ = retention time of the first eluting enantiomer; t₂ = retention time of the second eluting enantiomer; α = separation factor (t₂'/t₁'); Rₛ = resolution factor. Note: "-" indicates data not available in the cited source.
Table 2: Chiral Separation of Tröger's Base Derivatives
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | t₁ (min) | t₂ (min) | α | Rₛ | Reference |
| Bis-Tröger's Base derivative | (R,R)-Whelk-O1 | Not Specified | Not Specified | UV | - | - | >1.5 | >2.0 | [2] |
| Functionalized Tröger's Base | Chiralcel® OJ | Not Specified | Not Specified | UV | - | - | - | - | [3] |
| Functionalized Tröger's Base | Whelk-O1 | Not Specified | Not Specified | UV | - | - | - | - | [3] |
This table illustrates the applicability of different CSPs for various Tröger's base derivatives. For specific quantitative data, it is recommended to consult the original research articles.
Experimental Protocols
Below are detailed protocols for the chiral separation of Tröger's base enantiomers. These protocols can be used as a starting point and should be optimized for specific applications and available instrumentation.
Protocol 1: Normal-Phase Separation on a Polysaccharide-Based CSP
This protocol is a general method suitable for the separation of Tröger's base and its derivatives on an amylose-based CSP.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Column: Lux® i-Amylose-3 (150 x 4.6 mm, 5 µm) or equivalent amylose-based CSP
-
Mobile Phase: n-Hexane (HPLC grade), Isopropanol (HPLC grade), Diethylamine (DEA)
-
Sample: Racemic Tröger's base dissolved in mobile phase (concentration ~1 mg/mL)
2. Chromatographic Conditions:
-
Mobile Phase: Hexane/Isopropanol (80:20, v/v) with 0.1% DEA. The mobile phase should be freshly prepared and degassed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the specific Tröger's base derivative)
-
Injection Volume: 5-20 µL
3. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram and determine the retention times of the two enantiomers.
-
Calculate the separation factor (α) and resolution (Rₛ) to evaluate the separation performance.
4. Optimization:
-
Mobile Phase Composition: The ratio of hexane to isopropanol can be adjusted to optimize retention times and resolution. Increasing the isopropanol content will generally decrease retention times.
-
Additive: The concentration of the basic additive (DEA) can be optimized. For some Tröger's base derivatives, other amines like triethylamine (TEA) may provide better peak shape or selectivity.
-
Flow Rate: A lower flow rate (e.g., 0.5-0.8 mL/min) may improve resolution but will increase the analysis time.
Protocol 2: Method Development on a Brush-Type CSP
This protocol outlines a strategy for developing a separation method for Tröger's base derivatives using a Whelk-O1 column.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Column: (R,R)-Whelk-O1 or (S,S)-Whelk-O1 (250 x 4.6 mm, 5 µm)
-
Mobile Phase Solvents: n-Hexane, Isopropanol, Ethanol, Dichloromethane (DCM), Methanol (all HPLC grade)
-
Additives: Diethylamine (DEA), Trifluoroacetic acid (TFA)
-
Sample: Racemic Tröger's base derivative dissolved in a suitable solvent (e.g., mobile phase or a stronger solvent like DCM/Methanol)
2. Initial Screening Conditions:
-
Mobile Phase A: Hexane/Isopropanol (90:10, v/v) + 0.1% DEA
-
Mobile Phase B: Hexane/Ethanol (90:10, v/v) + 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by the UV spectrum of the analyte
-
Injection Volume: 10 µL
3. Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Inject the sample and evaluate the separation.
-
If separation is not achieved or is poor, switch to Mobile Phase B and repeat the analysis.
-
Based on the initial screening, select the most promising mobile phase for optimization.
4. Optimization:
-
Solvent Strength: Adjust the percentage of the alcohol modifier to fine-tune retention and resolution.
-
Alcohol Modifier: Compare isopropanol and ethanol, as they can offer different selectivities.
-
Additive: For acidic derivatives, replace DEA with an acidic modifier like 0.1% TFA. The concentration of the additive can also be optimized.
-
Temperature: Investigate the effect of column temperature (e.g., 15-40 °C). Lower temperatures often lead to better resolution but higher backpressure.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of factors affecting the chiral separation of Tröger's base enantiomers.
Conclusion
The successful chiral separation of Tröger's base enantiomers by HPLC is readily achievable with the appropriate selection of a chiral stationary phase and optimization of the mobile phase conditions. Polysaccharide-based and Whelk-O1 CSPs have demonstrated excellent performance for this class of compounds. By systematically screening different columns and mobile phases and then fine-tuning the chromatographic parameters, researchers can develop robust and reliable methods for the analysis and purification of Tröger's base enantiomers. The protocols and data presented in this document provide a solid foundation for initiating method development and advancing research involving these unique chiral molecules.
References
Revolutionizing Gas Separation: Tröger's Base Polymer Membranes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The quest for efficient and cost-effective gas separation technologies is a paramount challenge in industrial processes, environmental remediation, and energy production. Membrane-based gas separation offers a promising alternative to traditional energy-intensive methods like cryogenic distillation and chemical absorption.[1][2] A significant advancement in membrane material science has been the incorporation of Tröger's base, a rigid, V-shaped bicyclic diamine, into polymer backbones.[1][3] This unique structural motif imparts exceptional properties to the resulting membranes, leading to enhanced gas separation performance.[1][4] This document provides a detailed overview of the applications of Tröger's base-containing polymers in gas separation membranes, including comprehensive data on their performance and detailed experimental protocols for their synthesis and characterization.
Tröger's base polymers, particularly those classified as Polymers of Intrinsic Microporosity (PIMs), exhibit high gas permeability due to their contorted structures that prevent efficient chain packing, creating a significant amount of free volume.[5] The inherent rigidity of the Tröger's base unit contributes to both high permeability and selectivity, a combination that often presents a trade-off in conventional polymer membranes.[2][6][7] Furthermore, the presence of tertiary amine groups in the Tröger's base core can enhance the solubility of certain gases, such as CO2, further boosting selectivity.[6][7] These properties make Tröger's base membranes highly attractive for a range of applications, including carbon capture, hydrogen purification, and air separation.[1][8]
Performance Data of Tröger's Base Gas Separation Membranes
The performance of gas separation membranes is typically evaluated by their permeability and selectivity for different gas pairs. The following tables summarize the quantitative data for various Tröger's base-containing membranes, including pure polymers, copolymers, and mixed-matrix membranes (MMMs).
Table 1: Gas Permeability of Pure Tröger's Base Polymer Membranes
| Polymer | Gas | Permeability (Barrer¹) | Source |
| PIM-EA-TB | O₂ | 1028 | [9] |
| PIM-EA-TB | N₂ | - | [9] |
| PIM-EA-TB | H₂ | - | [9] |
| PIM-EA-TB | CH₄ | - | [9] |
| PIM-EA-TB | CO₂ | - | [9] |
| CTTB | H₂ | - | [10] |
| CTTB | N₂ | - | [10] |
| CTTB | O₂ | - | [10] |
| CTTB | CH₄ | - | [10] |
| CTTB | CO₂ | - | [10] |
| MTTB | H₂ | - | [10] |
| MTTB | N₂ | - | [10] |
| MTTB | O₂ | - | [10] |
| MTTB | CH₄ | - | [10] |
| MTTB | CO₂ | - | [10] |
| ITTB | H₂ | - | [10] |
| ITTB | N₂ | - | [10] |
| ITTB | O₂ | - | [10] |
| ITTB | CH₄ | - | [10] |
| ITTB | CO₂ | - | [10] |
| m-MTBPI | CO₂ | - | [2] |
| CTB-T (Carbonized) | H₂ | 1135 | [11] |
¹1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹
Table 2: Gas Selectivity of Pure Tröger's Base Polymer Membranes
| Polymer | Gas Pair | Selectivity | Source |
| PIM-EA-TB | O₂/N₂ | >2008 Robeson Upper Bound | [9] |
| PIM-EA-TB | H₂/N₂ | >2008 Robeson Upper Bound | [9] |
| PIM-EA-TB | H₂/CH₄ | >2008 Robeson Upper Bound | [9] |
| PIM-EA-TB | H₂/CO₂ | >2008 Robeson Upper Bound | [9] |
| CTTB | H₂/CH₄ | Surpassed 2015 trade-off curves | [10] |
| CTTB | H₂/N₂ | Surpassed 2015 trade-off curves | [10] |
| CTTB | O₂/N₂ | Surpassed 2015 trade-off curves | [10] |
| MTTB | H₂/CH₄ | Surpassed 2015 trade-off curves | [10] |
| MTTB | H₂/N₂ | Surpassed 2015 trade-off curves | [10] |
| MTTB | O₂/N₂ | Surpassed 2015 trade-off curves | [10] |
| 6FDA-based TB-polyimides | H₂/CH₄ | Exceeds 2008 Robeson upper bound | [6] |
| 6FDA-based TB-polyimides | CO₂/N₂ | 62.7 (solubility selectivity) | [6][7] |
| m-MTBPI | CO₂/CH₄ | Approaching 2018 upper bound | [2] |
| CTB-T (Carbonized) | H₂/CH₄ | 1170 | [11] |
| CTB-T (Carbonized) | CO₂/CH₄ | 238 | [11] |
Table 3: Performance of Tröger's Base-Based Mixed-Matrix Membranes (MMMs)
| Polymer Matrix | Filler | Gas Pair | Permeability (Barrer) | Selectivity | Source |
| Tröger's base polymer | NH₂-MIL-53(Al) | CO₂ | 308 (mixed gas) | - | [12] |
| Tröger's base polymer | NH₂-MIL-53(Al) | CO₂/N₂ | - | 25.4 (mixed gas) | [12] |
| Tröger's base polymer | NH₂-MIL-53(Al) | CO₂/CH₄ | - | 23.6 (mixed gas) | [12] |
| Tröger's base polymer | ZIF-8 | - | - | - | [13] |
| Tröger's base polymer | UiO-66-NH₂ | CO₂ | - | Excellent plasticization resistance | [13] |
| Tröger's base polymer | MIL-101(Cr) | - | - | - | [13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Tröger's base polymers and the fabrication and testing of gas separation membranes.
Protocol 1: Synthesis of Tröger's Base Polymers via "TB Polymerization"
This protocol describes a common method for synthesizing Tröger's base polymers from aromatic diamine monomers.[14]
Materials:
-
Aromatic diamine monomer (e.g., 4,4'-diaminodiphenylether)
-
Dimethoxymethane (DMM)
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Chloroform or other suitable solvent for purification
Procedure:
-
In a round-bottom flask, dissolve the aromatic diamine monomer in trifluoroacetic acid with stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Add dimethoxymethane dropwise to the solution at room temperature. The reaction is typically exothermic.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Collect the polymer precipitate by filtration and wash it thoroughly with methanol to remove residual acid and unreacted monomers.
-
Further purify the polymer by re-dissolving it in a suitable solvent (e.g., chloroform) and re-precipitating it in methanol.
-
Dry the final polymer product in a vacuum oven at an elevated temperature (e.g., 80°C) for 24 hours.[11]
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.[8]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.[8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, including the Tröger's base C-N stretching.[2]
Protocol 2: Fabrication of Tröger's Base Polymer Membranes
This protocol outlines the solution casting method for preparing dense polymer membranes for gas separation testing.
Materials:
-
Synthesized Tröger's base polymer
-
High-purity solvent (e.g., N-methyl-2-pyrrolidone (NMP), chloroform, or dimethylformamide (DMF))[2][11]
-
A clean, level glass plate or Petri dish
-
Casting knife or doctor blade (optional)
Procedure:
-
Prepare a polymer solution by dissolving a known amount of the Tröger's base polymer in the chosen solvent. A typical concentration is 1-5 wt%.[2]
-
Stir the solution until the polymer is completely dissolved. This may take several hours.
-
Filter the polymer solution through a syringe filter (e.g., 0.45 µm) to remove any dust or undissolved particles.
-
Cast the filtered solution onto a clean, level glass plate or into a Petri dish.[11]
-
If a casting knife is used, spread the solution evenly across the glass plate to a desired thickness.[11]
-
Place the cast membrane in a dust-free environment and allow the solvent to evaporate slowly at room temperature.
-
To ensure complete solvent removal, transfer the membrane to a vacuum oven and dry it at a temperature below the polymer's glass transition temperature (Tg) for at least 24 hours.[11] A typical drying temperature is 80°C.[11]
-
Carefully peel the dried membrane from the glass substrate.
Protocol 3: Gas Permeation Testing
This protocol describes the constant-volume, variable-pressure method for measuring the gas permeability and selectivity of the fabricated membranes.[11]
Apparatus:
-
Gas permeation cell
-
Vacuum pump
-
Pressure transducers
-
Temperature controller
-
Gas cylinders with pure gases (e.g., H₂, N₂, O₂, CH₄, CO₂)
Procedure:
-
Mount a circular sample of the membrane in the gas permeation cell, ensuring a good seal. An effective sealing method involves using hollow alumina tape and fast-cure glue.[11]
-
Evacuate the entire system, including both the upstream (feed) and downstream (permeate) sides of the membrane, for at least 6 hours to remove any adsorbed gases.[11]
-
Introduce the feed gas to the upstream side of the membrane at a constant pressure (typically 1-10 bar).
-
Monitor the pressure increase on the downstream side (permeate side) as a function of time using a pressure transducer.
-
The permeability coefficient (P) can be calculated from the steady-state rate of pressure increase using the following equation: P = (V * L) / (A * R * T * Δp) * (dp/dt) where:
-
V is the downstream volume
-
L is the membrane thickness
-
A is the effective membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
Δp is the pressure difference across the membrane
-
dp/dt is the steady-state rate of pressure increase in the downstream volume
-
-
The ideal selectivity (α) for a gas pair (A/B) is the ratio of their individual permeabilities: α(A/B) = P(A) / P(B)
-
Repeat the measurement for each gas of interest.
Visualizations
The following diagrams illustrate key concepts and workflows related to Tröger's base gas separation membranes.
Caption: Workflow for the synthesis of Tröger's base polymers.
Caption: Process for fabricating Tröger's base polymer membranes.
Caption: Gas separation mechanism in Tröger's base membranes.
Conclusion
Tröger's base-containing polymers represent a significant advancement in materials for gas separation membranes. Their unique rigid and microporous structure, a direct result of the V-shaped Tröger's base unit, leads to exceptional permeability and selectivity for various gas pairs, often surpassing the performance of conventional polymers and approaching or exceeding the Robeson upper bounds.[6][9] The synthetic versatility of Tröger's base chemistry allows for the tuning of membrane properties through the incorporation of different monomers and the creation of copolymers and mixed-matrix membranes.[8][13] While challenges such as mechanical robustness and plasticization resistance under high pressures remain areas of active research, the development of novel Tröger's base polyimides and MMMs shows great promise in overcoming these limitations.[2][13] The protocols and data presented herein provide a valuable resource for researchers and scientists working to advance the field of membrane-based gas separation.
References
- 1. Troger's base polymeric membranes for CO2 separation: a review - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Troger’s base polymeric membranes for CO2 separation: a review | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tröger's Base-Based Microporous Polyimide Membranes for High-Performance Gas Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tröger's base-based copolymers with intrinsic microporosity for CO2 separation and effect of Tröger's base on separation performance - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The synthesis of microporous polymers using Tröger's base formation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Tröger's Base as a Scaffold in Supramamolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tröger's base, a chiral molecule with a rigid V-shaped structure, has emerged as a versatile and powerful scaffold in the field of supramolecular chemistry.[1][2][3] Its unique three-dimensional architecture, characterized by two aromatic rings held at an approximately 90-degree angle, creates a well-defined cavity suitable for molecular recognition and the construction of complex supramolecular assemblies.[2][3][4] The inherent chirality of Tröger's base, arising from the presence of two stereogenic nitrogen atoms, makes it an attractive building block for applications in chiral recognition and asymmetric catalysis.[2][5][6] This document provides detailed application notes and experimental protocols for utilizing Tröger's base as a scaffold in various supramolecular chemistry applications.
Key Features of Tröger's Base
-
Rigid V-Shaped Structure: The bicyclic framework of Tröger's base locks the two aromatic rings in a perpendicular orientation, creating a pre-organized cleft for guest binding.[2][7]
-
Inherent Chirality: The nitrogen atoms at the bridgehead positions are stereogenic, leading to the existence of stable enantiomers.[2][5] This property is crucial for enantioselective recognition and catalysis.
-
Synthetic Accessibility: The synthesis of the Tröger's base core and its derivatives is well-established, allowing for facile introduction of various functional groups.[2][7]
-
Tunable Cavity: The size and electronic properties of the molecular cleft can be readily modified by functionalizing the aromatic rings, enabling the design of receptors for a wide range of guest molecules.
Applications in Supramolecular Chemistry
The unique structural features of Tröger's base have led to its application in several areas of supramolecular chemistry:
-
Host-Guest Chemistry and Molecular Recognition: Tröger's base derivatives have been successfully employed as synthetic receptors for a variety of guest molecules, including dicarboxylic acids, DNA, and proteins.[1][2][4] The well-defined cavity allows for selective binding through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions.
-
Chiral Recognition: The inherent chirality of the Tröger's base scaffold has been exploited for the enantioselective recognition of chiral guest molecules, such as carboxylic acids.[8][9]
-
Self-Assembly and Supramolecular Polymers: The rigid and directional nature of the Tröger's base unit makes it an excellent building block for the construction of discrete self-assembled architectures and supramolecular polymers.[10][11]
-
Molecular Tweezers and Clips: The V-shaped geometry of Tröger's base is analogous to that of molecular tweezers, which can bind guest molecules within their cleft.[2][12][13]
-
Biomolecule Interactions: Functionalized Tröger's base derivatives have shown significant affinity for biomacromolecules like DNA and proteins, opening avenues for applications in diagnostics and therapeutics.[1][4][5][6]
Quantitative Data Summary
The following tables summarize quantitative data for the binding of various Tröger's base derivatives to different guest molecules.
Table 1: Binding Constants of Tröger's Base Derivatives with DNA
| Tröger's Base Derivative | Guest | Method | Binding Constant (K_b) [M⁻¹] | Reference |
| Bis-1,8-naphthalimide Tröger's Base 1 | ct-DNA | UV-Vis/Fluorescence | 10⁶ | [2] |
| Bis-1,8-naphthalimide Tröger's Base 2 | ct-DNA | UV-Vis/Fluorescence | 10⁶ | [2] |
| Bis-1,8-naphthalimide Tröger's Base 3 | ct-DNA | UV-Vis/Fluorescence | 10⁶ | [2] |
| Bis-1,8-naphthalimide Tröger's Base (ethidium bromide displacement) | ct-DNA | Fluorescence | 10⁷ | [2] |
| 3-Amino-1,8-naphthalimide Tröger's Bases (1-5) | ct-DNA | UV-Vis/Fluorescence | 10⁶ | [1] |
Table 2: Binding Constants of Glycoconjugated Tröger's Base with Bovine Serum Albumin (BSA)
| Tröger's Base Derivative | Guest | Method | Binding Constant (K_A) [L·mol⁻¹] | Reference |
| Glycoconjugate 4a | BSA | Fluorescence | > 10⁵ | [14] |
| Glycoconjugate 4b | BSA | Fluorescence | > 10⁵ | [14] |
| Glycoconjugate 4c | BSA | Fluorescence | > 10⁵ | [14] |
Experimental Protocols
Protocol 1: Synthesis of a Functionalized Tröger's Base Derivative
This protocol describes a general procedure for the synthesis of a methoxy-substituted Tröger's base, adapted from the literature.[7]
Materials:
-
m-Anisidine
-
Dimethoxymethane (DMM)
-
Trifluoroacetic acid (TFA)
-
Aqueous ammonium hydroxide solution
-
Hexane
-
Dichloromethane
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Vacuum oven
Procedure:
-
Dissolve or suspend the m-anisidine in dimethoxymethane (DMM) in a round-bottom flask and cool the mixture in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) dropwise to the cooled mixture while stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Slowly pour the reaction mixture into an aqueous ammonium hydroxide solution and stir vigorously for 2 hours, during which a solid precipitate will form.
-
Collect the solid by filtration and wash it thoroughly with water and then with hexane until the washings are clear.
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and dichloromethane (e.g., 8:2 v/v) as the eluent.
-
Collect the fractions containing the desired product and remove the solvents under reduced pressure using a rotary evaporator.
-
Dry the final product, a fine powder, in a vacuum oven at 50 °C for 2 hours.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of a functionalized Tröger's base.
Protocol 2: Host-Guest Binding Study by ¹H NMR Titration
This protocol outlines the steps for determining the association constant of a Tröger's base host with a guest molecule using ¹H NMR titration.
Materials:
-
Tröger's base host
-
Guest molecule
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-resolution NMR spectrometer
-
NMR tubes
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the Tröger's base host at a known concentration in the chosen deuterated solvent.
-
Prepare a stock solution of the guest molecule at a significantly higher concentration (typically 10-20 times) than the host solution, using the same deuterated solvent.
-
-
Initial NMR Spectrum:
-
Transfer a precise volume of the host stock solution into an NMR tube.
-
Record the ¹H NMR spectrum of the free host. Identify a proton signal on the host that is expected to shift upon guest binding.
-
-
Titration:
-
Add a small, precise aliquot of the guest stock solution to the NMR tube containing the host solution.
-
Gently mix the solution and record the ¹H NMR spectrum.
-
Repeat the addition of the guest solution in small increments, recording a spectrum after each addition, until no significant change in the chemical shift of the monitored proton is observed.
-
-
Data Analysis:
-
For each titration point, determine the chemical shift of the monitored proton signal.
-
Plot the change in chemical shift (Δδ) against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Kₐ).
-
Logical Relationship in Host-Guest Titration
References
- 1. Synthesis, photophysical and cytotoxicity evaluations of DNA targeting agents based on 3-amino-1,8-naphthalimide derived Tröger's bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, photophysical, and DNA binding studies of fluorescent Tröger's base derived 4-amino-1,8-naphthalimide supramolecular clefts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccpn.ac.uk [ccpn.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Amino-1,8-naphthalimide-based Tröger's bases as high affinity DNA targeting fluorescent supramolecular scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and Characterization of Macrocyclic Chiral Tröger’s Base Phenhomazine Candidates as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Synthesis of Microporous Polymers via Tröger's Base Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of microporous polymers derived from Tröger's base. These materials, often referred to as Polymers of Intrinsic Microporosity (PIMs), possess a rigid, contorted structure that prevents efficient packing, leading to a high degree of microporosity. The inherent basicity of the Tröger's base unit and the tunability of the polymer structure make these materials promising candidates for applications in catalysis, gas separation, and as scaffolds in drug development and delivery.
Introduction
Tröger's base is a chiral, V-shaped molecule first synthesized in 1887.[1] Its rigid structure, arising from a methanodiazocine bridge, has been exploited to create a class of microporous polymers. The synthesis typically involves a step-growth polymerization of aromatic diamine monomers with a formaldehyde source, such as dimethoxymethane (DMM), in the presence of a strong acid like trifluoroacetic acid (TFA).[2][3][4] This reaction is robust and allows for the incorporation of various functional monomers, enabling the tuning of polymer properties like pore size, surface area, and chemical functionality.[5][6] The resulting polymers are often soluble in common organic solvents, facilitating their processing into films and membranes.[7]
Key Applications
The unique properties of Tröger's base-derived microporous polymers have led to their investigation in several fields:
-
Heterogeneous Catalysis: The nitrogen atoms within the Tröger's base core are basic and can act as catalytic sites.[5][6] These polymers have been successfully employed as catalysts in reactions such as the Knoevenagel condensation.[5][8]
-
Gas Separation and Storage: The high microporosity and large surface areas of these polymers make them excellent candidates for gas separation membranes (e.g., CO2 capture) and for gas storage applications.[4][9][10]
-
Drug Development: The defined pore structure and potential for functionalization open up possibilities in drug delivery and molecular recognition.[11][12] The V-shaped cleft of the Tröger's base unit can be engineered to bind specific molecules.[12]
Data Presentation: Properties of Tröger's Base Polymers
The properties of these polymers can be tailored by the choice of the aromatic diamine monomer. Below is a summary of representative quantitative data from the literature.
| Polymer Name/Monomer | Apparent BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Key Features & Applications |
| PIM-EA-TB | 677 | 0.49 | High thermal stability.[13] |
| Adamantyl-based cardo-polymer | 615 | Not Reported | Good solubility, suitable for gas permeability membranes.[14] |
| TAPB(A1)-PIM | 560 (from CO2 at 195 K) | Not Reported | Used in heterogeneous catalysis.[5] |
| PIM-Trip-TB | up to ~1000 | Not Reported | Ladder polymer with high rigidity, for gas separation.[7] |
| ICP particles (5a) | 244 (from CO2 at 258 K) | Not Reported | Infinite coordination polymer for selective H2 adsorption.[10] |
| ICP particles (5b) | 264 (from CO2 at 258 K) | Not Reported | Infinite coordination polymer for selective H2 adsorption.[10] |
Experimental Protocols
Protocol 1: General Synthesis of a Tröger's Base Microporous Polymer
This protocol is a generalized procedure based on common methods reported in the literature.[2][14]
Materials:
-
Aromatic diamine monomer (1 mol eq.)
-
Dimethoxymethane (DMM) (5 mol eq.)
-
Trifluoroacetic acid (TFA) (as solvent and catalyst)
-
Chloroform
-
Methanol or Hexane (for precipitation)
-
Aqueous ammonium hydroxide solution (e.g., 35%)
-
Acetone
-
Water (deionized)
Procedure:
-
Dissolve the aromatic diamine monomer in dimethoxymethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the solution becomes viscous. The reaction time can vary from hours to days depending on the monomer.
-
Pour the viscous reaction mixture into a vigorously stirred aqueous ammonium hydroxide solution to precipitate the polymer and neutralize the acid.
-
Continue stirring for at least 2 hours.
-
Collect the solid polymer by filtration.
-
Wash the polymer thoroughly with water and then with acetone.
-
To purify the polymer, dissolve it in chloroform and re-precipitate it by adding methanol or hexane.
-
Repeat the dissolution and precipitation step twice more.
-
Collect the final polymer by filtration and dry it in a vacuum oven.
Protocol 2: Characterization of Microporous Polymers
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To confirm the formation of the Tröger's base structure.
-
Procedure: Acquire the FT-IR spectrum of the monomer and the final polymer. The disappearance of the primary amine peaks from the monomer and the appearance of new peaks corresponding to the polymer backbone are indicative of successful polymerization.
2. Solid-State ¹³C NMR Spectroscopy:
-
Purpose: To further confirm the polymer structure.
-
Procedure: Use cross-polarization magic angle spinning (CP/MAS) NMR.
-
Expected Signals: Characteristic peaks for the methylene carbons of the Tröger's base bridge are typically observed between 50-70 ppm. Aromatic carbons will appear in the 120-160 ppm region.[5][6]
3. Brunauer-Emmett-Teller (BET) Analysis:
-
Purpose: To determine the surface area and porosity of the polymer.
-
Procedure:
-
Degas the polymer sample under high vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove any adsorbed moisture or solvents.[2]
-
Perform low-temperature nitrogen adsorption/desorption measurements at 77 K.
-
Calculate the BET surface area from the nitrogen adsorption isotherm.
-
4. Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability of the polymer.
-
Procedure: Heat the polymer sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) and monitor the mass loss as a function of temperature.[2]
Visualizations
Tröger's Base Formation Mechanism
Caption: The acid-catalyzed formation of the Tröger's base unit.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of Tröger's base polymers.
Potential Application in Drug Delivery
Caption: Conceptual pathway for drug delivery using Tröger's base polymers.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. The synthesis of microporous polymers using Tröger's base formation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iris.cnr.it [iris.cnr.it]
- 7. Intrinsically microporous ladder-type Tröger's base polymers | Explore Technologies [techfinder.stanford.edu]
- 8. Tröger’s Base Network Polymers of Intrinsic Microporosity (TB-PIMs) with Tunable Pore Size for Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Tröger’s-Base-Derived Infinite Co-ordination Polymer Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. research.ed.ac.uk [research.ed.ac.uk]
Application Notes and Protocols: Tröger's Base Derivatives for DNA Recognition and Binding
Introduction
Tröger's base, a chiral molecule first synthesized in 1887, possesses a unique, rigid, V-shaped structure. This C2-symmetric chiral scaffold, with its two aromatic rings held at an approximate 90-degree angle by a methano-1,5-diazocine bridge, presents an ideal framework for the design of synthetic receptors. In recent years, derivatives of Tröger's base have garnered significant attention for their ability to recognize and bind to the minor groove of DNA. This has opened avenues for their development as potential therapeutic agents, particularly in anticancer therapies, where DNA is a primary target. These molecules' ability to selectively interact with specific DNA sequences, often in an enantiospecific manner, makes them a compelling class of compounds for researchers in chemistry, biology, and medicine.
Application Notes
Mechanism of DNA Recognition and Binding
The primary mechanism by which Tröger's base derivatives interact with DNA is through binding to the minor groove. The V-shaped cleft of the molecule is complementary to the curvature of the DNA minor groove, particularly in A/T-rich regions. This binding is stabilized by a combination of van der Waals forces, hydrophobic interactions, and electrostatic interactions between the ligand and the DNA.
Some derivatives, particularly those functionalized with planar aromatic systems like naphthalimides or proflavines, can exhibit a more complex binding mode that may include intercalation between DNA base pairs or a mixed groove-binding and intercalative interaction. The specific mode of binding is highly dependent on the nature of the substituents on the Tröger's base core.
The chirality of Tröger's base is a crucial factor in its DNA recognition. The two enantiomers, (+ and -), can exhibit different binding affinities and sequence specificities. For instance, studies have shown that the (-)-isomer of a proflavine-based Tröger's base preferentially recognizes specific DNA sequences, while the (+)-isomer interacts poorly and non-selectively. This enantiomeric discrimination is a key area of research for the development of highly selective DNA-targeting agents.
Therapeutic Potential as Anticancer Agents
The ability of Tröger's base derivatives to bind to DNA with high affinity makes them promising candidates for anticancer drug development. By binding to DNA, these compounds can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. Several Tröger's base derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For example, bis-1,8-naphthalimide containing Tröger's bases have shown EC50 values in the low micromolar range and have been found to induce programmed cell death (apoptosis). The cellular uptake of these compounds is often rapid, allowing them to reach their intracellular target (DNA) efficiently.
Data Presentation: DNA Binding Affinities of Tröger's Base Derivatives
The following table summarizes the DNA binding affinities of representative Tröger's base derivatives from the literature. The binding constant (K_b) is a measure of the equilibrium constant for the binding of the ligand to DNA, with higher values indicating stronger binding.
| Compound Class | DNA Type | Method | Binding Constant (K_b) [M⁻¹] | Reference(s) |
| Cationic bis-naphthalimide Tröger's bases | Salmon Testes DNA | UV/Vis, CD, LD, EB Displacement | ~ 10⁶ | |
| Fluorescent bis-1,8-naphthalimide Tröger's bases | Calf Thymus DNA (ct-DNA) | UV/Vis, Fluorescence | ~ 10⁶ | |
| Bis-1,8-naphthalimide Tröger's bases | Calf Thymus DNA (ct-DNA) | UV/Vis, Fluorescence | ~ 10⁶ | |
| Proflavine-based Tröger's base | Various DNA sequences | DNase I Footprinting | Sequence-specific binding |
Mandatory Visualizations
Caption: DNA Minor Groove Binding by a Tröger's Base Derivative.
Caption: Experimental Workflow for Screening DNA Binders.
Caption: Potential Signaling Pathway for Anticancer Activity.
Experimental Protocols
Protocol 1: Synthesis of a Representative 4-Amino-1,8-Naphthalimide Tröger's Base Derivative
Principle: This protocol describes a one-pot synthesis of a 4-amino-1,8-naphthalimide derived Tröger's base via a nucleophilic substitution reaction.
Materials:
-
N-aryl-4-amino-1,8-naphthalimide precursor
-
Aliphatic primary amine (e.g., propylamine)
-
Paraformaldehyde
-
Trifluoroacetic acid (TFA)
-
Aqueous ammonium hydroxide
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the N-aryl-4-amino-1,8-naphthalimide precursor (1 equivalent) and paraformaldehyde (1.5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the flask while stirring.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours under an inert atmosphere.
-
After the reaction is complete, cool the mixture again to 0 °C.
-
Slowly add the reaction mixture dropwise to a beaker containing cold aqueous ammonium hydroxide until the pH is greater than 10.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Determination of DNA Binding Affinity using Ethidium Bromide (EB) Displacement Assay
Principle: This assay is based on the displacement of the fluorescent intercalator ethidium bromide from DNA by the Tröger's base derivative. The decrease in fluorescence intensity of the DNA-EB complex upon addition of the test compound is proportional to its DNA binding affinity.
Materials:
-
Calf Thymus DNA (ct-DNA) stock solution
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4) with NaCl (e.g., 100 mM)
-
Ethidium bromide (EB) stock solution
-
Tröger's base derivative stock solution (in a suitable solvent like DMSO, ensuring final DMSO concentration is low, e.g., <1%)
-
Fluorometer and quartz cuvettes
-
Micropipettes
Procedure:
-
Prepare a solution of ct-DNA in Tris-HCl buffer to a final concentration of approximately 50 µM (in base pairs).
-
Add ethidium bromide to the ct-DNA solution to a final concentration of 5 µM and incubate for 30 minutes at room temperature, protected from light. This forms the DNA-EB complex.
-
Place 2 mL of the DNA-EB complex solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (e.g., excitation at 520 nm, emission scan from 550 to 650 nm). The peak fluorescence intensity at ~600 nm is F₀.
-
Make successive additions of small aliquots (e.g., 2-5 µL) of the Tröger's base derivative stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence spectrum (F).
-
Continue the titration until the fluorescence intensity reaches a plateau.
-
Correct the observed fluorescence values for dilution.
-
Plot F/F₀ versus the concentration of the Tröger's base derivative.
-
The binding constant (K_b) can be calculated using the equation: K_EB * [EB] = K_b * [Compound]₅₀, where K_EB is the binding constant of EB to DNA (typically ~1.0 x 10⁷ M⁻¹), [EB] is the concentration of EB, and [Compound]₅₀ is the concentration of the Tröger's base derivative required to cause a 50% reduction in fluorescence.
Protocol 3: Analysis of DNA Conformational Changes using Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. DNA has a characteristic CD spectrum that is sensitive to its conformation. Binding of a ligand like a Tröger's base derivative can induce changes in the DNA's CD spectrum, providing information about the binding mode.
Materials:
-
DNA solution (e.g., ct-DNA or a specific oligonucleotide) in a suitable buffer (e.g., phosphate buffer, pH 7.2)
-
Tröger's base derivative stock solution
-
CD spectrometer
-
Quartz cuvette with a 1 cm path length
Procedure:
-
Prepare a DNA solution with a concentration that gives a suitable CD signal (e.g., 50-100 µM in base pairs).
-
Record the CD spectrum of the DNA solution alone in the range of 220-320 nm. This will show the characteristic B-form DNA spectrum with a positive band around 275 nm and a negative band around 245 nm.
-
Add a small aliquot of the Tröger's base derivative stock solution to the DNA solution in the cuvette.
-
Mix gently and allow to equilibrate for 5-10 minutes.
-
Record the CD spectrum of the DNA-ligand complex.
-
Repeat steps 3-5 with increasing concentrations of the Tröger's base derivative.
-
Also, record the CD spectrum of the Tröger's base derivative alone in the buffer to check for any intrinsic CD signal.
-
Data Analysis:
-
An increase in the molar ellipticity of the DNA bands can suggest stabilization of the DNA structure.
-
A shift in the crossover point (the wavelength where the CD signal is zero) can indicate changes in the DNA helical structure.
-
The appearance of an induced CD (ICD) signal in the absorption region of the ligand (typically >320 nm) is a strong indicator of binding, as the achiral ligand becomes optically active upon binding to the chiral DNA. The sign and magnitude of the ICD can provide clues about the binding geometry.
-
Protocol 4: Determination of DNA Sequence Specificity using DNase I Footprinting
Principle: This technique identifies the specific DNA sequence where a ligand binds. A DNA fragment, labeled at one end, is incubated with the Tröger's base derivative and then partially digested with DNase I. The ligand protects its binding site from cleavage by the nuclease. When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint" - a region of the gel with no bands.
Materials:
-
A specific DNA fragment of interest (e.g., from a plasmid), uniquely end-labeled with a radioactive (e.g., ³²P) or fluorescent tag.
-
Tröger's base derivative.
-
DNase I enzyme.
-
DNase I digestion buffer (containing Mg²⁺ and Ca²⁺).
-
Stop solution (containing EDTA).
-
Polyacrylamide gel electrophoresis (PAGE) apparatus for sequencing gels.
-
Loading buffer.
-
Autoradiography film or fluorescence imager.
-
Maxam-Gilbert sequencing ladders (G, A+G, C+T, C) for the same DNA fragment (to serve as markers).
Procedure:
-
Incubate the end-labeled DNA fragment with increasing concentrations of the Tröger's base derivative in a binding buffer for 30-60 minutes at room temperature to allow binding equilibrium to be reached.
-
Include a control reaction with no ligand.
-
Initiate the digestion by adding a predetermined, limited amount of DNase I to each reaction tube. The amount of DNase I should be optimized to generate an even ladder of fragments, with each DNA molecule being cleaved on average only once.
-
Allow the digestion to proceed for a short, controlled time (e.g., 1-2 minutes) at room temperature.
-
Stop the reaction by adding an excess of stop solution.
-
Precipitate the DNA fragments with ethanol, wash, and dry the pellets.
-
Resuspend the DNA fragments in a loading buffer.
-
Denature the DNA by heating at 90 °C for 2-5 minutes and then rapidly cool on ice.
-
Load the samples onto a high-resolution denaturing polyacrylamide sequencing gel, alongside the Maxam-Gilbert sequencing ladders.
-
After electrophoresis, dry the gel and visualize the DNA fragments by autoradiography or fluorescence imaging.
-
Data Analysis: Compare the cleavage pattern in the lanes containing the Tröger's base derivative to the control lane. A region of diminished or absent bands in the presence of the ligand indicates the binding site (the "footprint"). The precise location of the binding site can be determined by aligning the footprint with the sequencing ladders.
Application Notes and Protocols for the Asymmetric Synthesis of Tröger's Base Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of Tröger's base analogues, a class of compounds with significant potential in catalysis, materials science, and medicinal chemistry. Their rigid, V-shaped structure and inherent chirality make them valuable scaffolds for a variety of applications.[1][2]
Application Notes
The asymmetric synthesis of Tröger's base and its analogues has been a long-standing challenge in organic chemistry due to the configurational instability of the nitrogen stereocenters under acidic conditions.[2][3] However, recent advancements have led to robust catalytic methods that provide access to enantioenriched Tröger's base analogues with high efficiency and selectivity. These compounds are of significant interest for several reasons:
-
Chiral Catalysis: The unique C2-symmetric scaffold of Tröger's base analogues makes them excellent candidates for chiral ligands in transition metal catalysis and as organocatalysts.[2][4] They have been successfully employed as precursors for chiral phase transfer catalysts and in asymmetric kinetic resolutions.[2][5]
-
Molecular Recognition and Supramolecular Chemistry: The well-defined hydrophobic cavity of Tröger's base derivatives allows for their use in host-guest chemistry and the construction of complex supramolecular architectures.[6]
-
DNA Intercalation and Biological Activity: Functionalized Tröger's base analogues have been shown to interact with DNA, and some derivatives exhibit promising anticancer and cytostatic activities.[6][7][8][9]
-
Materials Science: The rigid structure of these molecules has been exploited in the development of novel polymers and aggregation-induced emission luminogens (AIEgens).[10][11]
Two prominent and highly effective methods for the asymmetric synthesis of Tröger's base analogues are highlighted in this document: Palladium-catalyzed intramolecular α-arylation and organocatalytic aminalization.
Palladium-Catalyzed Asymmetric Synthesis of Tröger's Base Analogues
This method facilitates the construction of rigid cleft-like structures containing both a C- and an N-stereogenic center via an intramolecular α-arylation of N-benzyl substituted dihydroquinolinone derivatives.[2][3] The use of a specifically designed chiral phosphine ligand (GF-Phos) is crucial for achieving high enantioselectivity.[4][12]
Key Features:
-
High Enantioselectivity: Achieves excellent enantiomeric excess (ee) for a variety of substrates.[5]
-
Structural Diversity: Allows for the synthesis of a wide range of structurally diverse Tröger's base analogues.[5]
-
Functional Group Tolerance: The reaction is compatible with various functional groups on the aromatic rings.[5]
Experimental Workflow
Caption: General workflow for the Pd-catalyzed asymmetric synthesis.
Detailed Experimental Protocol
Materials:
-
Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) complex)
-
Chiral Ligand (e.g., GF-Phos family)
-
Base (e.g., LiHMDS)
-
N-benzyl substituted dihydroquinolinone derivative (Substrate 1)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (2.3 mg, 0.0025 mmol, 5 mol%) and the chiral ligand (e.g., PC-Phos PC10, 3.8 mg, 0.006 mmol, 12 mol%).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 20 minutes.
-
Add the N-benzyl substituted dihydroquinolinone derivative (0.05 mmol, 1.0 equiv).
-
Add LiHMDS (1 M in THF, 0.1 mL, 0.1 mmol, 2.0 equiv) dropwise at room temperature.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Tröger's base analogue.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Quantitative Data Summary
| Entry | Substrate (R group) | Yield (%) | ee (%) |
| 1 | H | 80 | 96 |
| 2 | 4-Me | 75 | 95 |
| 3 | 4-OMe | 72 | 93 |
| 4 | 4-F | 85 | 96 |
| 5 | 4-Cl | 82 | 94 |
| 6 | 3-Me | 68 | 92 |
Data extracted from supplementary information of related studies. Conditions: Substrate (0.05 mmol), Pd₂(dba)₃ (5 mol%), Ligand (12 mol%), LiHMDS (2.0 equiv) in toluene at 100 °C for 24 h.
Organocatalytic Asymmetric Synthesis of Tröger's Bases
This approach utilizes a chiral phosphoric acid (CPA) to catalyze the aminalization of tetrahydrodibenzodiazocines with aromatic aldehydes.[10][11] This method is notable for its broad substrate scope and high efficiency under mild reaction conditions.[10][11]
Key Features:
-
Broad Substrate Scope: Tolerates a wide range of substituted tetrahydrodibenzodiazocines and aromatic aldehydes.[11]
-
High Efficiency: Generally provides high yields and excellent enantioselectivities.[11]
-
Mild Conditions: The reaction proceeds at low temperatures.[11]
Logical Relationship of the Catalytic Cycle
Caption: Proposed catalytic cycle for the CPA-catalyzed synthesis.
Detailed Experimental Protocol
Materials:
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., C5)
-
Tetrahydrodibenzodiazocine derivative (Substrate 1)
-
Aromatic aldehyde (Substrate 2)
-
3 Å Molecular Sieves
-
Anhydrous Chloroform (CHCl₃)
Procedure:
-
To a flame-dried reaction tube, add the tetrahydrodibenzodiazocine derivative (0.1 mmol, 1.0 equiv), the aromatic aldehyde (0.12 mmol, 1.2 equiv), the chiral phosphoric acid catalyst (5 mol%), and 3 Å molecular sieves (100 mg).
-
Add anhydrous chloroform (1.0 mL) under an argon atmosphere.
-
Cool the reaction mixture to -40 °C and stir for 24 hours.
-
Upon completion (monitored by TLC), directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., petroleum ether/ethyl acetate) to isolate the pure Tröger's base product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Quantitative Data Summary
| Entry | Aldehyde (Ar group) | Yield (%) | ee (%) |
| 1 | Phenyl | 92 | >99 |
| 2 | 4-Bromophenyl | 96 | >99 |
| 3 | 4-Nitrophenyl | 91 | 99 |
| 4 | 2-Naphthyl | 88 | >99 |
| 5 | 2-Thienyl | 85 | 98 |
| 6 | 4-Methylphenyl | 90 | >99 |
Data extracted from related studies.[11] Conditions: Tetrahydrodibenzodiazocine (0.1 mmol), Aldehyde (1.2 equiv), CPA catalyst (5 mol%), 3 Å MS (100 mg) in CHCl₃ at -40 °C for 24 h.[11]
Conclusion
The palladium-catalyzed and organocatalytic methods described provide versatile and powerful strategies for the asymmetric synthesis of Tröger's base analogues. These protocols offer access to a wide array of chiral structures that are valuable for applications in drug development, materials science, and asymmetric catalysis. The choice of method will depend on the desired substitution pattern and the availability of starting materials. Researchers are encouraged to consult the primary literature for further details on substrate scope and optimization of reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Asymmetric Synthesis of Tröger’s Base Analogues with Nitrogen Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Asymmetric Synthesis of Tröger’s Base Analogues with Nitrogen Stereocenter | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Macrocyclic Chiral Tröger’s Base Phenhomazine Candidates as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and Characterization of Macrocyclic Chiral Tröger’s Base Phenhomazine Candidates as Anticancer Agent [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Organocatalytic asymmetric synthesis of Tröger's bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Polymers of Intrinsic Microporosity (PIMs) Utilizing Tröger's Base Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of Polymers of Intrinsic Microporosity (PIMs) incorporating the Tröger's base moiety. The unique V-shaped and rigid structure of Tröger's base imparts exceptional microporosity to the resulting polymers, making them highly attractive for applications in gas separation, heterogeneous catalysis, and potentially as drug delivery vehicles.[1][2][3][4]
Introduction
Polymers of Intrinsic Microporosity (PIMs) are a class of polymers that possess permanent and interconnected voids of molecular dimensions due to their rigid and contorted macromolecular chains, which cannot pack efficiently in the solid state.[1] The incorporation of Tröger's base, a chiral heterocyclic ligand, into the polymer backbone is a powerful strategy to create PIMs with high surface areas and tunable pore sizes.[1][3][5][6] The basic nitrogen atoms within the Tröger's base unit can also act as catalytic sites or binding sites for various molecules.[1][3][5][7]
This document outlines the synthesis of Tröger's base-based PIMs (TB-PIMs) through the acid-catalyzed condensation of aromatic diamine monomers with a methylene source, typically dimethoxymethane (DMM).[8][9][10] Detailed protocols for polymer synthesis, purification, and characterization are provided to guide researchers in this field.
Data Presentation
The properties of TB-PIMs are highly dependent on the choice of the aromatic diamine monomer. The following tables summarize key quantitative data for representative TB-PIMs reported in the literature, highlighting the impact of monomer structure on the resulting polymer properties.
Table 1: Monomers used in the Synthesis of Tröger's Base PIMs
| Monomer Name | Abbreviation | Structure |
| 5,5',6,6'-Tetrahydroxy-3,3,3',3'-tetramethylspirobisindane | TTSBI | [Image of TTSBI structure] |
| 2,3,8,9-Tetrahydroxy-6H,12H-5,11-methanodibenzo[b,f][3][5]diazocine | THTB | [Image of THTB structure] |
| Tri(amino)triptycene | TAT | [Image of TAT structure] |
| Di(amino)ethanoanthracene | EA | [Image of EA structure] |
| Tri(amino)phenylbenzene | TAPB | [Image of TAPB structure] |
Table 2: Properties of Selected Tröger's Base PIMs
| Polymer Name | Monomers | BET Surface Area (m²/g) | Pore Size (Å) | CO₂ Permeability (Barrer) | CO₂/N₂ Selectivity | Reference |
| PIM-TB-Trip-1 | Triptycene-based diamine | ~1000 | ~3.5 | - | - | [1][5] |
| TAPB-PIM | TAPB | ~500 | - | - | - | [1][5] |
| TAPB(A1)-PIM | TAPB, EA | 560 (from CO₂ adsorption) | - | - | - | [1][5] |
| Bio-TBPI-1 | MMDA, TB diamine | ~500 | - | - | - | [2] |
| Bio-TBPI-2 | FDDA, TB diamine | ~500 | - | - | - | [2] |
| PIM-EA-TB | Ethanoanthracene-based diamine | 1028 | - | High | High | [11] |
| TAPA-TB | TAPA | High | - | - | - | [7] |
Note: Permeability and selectivity data can vary based on membrane preparation and testing conditions.
Experimental Protocols
Protocol 1: General Synthesis of a Tröger's Base PIM
This protocol describes a general procedure for the synthesis of TB-PIMs via the reaction of an aromatic diamine with dimethoxymethane (DMM) in trifluoroacetic acid (TFA).[8][9]
Materials:
-
Aromatic diamine monomer (e.g., 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][3][5]diazocine-3,9-diamine)[12]
-
Dimethoxymethane (DMM)
-
Trifluoroacetic acid (TFA)
-
Ammonium hydroxide solution (aqueous)
-
Chloroform
-
Methanol
-
Acetone
-
Water (deionized)
Procedure:
-
In a round-bottom flask, dissolve the aromatic diamine monomer (1 molar equivalent) in dimethoxymethane (5 molar equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (120 molar equivalents) dropwise to the cooled solution over 30 minutes with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring. The reaction progress can be monitored by the increase in viscosity of the solution.[9]
-
Once the solution becomes highly viscous, pour the reaction mixture into a vigorously stirred aqueous ammonium hydroxide solution.
-
Continue stirring for 2 hours to neutralize the acid and precipitate the polymer.
-
Collect the solid polymer by vacuum filtration.
-
Wash the polymer thoroughly with water and then with acetone.
-
To purify the polymer, dissolve it in chloroform and precipitate it by adding methanol. Repeat this dissolution-precipitation step twice.[9]
-
Finally, dry the purified polymer in a vacuum oven at an appropriate temperature (e.g., 80 °C) overnight.[7]
Protocol 2: Characterization of TB-PIMs
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To confirm the formation of the Tröger's base structure and the disappearance of the primary amine groups of the monomer.
-
Procedure: Acquire the FT-IR spectrum of the dried polymer powder.
-
Expected Result: Disappearance of the N-H stretching bands of the primary amine (typically around 3300-3500 cm⁻¹) and the appearance of characteristic bands for the TB structure.[1][5]
2. Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy:
-
Purpose: To provide detailed structural information about the polymer backbone.
-
Procedure: Analyze the dried polymer powder using a solid-state NMR spectrometer.
-
Expected Result: Characteristic peaks for the methylene bridge carbons of the Tröger's base unit are typically observed in the range of 50-70 ppm, while aromatic carbons appear in the 120-160 ppm region.[1][5]
3. Porosity and Surface Area Analysis (BET Analysis):
-
Purpose: To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution of the polymer.
-
Procedure:
-
Degas the polymer sample under vacuum at an elevated temperature (e.g., 80-150 °C) for several hours to remove any adsorbed volatiles.[7]
-
Perform nitrogen adsorption-desorption measurements at 77 K. For polymers with very small pores, carbon dioxide adsorption at 195 K or 273 K may be more appropriate.[1][5]
-
Calculate the BET surface area from the adsorption isotherm.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a Tröger's base-based Polymer of Intrinsic Microporosity.
Caption: General workflow for the synthesis of Tröger's base PIMs.
Logical Relationship of Polymer Properties
The following diagram illustrates the relationship between the monomer structure and the final properties of the Tröger's base PIM.
Caption: Relationship between monomer structure and PIM properties.
References
- 1. Tröger’s Base Network Polymers of Intrinsic Microporosity (TB-PIMs) with Tunable Pore Size for Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tröger's Base Network Polymers of Intrinsic Microporosity (TB-PIMs) with Tunable Pore Size for Heterogeneous Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The synthesis of microporous polymers using Tröger's base formation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for NMR Spectroscopic Characterization of Novel Tröger's Base Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and detailed Nuclear Magnetic Resonance (NMR) spectroscopic characterization of novel Tröger's base compounds. The protocols outlined below are designed to be accessible to researchers in organic chemistry, medicinal chemistry, and materials science.
Introduction
Tröger's base, first synthesized in 1887, is a chiral heterocyclic diamine with a rigid V-shaped structure containing two stereogenic nitrogen atoms.[1] This unique molecular architecture has made Tröger's base and its derivatives attractive scaffolds in various fields, including molecular recognition, catalysis, and materials science.[1] The development of novel Tröger's base compounds with tailored functionalities necessitates robust and detailed characterization methods, with NMR spectroscopy being the primary tool for structural elucidation in solution.
This document details the synthesis of new Tröger's base analogues and provides a thorough guide to their characterization using ¹H and ¹³C NMR spectroscopy.
Synthesis of Novel Tröger's Base Compounds
The synthesis of novel Tröger's base compounds typically involves the acid-catalyzed condensation of a substituted aniline with a formaldehyde equivalent, such as dimethoxymethane (DMM).[1] Trifluoroacetic acid (TFA) is commonly employed as both the solvent and the catalyst.[1]
Experimental Protocol: Synthesis of Methoxy-Substituted Tröger's Base Analogues
This protocol is adapted from the general procedure described by Sadiq A. et al. (2020).[1]
Materials:
-
Substituted methoxy-aniline derivative
-
Dimethoxymethane (DMM)
-
Trifluoroacetic acid (TFA)
-
Aqueous ammonium hydroxide solution
-
Water
-
Hexane
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve or suspend the substituted aniline derivative in dimethoxymethane (DMM) in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the cooled mixture.
-
Allow the mixture to stir at room temperature for 24 hours.
-
Slowly pour the reaction mixture into an aqueous ammonium hydroxide solution and stir vigorously for 2 hours, during which a solid precipitate should form.
-
Collect the solid product by filtration.
-
Wash the solid with water and then with hexane until the washings are clear.
-
The crude product can be further purified by column chromatography.
NMR Spectroscopic Characterization
NMR spectroscopy is a powerful technique for the structural elucidation of Tröger's base compounds. The rigid, C2-symmetric scaffold results in a characteristic set of signals in both ¹H and ¹³C NMR spectra, which are sensitive to the substitution pattern on the aromatic rings.
Key Spectroscopic Features
The most distinctive feature in the ¹H NMR spectrum of a Tröger's base is the presence of two sets of signals for the diastereotopic protons of the two methylene bridges (Ar-CH₂ -N and N-CH₂ -N). The methylene protons of the N-CH₂-N bridge typically appear as a singlet, while the Ar-CH₂-N protons often present as a pair of doublets with a large geminal coupling constant (around 13-17 Hz).[1][2]
In the ¹³C NMR spectrum, the carbons of the methylene bridges (Ar-C H₂-N and N-C H₂-N) give rise to characteristic signals in the aliphatic region, typically around 50-70 ppm.[1] The chemical shifts of the aromatic carbons provide information about the substitution pattern on the benzene rings.
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified Tröger's base compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters on a 500 MHz spectrometer include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. Typical parameters on a 125 MHz spectrometer include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Data Presentation: NMR Data for Novel Tröger's Base Compounds
The following tables summarize the ¹H and ¹³C NMR data for a selection of novel Tröger's base compounds reported in the literature.
Table 1: ¹H NMR Data (δ, ppm) for Methoxy-Substituted Tröger's Base Derivatives in CDCl₃ [1]
| Compound | Ar-H (m) | Ar-CH₂-N (d, J in Hz) | N-CH₂-N (s) | Ar-CH₂-N (d, J in Hz) | OCH₃ (s) |
| TB-OCH₃-1 | 7.88-6.93 (6H) | 4.45 (2H, 16.90) | 4.15 (2H) | 3.90 (2H, 16.90) | 3.70 (6H) |
| TB-OCH₃-2 | 7.30 (2H, 9.9) | 4.55 (2H, 13.0) | 4.02 (2H) | 3.78 (2H, 13.0) | 3.72 (12H) |
| TB-OCH₃-3 | 6.97 (2H, 9.9) | - | - | - | - |
| TB-OCH₃-4 | 6.30 (d, J=19.3 Hz) | 4.65 (2H, 12.4) | 4.32 (2H) | 4.00 (2H, 12.4) | 3.75 (12H) |
| TB-OCH₃-5 | 6.03, 5.90 | - | - | - | - |
Table 2: ¹³C NMR Data (δc, ppm) for Methoxy-Substituted Tröger's Base Derivatives in CDCl₃ [1]
| Compound | C-Ar | C-Ar-N | N-CH₂-N | Ar-CH₂-N | OCH₃ |
| TB-OCH₃-1 | 156.3, 131.7, 120.0, 103.5, 99.8 | 147.0 | 67.4 | 60.7 | 56.2 |
| TB-OCH₃-2 | 152.1, 131.2, 115.2, 108.6, 104.8 | 140.1 | 67.5 | 50.7 | 56.2 |
| TB-OCH₃-3 | - | - | - | - | - |
| TB-OCH₃-4 | 150.1, 125.2, 123.9, 107.7, 100.2 | 145.8 | 67.6 | 60.7 | 56.2 |
| TB-OCH₃-5 | - | - | - | - | - |
Table 3: NMR Data for a Thiourea Derivative of a Tröger's Base in CDCl₃ [3]
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 7.19-6.81 (m, 6H), 6.11-6.07 (d, ³JHH = 16 Hz, 2H), 4.45-4.43 (d, ²JHH = 8 Hz, 2H), 2.18 (s, 6H) |
| ¹³C NMR | 174.73, 140.05, 139.2, 131.7, 130.93, 130.7, 127.05, 59.99, 21.19 |
Visualizations
The following diagrams illustrate the general structure of Tröger's base, a typical experimental workflow for its synthesis and characterization, and the key correlations observed in 2D NMR experiments.
Caption: General chemical structure of Tröger's base.
Caption: Experimental workflow for Tröger's base synthesis and characterization.
References
Host-Guest Chemistry of Functionalized Tröger's Base Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the host-guest chemistry of functionalized Tröger's base derivatives. Tröger's base, a rigid, V-shaped chiral molecule, serves as an excellent scaffold for constructing sophisticated host molecules for applications in drug delivery, sensing, and catalysis.[1][2][3] Its unique three-dimensional cleft allows for the recognition and binding of various guest molecules.[1]
Application Notes
Functionalized Tröger's base derivatives have emerged as versatile building blocks in supramolecular chemistry due to their inherent chirality and well-defined cavity.[1][3] Strategic functionalization of the aromatic rings or the bridgehead positions of the Tröger's base framework allows for the fine-tuning of its host-guest properties, leading to a wide array of applications.
Drug Delivery Systems
Tröger's base derivatives can be integrated into drug delivery systems, such as chitosan nanoparticles, to enhance drug loading and achieve controlled release. The hydrophobic cavity of the Tröger's base moiety can encapsulate hydrophobic drug molecules, while the functional groups on the periphery can be used for conjugation to polymers like chitosan.
A notable example is the use of Tröger's base-functionalized chitosan (TB@CS) for the delivery of the hydrophobic anticancer drug, curcumin.[4] These nanoparticles have demonstrated exceptional drug loading efficiency and pH-dependent drug release, making them promising candidates for targeted cancer therapy.[4] The release mechanism is often triggered by the acidic microenvironment of tumors.[4]
Anion Sensing and Recognition
The rigid V-shaped structure of Tröger's base provides a pre-organized scaffold for the development of anion sensors. By functionalizing the Tröger's base core with hydrogen-bond donor groups, such as thiourea moieties, receptors with high affinity and selectivity for specific anions can be designed.[5][6]
These thiourea-functionalized Tröger's base derivatives can act as colorimetric sensors for anions like fluoride, acetate, and dihydrogen phosphate.[5][6] The binding event, driven by hydrogen bonding interactions, leads to a change in the electronic properties of the molecule, resulting in a visible color change. This principle can be utilized for the development of simple and rapid anion detection methods.
Asymmetric Catalysis
The inherent chirality of Tröger's base makes it a valuable ligand in asymmetric catalysis. When functionalized with appropriate coordinating groups, these derivatives can form complexes with metal ions, creating chiral catalysts for a variety of organic transformations. The rigid framework of the Tröger's base helps in creating a well-defined chiral environment around the metal center, leading to high enantioselectivity in the catalyzed reactions.
Quantitative Data Summary
The following tables summarize key quantitative data reported for functionalized Tröger's base derivatives in different applications.
Table 1: Drug Loading and Encapsulation Efficiency
| Host System | Guest Drug | Drug Loading Content (%) | Drug Loading Efficiency (%) | Reference |
| Tröger's base-functionalized Chitosan (TB@CS) | Curcumin | 31.4 ± 2.5 | 95.5 ± 1.9 | [4] |
Table 2: Association Constants (K a ) for Host-Guest Interactions
| Host Derivative | Guest Anion | Method | Solvent | log K (M⁻¹) | Reference |
| Thiourea-functionalized Tröger's base (L1) | Fluoride (F⁻) | UV-Vis Titration | DMSO | 3.70 | [7] |
| Thiourea-functionalized Tröger's base (L1) | Dihydrogen phosphate (H₂PO₄⁻) | UV-Vis Titration | DMSO | 2.82 | [7] |
| Urea-functionalized Tröger's base (L2) | Fluoride (F⁻) | UV-Vis Titration | DMSO | 3.42 | [7] |
| Urea-functionalized Tröger's base (L2) | Dihydrogen phosphate (H₂PO₄⁻) | UV-Vis Titration | DMSO | 2.58 | [7] |
Experimental Protocols
Synthesis of Functionalized Tröger's Base Derivatives
a) General Procedure for the Synthesis of Methoxy-Substituted Tröger's Base Analogues [1]
This protocol describes a general method for synthesizing Tröger's base derivatives from substituted anilines.
-
Materials:
-
Substituted aniline derivative (e.g., m-anisidine)
-
Dimethoxymethane (DMM)
-
Trifluoroacetic acid (TFA)
-
Aqueous ammonium hydroxide solution
-
Hexane
-
Dichloromethane
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve or suspend the aniline derivative in dimethoxymethane (DMM) and cool the mixture in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the mixture and stir at room temperature for 24 hours.
-
Slowly pour the reaction mixture into an aqueous ammonium hydroxide solution and stir vigorously for 2 hours to precipitate the product.
-
Collect the solid by filtration and wash with water and hexane.
-
Purify the crude product by column chromatography on silica gel using a hexane:dichloromethane (8:2) eluent.
-
Remove the solvents under vacuum and dry the final product.
-
b) Synthesis of 2,8-Diformyl-Tröger's Base [4]
This protocol is a key step in preparing Tröger's base for further functionalization, for example, with chitosan.
-
Materials:
-
2,8-Dibromo-Tröger's base
-
n-Butyllithium (n-BuLi)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 2,8-dibromo-Tröger's base in anhydrous THF and cool the solution to -78°C under an inert atmosphere.
-
Slowly add n-BuLi to the solution and stir for 1 hour at -78°C.
-
Add DMF to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/petroleum ether (50:50) mixture as the eluent to obtain 2,8-diformyl-Tröger's base as a yellowish solid.
-
Preparation of Tröger's Base-Functionalized Chitosan Nanoparticles[4][8]
This protocol describes the preparation of drug-loaded nanoparticles for controlled release applications.
-
Materials:
-
Low molecular weight chitosan
-
Acetic acid solution (1%)
-
Sodium hydroxide solution
-
2,8-Diformyl-Tröger's base
-
Ethanol
-
Sodium tripolyphosphate (STPP) solution (1%)
-
Tween 80 (stabilizing agent)
-
Drug (e.g., Curcumin)
-
-
Procedure:
-
Prepare a 0.1% chitosan solution by dissolving low molecular weight chitosan in 1% acetic acid. Adjust the pH to 5.5 with sodium hydroxide solution.
-
Dissolve 2,8-diformyl-Tröger's base in ethanol and add it to the chitosan solution. Stir the mixture to form the Tröger's base-functionalized chitosan (TB@CS) conjugate via imine linkages.
-
Add Tween 80 as a stabilizing agent and stir for 10 minutes.
-
For drug loading, dissolve the drug (e.g., curcumin) in a suitable solvent and add it to the TB@CS solution.
-
Add STPP solution dropwise to the mixture while stirring to induce the ionic gelation and formation of nanoparticles.
-
Continue stirring for one hour to obtain the drug-loaded nanoparticle suspension.
-
Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.
-
Host-Guest Binding Studies
a) UV-Vis Titration for Anion Binding [7][8]
This protocol is used to determine the binding affinity of thiourea-functionalized Tröger's base derivatives for anions.
-
Materials:
-
Thiourea-functionalized Tröger's base receptor
-
Anion salts (e.g., tetrabutylammonium salts of F⁻, Cl⁻, Br⁻, I⁻, H₂PO₄⁻, HSO₄⁻, NO₃⁻, ClO₄⁻)
-
Anhydrous DMSO
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Prepare a stock solution of the Tröger's base receptor (e.g., 5 x 10⁻³ M) in DMSO.
-
Prepare stock solutions of the various anions (e.g., 1 x 10⁻¹ M) in DMSO.
-
Dilute the receptor stock solution to the working concentration (e.g., 2.5 x 10⁻⁵ M) in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum of the receptor solution.
-
Perform a titration by making gradual additions of the anion stock solution to the receptor solution.
-
Record the UV-Vis spectrum after each addition, ensuring the solution is thoroughly mixed and equilibrated.
-
Monitor the changes in the absorption spectrum (e.g., shift in λmax or change in absorbance at a specific wavelength) as a function of the anion concentration.
-
Analyze the titration data using a suitable binding model (e.g., 1:1) to calculate the association constant (Ka).
-
b) NMR Titration for Host-Guest Interaction [9][10][11][12]
This protocol provides a general guideline for studying host-guest interactions in solution.
-
Materials:
-
Tröger's base host molecule
-
Guest molecule
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
-
Procedure:
-
Prepare a stock solution of the host molecule at a known concentration in the chosen deuterated solvent.
-
Prepare a stock solution of the guest molecule at a significantly higher concentration (typically 10-20 times) than the host in the same deuterated solvent.
-
Place a known volume of the host solution into an NMR tube and record its ¹H NMR spectrum.
-
Add small aliquots of the guest solution to the NMR tube containing the host solution.
-
After each addition, thoroughly mix the solution and record the ¹H NMR spectrum.
-
Monitor the chemical shift changes of specific protons on the host or guest molecule that are involved in the interaction.
-
Continue the titration until no further significant changes in the chemical shifts are observed.
-
Plot the change in chemical shift (Δδ) against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) to determine the association constant (Ka).
-
c) Fluorescence Quenching Titration [13][14]
This protocol is suitable for studying host-guest interactions where one of the components is fluorescent.
-
Materials:
-
Fluorescent Tröger's base derivative (or a fluorescent guest)
-
Non-fluorescent guest (or host)
-
Appropriate solvent
-
Fluorometer and quartz cuvettes
-
-
Procedure:
-
Prepare a stock solution of the fluorescent species (host or guest) at a constant, low concentration.
-
Prepare a stock solution of the non-fluorescent quencher (guest or host) at a much higher concentration.
-
Record the fluorescence emission spectrum of the fluorescent species alone.
-
Titrate the solution of the fluorescent species with increasing amounts of the quencher solution.
-
After each addition, allow the solution to equilibrate and then record the fluorescence spectrum.
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity as a function of the quencher concentration.
-
Analyze the data using a suitable binding model (e.g., Stern-Volmer equation for dynamic quenching or a binding isotherm for static quenching) to determine the binding constant.
-
Visualizations
Caption: Synthetic pathways for Tröger's base derivatives.
Caption: Workflow for preparing drug-loaded nanoparticles.
Caption: Principle of colorimetric anion sensing.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene – Oriental Journal of Chemistry [orientjchem.org]
- 3. Organocatalytic asymmetric synthesis of Tröger’s bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Thiourea derived Tröger's bases as molecular cleft receptors and colorimetric sensors for anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]
- 8. Thiourea-Based Receptors for Anion Recognition and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Tröger's Base-Based Polymers in Heterogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and utilization of Tröger's base-based polymers as heterogeneous catalysts. The inherent microporosity and basic nature of these materials make them highly effective and recyclable catalysts for various organic transformations, including C-C bond formation reactions such as the Knoevenagel condensation.
Introduction
Tröger's base, a chiral molecule with a unique V-shaped structure, has been incorporated into polymer backbones to create a class of materials known as Tröger's base-based polymers of intrinsic microporosity (TB-PIMs). These polymers are synthesized through the condensation reaction of aromatic diamines with a formaldehyde source, typically dimethoxymethane (DMM), in the presence of an acid catalyst like trifluoroacetic acid (TFA).[1][2] The rigid and contorted structure of the Tröger's base unit prevents efficient packing of the polymer chains, leading to a high free volume and interconnected micropores. This microporosity, coupled with the basic nitrogen atoms within the Tröger's base core, makes these polymers excellent candidates for heterogeneous catalysis.[3]
The primary advantages of using Tröger's base-based polymers as catalysts include:
-
High Catalytic Activity: The basic nitrogen sites effectively catalyze a range of reactions.
-
Heterogeneous Nature: The insolubility of the polymers in most organic solvents allows for easy separation from the reaction mixture by simple filtration, facilitating product purification and catalyst recycling.[4]
-
High Surface Area: The intrinsic microporosity provides a large number of accessible catalytic sites, enhancing reaction rates.[5]
-
Tunable Properties: The properties of the polymers, such as pore size and basicity, can be tuned by selecting different aromatic diamine monomers.[6]
This document provides detailed protocols for the synthesis of a representative Tröger's base-based polymer derived from 2,7-diaminotriptycene and its application in the Knoevenagel condensation reaction.
Data Presentation
The following table summarizes the key properties and catalytic performance of various Tröger's base-based polymers reported in the literature.
| Polymer Name | Monomer(s) | BET Surface Area (m²/g) | Catalytic Reaction | Substrates | Product Yield (%) | Reaction Time | Reference |
| PIM-EA-TB | Ethanoanthracene diamine | ~1000 | Knoevenagel Condensation | Benzaldehyde, Malononitrile | >95 | 20 min | [3][6] |
| PIM-Trip-TB | 2,6(7)-Diaminotriptycene | 845-1028 | Knoevenagel Condensation | Benzaldehyde, Malononitrile | High | - | [3] |
| TAPB-PIM | Tri(amino)phenylbenzene | - | Knoevenagel Condensation | Benzaldehyde, Malononitrile | ~95 | 1 h | [7] |
| TB-PIMs | Various rigid diamines | Tunable | Knoevenagel Condensation | Benzaldehydes, Malononitrile | up to 100 | 20-30 min | [6] |
| TB-Polymer | 4,4'-Diaminodiphenylmethane | 750 | Addition Reaction | Diethylzinc, Aromatic Aldehyde | - | - | [5] |
Experimental Protocols
Synthesis of Tröger's Base-Based Polymer from 2,7-Diaminotriptycene (PIM-Trip-TB)
This protocol describes the synthesis of a highly microporous Tröger's base polymer from 2,7-diaminotriptycene.
Materials:
-
2,7-Diaminotriptycene
-
Dimethoxymethane (DMM)
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Chloroform
-
Deionized water
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a round-bottom flask, dissolve 2,7-diaminotriptycene (1.00 g, 2.71 mmol) in trifluoroacetic acid (20 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add dimethoxymethane (1.23 mL, 13.6 mmol, 5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. The solution will become increasingly viscous.
-
Precipitate the polymer by pouring the viscous solution into a beaker containing 200 mL of methanol.
-
Collect the solid polymer by vacuum filtration using a Buchner funnel.
-
Wash the polymer thoroughly with deionized water (3 x 50 mL) and then with methanol (3 x 50 mL).
-
To further purify the polymer, dissolve it in a minimal amount of chloroform and re-precipitate it by adding it dropwise to a large volume of methanol.
-
Collect the purified polymer by vacuum filtration and dry it in a vacuum oven at 80 °C overnight.
Characterization:
The resulting polymer can be characterized by various techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the Tröger's base structure by observing the disappearance of the N-H stretching vibrations of the diamine monomer.[6]
-
Solid-State ¹³C NMR Spectroscopy: To identify the characteristic signals of the methylene bridge and aromatic carbons in the Tröger's base unit.[6]
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore size distribution of the microporous polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Heterogeneous Catalysis: Knoevenagel Condensation
This protocol details the use of the synthesized Tröger's base polymer as a heterogeneous catalyst for the Knoevenagel condensation of benzaldehyde and malononitrile.
Materials:
-
Tröger's base-based polymer catalyst (e.g., PIM-Trip-TB)
-
Benzaldehyde
-
Malononitrile
-
Ethanol (solvent)
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates
-
Filtration setup (e.g., syringe filter or Buchner funnel)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the Tröger's base polymer catalyst (e.g., 20 mg, ~1-5 mol% relative to the limiting reactant).
-
Add benzaldehyde (106 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol) to the flask.
-
Add ethanol (5 mL) as the solvent.
-
Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 50-80 °C).
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Separate the catalyst from the reaction mixture by filtration. The catalyst can be washed with ethanol and dried for reuse.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Catalyst Recycling Protocol
The heterogeneous nature of the Tröger's base polymer catalyst allows for its easy recovery and reuse.
Procedure:
-
After the catalytic reaction, filter the reaction mixture to separate the solid catalyst.
-
Wash the recovered catalyst with a suitable solvent (e.g., ethanol, 3 x 10 mL) to remove any adsorbed reactants and products.
-
Dry the catalyst in a vacuum oven at 80 °C for several hours until a constant weight is achieved.
-
The dried catalyst can then be used in subsequent reaction cycles. The catalytic activity should be monitored over several cycles to assess its stability and reusability.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and application of Tröger's base-based polymers for heterogeneous catalysis.
Caption: Workflow for the synthesis of Tröger's base-based polymers.
Caption: Simplified catalytic cycle for the Knoevenagel condensation.
Caption: Relationship between monomer structure and catalytic performance.
References
- 1. Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Triptycene induced enhancement of membrane gas selectivity for microporous Tröger's base polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Tröger's Base Using Hexamethylenetetramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tröger's base, a chiral molecule with a rigid V-shaped structure, has garnered significant attention in various fields, including supramolecular chemistry, materials science, and drug development.[1][2] Its unique stereochemical properties arise from the presence of two stereogenic nitrogen atoms within a bridged diazocine ring system. The traditional synthesis, first reported by Julius Tröger in 1887, involves the acid-catalyzed condensation of an aniline derivative, such as p-toluidine, with formaldehyde.[1][2][3] Over the years, modifications to this synthesis have been explored to improve yields and simplify the procedure, including the use of formaldehyde surrogates like dimethoxymethane (DMM).
This document provides detailed application notes and protocols for the synthesis of Tröger's base from p-toluidine using hexamethylenetetramine (urotropine) as a substitute for formaldehyde. Hexamethylenetetramine, a stable, crystalline solid, offers a convenient and less hazardous alternative to gaseous formaldehyde or formalin solutions. In an acidic medium, hexamethylenetetramine readily decomposes to generate formaldehyde and ammonia in situ, facilitating the classic Tröger's base condensation reaction. A reported synthesis of Tröger's base and its analogs from anilines by reaction with hexamethylenetetramine in trifluoroacetic acid demonstrates the feasibility of this approach.[4]
Reaction Principle
The synthesis of Tröger's base from p-toluidine and hexamethylenetetramine proceeds via an acid-catalyzed electrophilic aromatic substitution followed by intramolecular cyclization. In the presence of a strong acid, such as trifluoroacetic acid (TFA), hexamethylenetetramine decomposes to release formaldehyde. The formaldehyde is then protonated to form a highly reactive electrophile, the formaldimmonium ion. This electrophile attacks the electron-rich aromatic ring of p-toluidine, leading to the formation of an aminomethyl derivative. A second molecule of p-toluidine then reacts with another molecule of formaldehyde and subsequently condenses with the aminomethyl intermediate. A series of intramolecular cyclizations and rearrangements, driven by the acidic conditions, ultimately results in the formation of the rigid, bridged diazocine structure of Tröger's base.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of Tröger's base (from p-toluidine) using different formaldehyde sources. While a specific yield for the hexamethylenetetramine-based synthesis from the primary literature is not available, the established yields with traditional reagents provide a benchmark for the expected outcome of the provided protocol.
| Formaldehyde Source | Acid Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Formalin (aq. HCHO) | HCl | Water/Ethanol | Several days | ~40-60 | [1][2] |
| Paraformaldehyde | Lewis Acids | Dichloromethane | 24 h | Up to 85 | [5] |
| Dimethoxymethane (DMM) | Trifluoroacetic Acid (TFA) | Neat | 24 h | 87-99 | [2] |
| Hexamethylenetetramine | Trifluoroacetic Acid (TFA) | Neat | Not Specified | Not Specified | [4] |
Experimental Protocol
This protocol is based on the established synthesis of Tröger's base analogues using hexamethylenetetramine in trifluoroacetic acid.[4]
Materials:
-
p-Toluidine (C₇H₉N)
-
Hexamethylenetetramine (C₆H₁₂N₄)
-
Trifluoroacetic acid (TFA, CF₃COOH)
-
Ammonium hydroxide solution (NH₄OH, 28-30%)
-
Dichloromethane (CH₂Cl₂)
-
Hexane (C₆H₁₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Beaker
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine in trifluoroacetic acid. The recommended ratio is approximately 4-5 mL of TFA per gram of aniline.[2] Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Addition of Hexamethylenetetramine: Slowly add finely powdered hexamethylenetetramine to the cooled solution in small portions over a period of 30 minutes. The molar ratio of p-toluidine to hexamethylenetetramine should be approximately 4:1, considering that hexamethylenetetramine can theoretically provide six methylene equivalents, and the stoichiometry of the Tröger's base formation requires two aniline molecules and three methylene bridges. However, optimization of this ratio may be necessary.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours under a fume hood. The color of the solution may change during the reaction.
-
Quenching: After 24 hours, carefully and slowly pour the reaction mixture into a beaker containing an excess of cold aqueous ammonium hydroxide solution. This should be done in a well-ventilated fume hood with vigorous stirring to neutralize the trifluoroacetic acid. A precipitate of the crude Tröger's base will form.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water until the washings are neutral. Subsequently, wash the solid with hexane to remove any non-polar impurities.
-
Drying: Dry the crude product in a vacuum oven at 50 °C for 2-4 hours.
-
Purification (Optional but Recommended): For obtaining a high-purity product, the crude Tröger's base can be purified by column chromatography on silica gel. A suitable eluent system is a mixture of hexane and dichloromethane (e.g., 8:2 v/v).[2]
-
Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of the product can also be determined and compared with the literature value.
Visualizations
Signaling Pathway of Tröger's Base Synthesis
Caption: Reaction pathway for Tröger's base synthesis.
Experimental Workflow
References
- 1. Organocatalytic asymmetric synthesis of Tröger’s bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. Tröger's base. An alternate synthesis and a structural analog with thromboxane A2 synthetase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming racemization of Tröger's base in acidic conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tröger's base and its analogues. The focus is on understanding and overcoming the challenge of racemization under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is Tröger's base, and why is its chirality important?
A1: Tröger's base is a tetracyclic organic compound with a rigid V-shaped structure.[1][2] This unique geometry arises from two aromatic rings fused to a central bicyclic framework.[1][2] A key feature of Tröger's base is its chirality, which is due to the presence of two stereogenic bridgehead nitrogen atoms.[3] The methylene bridge between these nitrogen atoms prevents their pyramidal inversion, locking the molecule into one of two stable enantiomeric forms ((+)- and (-)- or (R,R)- and (S,S)-configurations).[3] This inherent and stable chirality makes Tröger's base and its derivatives valuable scaffolds in molecular recognition, DNA-interacting probes, and asymmetric catalysis.[1][2]
Q2: Under what conditions does Tröger's base racemize?
A2: Enantiopure Tröger's base is configurationally unstable and prone to racemization specifically under acidic conditions.[1][2] This instability is a significant limitation for its application in many chemical and biological systems where acidic environments are common.[1][2] Interestingly, racemization occurs in weakly acidic solutions but is inhibited in strongly acidic media.[3] This is because in strongly acidic environments, both nitrogen atoms are protonated, preventing the necessary electronic rearrangement for racemization.[3]
Q3: What is the mechanism of acid-catalyzed racemization of Tröger's base?
A3: The racemization of Tröger's base in a weakly acidic environment proceeds through a specific mechanism involving the formation of an achiral intermediate.[3][4] The process is initiated by the protonation of one of the two nitrogen atoms.[3] The lone pair of electrons on the unprotonated nitrogen then attacks the methylene bridge, leading to the cleavage of a carbon-nitrogen bond. This step forms a transient, planar, and achiral iminium ion intermediate.[3][4] The subsequent re-cyclization of this intermediate can occur from either face, leading to the formation of both the original enantiomer and its opposite, resulting in a racemic mixture over time.
Caption: Acid-catalyzed racemization of Tröger's base via an iminium ion.
Troubleshooting Guide
Problem: My enantiopure Tröger's base derivative is racemizing during my experiment, which is conducted in a mildly acidic buffer. How can I prevent this?
Solution: Racemization in mild acid is a known issue. You have several strategies to overcome this, primarily centered on structural modification of the Tröger's base scaffold.
Strategy 1: Increase the rigidity of the diazocine bridge.
The key to preventing racemization is to destabilize or prevent the formation of the planar iminium ion intermediate. Replacing the methano (-CH₂-) bridge with a larger ethano (-CH₂CH₂-) bridge is a highly effective strategy.[4] This modification increases the steric strain in the transition state leading to the iminium ion, thereby raising the energy barrier for racemization and rendering the molecule configurationally stable even in acidic conditions.
Strategy 2: Introduce steric hindrance near the nitrogen atoms.
Incorporating bulky substituents on the aromatic rings at positions ortho to the nitrogen atoms can also inhibit racemization. These bulky groups can sterically hinder the conformational changes required for the formation and re-cyclization of the iminium ion intermediate, thus stabilizing the chiral configuration.
Strategy 3: Modify electronic properties.
While less common, altering the electronic properties of the aromatic rings with electron-withdrawing or electron-donating groups can influence the basicity of the nitrogen atoms and the stability of the protonated and intermediate species. This can modulate the rate of racemization, although it is generally a less robust method than structural rigidification.
The following flowchart can guide your decision-making process for selecting a stable analogue.
Caption: Decision workflow for addressing Tröger's base racemization.
Quantitative Data on Analogue Stability
The stability of Tröger's base analogues can be quantified by comparing their racemization half-lives (t₁/₂) or the free energy of activation (ΔG‡) for racemization under specific acidic conditions. Higher values indicate greater configurational stability.
| Compound | Bridge Type | Substituents | Conditions | Racemization Half-life (t₁/₂) | ΔG‡ (kcal/mol) |
| Tröger's Base | Methano (-CH₂-) | 2,8-dimethyl | Mildly Acidic (e.g., pH 3-5) | Minutes to Hours | ~20-25 |
| Ethano-Tröger's Base | Ethano (-CH₂CH₂-) | 2,8-dimethyl | Trifluoroacetic Acid (TFA) | Configurationally Stable | > 35 |
| Ortho-substituted TB | Methano (-CH₂-) | 4,10-di-tert-butyl | Mildly Acidic | Significantly longer than parent | > 28 |
Note: The values presented are illustrative and can vary significantly based on the exact solvent, temperature, and acid concentration. It is crucial to consult specific literature for the analogue of interest.
Experimental Protocols
Protocol 1: Synthesis of an Acid-Stable Ethano-Tröger's Base Analogue
This protocol is a general guideline for synthesizing ethano-bridged analogues, which exhibit high stability against acid-catalyzed racemization.
Materials:
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Substituted aniline (e.g., p-toluidine)
-
1,2-dibromoethane
-
Strong base (e.g., Sodium Hydride)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
N-Alkylation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the substituted aniline in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., NaH) portion-wise to the solution. Allow the mixture to stir for 30 minutes to form the anilide anion.
-
Add 1,2-dibromoethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat as necessary (e.g., 80-120 °C) while monitoring the reaction progress by TLC or LC-MS. The reaction may take several hours to days.
-
Workup: After completion, cool the reaction mixture to room temperature and cautiously quench it by slowly adding water or a saturated ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the desired ethano-Tröger's base analogue.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Monitoring Racemization Kinetics by Chiral HPLC
This protocol allows for the quantitative measurement of a compound's configurational stability.
Materials:
-
Enantiomerically pure sample of the Tröger's base derivative.
-
HPLC-grade solvents (e.g., hexane, isopropanol).
-
Acidic additive (e.g., trifluoroacetic acid, TFA).
-
Chiral HPLC column capable of resolving the two enantiomers.
-
HPLC system with a UV detector and a column thermostat.
Procedure:
-
Method Development: Develop a chiral HPLC method that provides baseline separation of the (+) and (-) enantiomers of your Tröger's base derivative.
-
Sample Preparation: Prepare a stock solution of the enantiopure sample in a suitable solvent (e.g., the mobile phase).
-
Initiate Racemization: To a vial containing a known concentration of the enantiopure sample, add the desired amount of acid to initiate the racemization process. Start a timer immediately.
-
Time-Point Analysis: At regular time intervals (e.g., every 15 minutes for a fast racemization or every few hours for a slow one), inject a small aliquot of the reaction mixture onto the chiral HPLC column.
-
Data Acquisition: Record the peak areas for both enantiomers at each time point.
-
Data Analysis:
-
Calculate the enantiomeric excess (ee) at each time point: ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100%.
-
The rate of racemization follows first-order kinetics. Plot ln(ee_t / ee_0) versus time, where ee_t is the ee at time t and ee_0 is the initial ee.
-
The slope of this plot will be -k_rac, where k_rac is the racemization rate constant. . The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2) / k_rac.
-
-
Eyring Analysis (Optional): To determine the activation energy (ΔG‡), repeat the kinetic experiment at several different temperatures and use the Eyring equation to plot ln(k/T) vs 1/T.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Asymmetric Synthesis of Tröger’s Base Analogues with Nitrogen Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Tröger's base - Wikipedia [en.wikipedia.org]
- 5. Interrogating the configurational stability of atropisomers | Springer Nature Experiments [experiments.springernature.com]
Improving yield and purity in Tröger's base synthesis.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of Tröger's base, focusing on improving both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of Tröger's base?
The synthesis of Tröger's base typically proceeds via an acid-catalyzed condensation reaction between an aniline derivative and a formaldehyde equivalent (e.g., formaldehyde, paraformaldehyde, dimethoxymethane (DMM), or dimethyl sulfoxide (DMSO)). The mechanism involves the formation of iminium intermediates, followed by intramolecular electrophilic aromatic substitution.[1][2] This process is repeated to form the characteristic bridged diazocine ring system.
Q2: What are the most common side reactions and byproducts in Tröger's base synthesis?
Common side reactions include the formation of polymeric materials, especially if the reaction conditions are not carefully controlled.[3] Other potential byproducts can arise from incomplete cyclization or alternative electrophilic substitution pathways, leading to a mixture of related compounds. The purity of the starting aniline is crucial, as impurities can lead to a variety of undesired side products.
Q3: How does the choice of acid catalyst affect the reaction?
Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used to catalyze the reaction.[4] TFA is often used as both a catalyst and a solvent, and can lead to high yields.[4] The acidity of the medium is critical for the formation of the necessary electrophilic intermediates, but excessively harsh acidic conditions can also promote side reactions or degradation of the product.[1] Under acidic conditions, Tröger's base can also undergo racemization.[1]
Q4: What is the role of the formaldehyde source, and which one is recommended?
The formaldehyde source provides the methylene bridges in the Tröger's base structure. Common sources include:
-
Formaldehyde: The traditional reagent, often used as an aqueous solution.[2]
-
Dimethoxymethane (DMM): A liquid that is easier to handle than gaseous formaldehyde and can give good to excellent yields.[4]
-
Paraformaldehyde: A solid polymer of formaldehyde that decomposes in situ to provide formaldehyde.
-
Dimethyl sulfoxide (DMSO)/HCl: This combination can also serve as a formaldehyde equivalent through a Pummerer-type rearrangement mechanism.[2]
The choice of formaldehyde source can influence the reaction rate and workup procedure. DMM is often a preferred choice due to its ease of handling and high reactivity.
Q5: How can I improve the purity of my crude Tröger's base?
Purification is essential to remove unreacted starting materials, byproducts, and polymeric material. Common purification techniques include:
-
Column Chromatography: Effective for separating the desired product from closely related impurities. A common eluent system is a mixture of hexane and dichloromethane.[4]
-
Recrystallization: Useful for obtaining highly pure crystalline product. Ethyl acetate is a solvent from which Tröger's base and its derivatives can be recrystallized.[5]
-
Washing: Washing the crude solid with water and a non-polar solvent like hexane can help remove residual acid and non-polar impurities.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficiently acidic conditions: The catalyst may be too weak or used in an insufficient amount. 2. Low reaction temperature: The reaction may be too slow at lower temperatures. 3. Poor quality of starting materials: Impurities in the aniline or formaldehyde source can inhibit the reaction. 4. Premature quenching of the reaction. | 1. Use a stronger acid catalyst (e.g., TFA) or increase its concentration. 2. Increase the reaction temperature. Monitor the reaction progress by TLC. 3. Purify the starting materials before use. Ensure the aniline is free of oxidation products. 4. Ensure the reaction has gone to completion by monitoring with TLC before workup. |
| Formation of Polymeric Byproducts | 1. High concentration of reactants. 2. Excessive reaction temperature or time. 3. Incorrect stoichiometry. | 1. Use more dilute conditions. 2. Optimize the reaction temperature and time. 3. Carefully control the stoichiometry of the aniline and formaldehyde source. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. Incorrect solvent for recrystallization. | 1. Purify the crude product by column chromatography before attempting recrystallization. 2. Screen different solvents for recrystallization. A solvent system where the product is soluble when hot and insoluble when cold is ideal. |
| Product is a Racemic Mixture (when a single enantiomer is desired) | Racemization under acidic conditions. [1] | 1. Use chiral chromatography to separate the enantiomers. 2. Employ a stereoselective synthesis method if available. 3. Minimize exposure to strongly acidic conditions during workup and purification if possible. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Tröger's Base Synthesis
| Aniline Derivative | Formaldehyde Source | Acid Catalyst/Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |
| p-Toluidine | Formaldehyde | HCl | - | - | - | [1] |
| m-Anisidine | DMM | TFA | 24 | Room Temp. | 87.33 | [4] |
| 2-Methoxy-5-methylaniline | DMM | TFA | 24 | Room Temp. | 99.43 | [4] |
| 2,5-Dimethoxyaniline | DMM | TFA | 24 | Room Temp. | 69.31 | [4] |
| 2,4-Diaminotoluene | Formaldehyde (37% in H₂O) | H₂SO₄ (5%) | 48 | Room Temp. | 32 | |
| Triethylene glycol bis(p-aminophenyl) ether | Paraformaldehyde | TFA | 48 | Room Temp. | 43 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Tröger's Base using Dimethoxymethane (DMM) and Trifluoroacetic Acid (TFA) [4]
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Dissolve or suspend one equivalent of the aniline derivative in 2.5 equivalents of dimethoxymethane (DMM).
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Cool the mixture in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) dropwise (4-5 mL per gram of aniline) over a period of 10 minutes.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 24 hours.
-
Slowly pour the reaction mixture into an aqueous ammonium hydroxide solution and stir vigorously for 2 hours to precipitate the product.
-
Collect the solid by filtration and wash with water and hexane until the washings are clear.
-
Purify the crude product by column chromatography using a hexane:dichloromethane eluent system.
-
Remove the solvents under vacuum to obtain the pure product.
Protocol 2: Synthesis of a Tröger's Base Analogue using Paraformaldehyde and Trifluoroacetic Acid (TFA) [5]
-
To a solution of triethylene glycol bis(p-aminophenyl) ether (1 equivalent) in methanol, add paraformaldehyde (2 equivalents).
-
Add trifluoroacetic acid (TFA) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Pour the mixture into a 10% sodium carbonate solution to neutralize the acid and precipitate the product.
-
Extract the product with methylene chloride.
-
Combine the organic phases, dry over magnesium sulfate, and evaporate the solvent under vacuum.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of Tröger's base.
Caption: Troubleshooting logic for improving Tröger's base synthesis.
References
- 1. Tröger's base - Wikipedia [en.wikipedia.org]
- 2. Tröger's_base [chemeurope.com]
- 3. The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene – Oriental Journal of Chemistry [orientjchem.org]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. Frontiers | Synthesis and Characterization of Macrocyclic Chiral Tröger’s Base Phenhomazine Candidates as Anticancer Agent [frontiersin.org]
Troubleshooting common issues in Tröger's base reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during Tröger's base reactions. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Troubleshooting Guide
This guide addresses specific problems you might face during the synthesis, workup, and purification of Tröger's base and its derivatives.
Low Reaction Yield
Q1: My Tröger's base synthesis resulted in a very low yield. What are the common causes and how can I improve it?
Low yields in Tröger's base synthesis can stem from several factors, from reaction conditions to work-up procedures. Here are the most common culprits and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting aniline.
-
Solution: Increase the reaction time or slightly elevate the temperature. Ensure efficient stirring, especially if the reaction mixture is heterogeneous.
-
-
Suboptimal Temperature: The reaction is typically run at room temperature after the initial cooling for the acid addition.[1] Deviations can affect the reaction rate and promote side reactions.
-
Solution: Maintain the recommended temperature profile. An initial cooling phase during the dropwise addition of trifluoroacetic acid (TFA) is crucial to control the initial exothermic reaction.[1]
-
-
Reagent Quality: The purity of the starting aniline and the formaldehyde source (e.g., dimethoxymethane (DMM), paraformaldehyde, or hexamethylenetetramine (HMTA)) is critical. Impurities can lead to side reactions or inhibit the desired reaction.
-
Solution: Use freshly purified or high-purity reagents. Ensure solvents are anhydrous, as water can interfere with the reaction.
-
-
Loss During Work-up: Significant amounts of the product can be lost during the extraction and purification steps.
-
Solution: Ensure complete transfer of all solutions and perform multiple extractions with smaller volumes of solvent. During the basic quench, ensure the pH is sufficiently high to precipitate the product fully.
-
-
Product Decomposition: Tröger's base and its analogs can be unstable under strongly acidic conditions for extended periods, leading to racemization or decomposition.[2][3]
-
Solution: Do not prolong the reaction time unnecessarily. Once the reaction is complete, proceed with the work-up promptly to neutralize the strong acid.
-
Side Product Formation
Q2: I observe multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize their formation?
The formation of side products is a common issue. Here are some known byproducts and strategies to avoid them:
-
Polymeric Materials: If the para-position of the aniline is unsubstituted, polymerization can occur as a significant side reaction.[4]
-
Solution: Use anilines that are substituted at the para-position to block this reaction pathway.
-
-
Dihydroquinazoline Intermediates: The reaction can sometimes stall at the formation of unreactive 3,4-dihydroquinazoline semi-products, which terminate the reaction sequence.
-
Solution: Optimizing the acid concentration and reaction temperature can help favor the formation of the desired Tröger's base over these intermediates.
-
-
Pyrimidoquinazoline Derivatives: When using hexamethylenetetramine (HMTA) as the formaldehyde source with p-toluidine, the formation of a 2,3,6,7-tetrahydro-9-methyl-2,6-di-p-tolyl-1H,5H-pyrimido[5,6,1-ij] quinazoline has been reported as a secondary product.[5]
-
Solution: Consider using an alternative formaldehyde source like dimethoxymethane (DMM) which may not lead to this specific side product.
-
-
Oxidized Impurities: The reaction mixture often turns dark brown or black, indicating the formation of oxidized byproducts.[1]
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Purification Challenges
Q3: I'm having difficulty purifying my Tröger's base derivative by column chromatography. What are some common issues and alternative methods?
Purification of Tröger's base derivatives can be challenging due to their unique structure and properties.
-
Poor Separation on Silica Gel: The basic nitrogen atoms in the Tröger's base structure can interact strongly with the acidic silica gel, leading to tailing and poor separation.
-
Solution: Deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (1-2%), to the eluent. This will reduce tailing and improve the separation. A common eluent system is a mixture of hexane and dichloromethane.[1]
-
-
Co-elution with Side Products: Closely related side products may co-elute with the desired product.
-
Solution: Employing a different purification technique may be necessary. Dry column vacuum chromatography has been shown to be effective for separating diastereomers of Tröger's base analogues.[4] For enantiomeric resolution, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common method.[2]
-
-
Crystallization Issues: If attempting purification by recrystallization, finding a suitable solvent system can be difficult.
-
Solution: For racemic mixtures, crystallization of diastereomeric salts using a chiral resolving agent like tartaric acid can be an effective method for both purification and chiral resolution.
-
Frequently Asked Questions (FAQs)
Q4: What is a standard experimental protocol for a Tröger's base synthesis?
A typical procedure involves the reaction of an aniline derivative with a methylene source in a strong acid.[1]
Experimental Protocol: Synthesis of a Tröger's Base Derivative
-
Reaction Setup: In a round-bottom flask, dissolve or suspend one equivalent of the para-substituted aniline derivative in 2.5 equivalents of dimethoxymethane (DMM).
-
Cooling: Cool the mixture in an ice bath.
-
Acid Addition: Slowly add 4-5 mL of trifluoroacetic acid (TFA) per gram of aniline dropwise over ten minutes. The reaction is exothermic, so slow addition is crucial.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 24 hours. The solution will typically change color to brown or black.[1]
-
Quenching: Slowly pour the reaction mixture into an aqueous ammonium hydroxide solution and stir vigorously for 2 hours to precipitate the product.
-
Filtration: Collect the solid product by filtration and wash it with water and then hexane to remove inorganic impurities and unreacted DMM.
-
Purification: The crude product can be further purified by column chromatography on silica gel, typically using a hexane:dichloromethane eluent system.[1]
-
Drying: Dry the purified product in a vacuum oven.
Q5: How does the substituent on the aniline affect the reaction?
The electronic nature of the substituent on the aniline ring can significantly impact the reaction.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) increase the nucleophilicity of the aniline, generally leading to faster reaction rates and higher yields.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) decrease the nucleophilicity of the aniline, which can lead to slower reactions and lower yields. Harsher reaction conditions may be required for these substrates.
Q6: My reaction seems to have stalled. How can I check for completion and what should I do?
-
Monitoring the Reaction: The best way to monitor the reaction is by TLC. Spot the reaction mixture alongside your starting aniline. The reaction is complete when the aniline spot has disappeared.
-
Troubleshooting a Stalled Reaction: If the reaction has stalled (i.e., starting material remains after 24 hours), you can try the following:
-
Add a small additional amount of the formaldehyde source (e.g., DMM).
-
Gently warm the reaction mixture (e.g., to 40-50 °C) and continue to monitor by TLC. Be cautious, as excessive heat can lead to decomposition.
-
Q7: I need to perform a large-scale synthesis. Are there any specific issues to consider?
Scaling up Tröger's base reactions requires careful consideration of the following:
-
Heat Management: The reaction is exothermic, especially during the acid addition. On a larger scale, heat dissipation is less efficient. Ensure you have adequate cooling and add the acid very slowly to control the temperature.
-
Mixing: Efficient stirring is crucial, particularly as the product may precipitate. Use a mechanical stirrer for larger volumes to ensure homogeneity.
-
Work-up: Handling large volumes of acidic and basic solutions requires appropriate safety precautions and equipment. The filtration of large quantities of product can also be time-consuming.
Data Presentation
Table 1: Effect of Aniline Substituent on Reaction Yield
| Aniline Derivative | Methylene Source | Acid | Yield (%) | Reference |
| m-Anisidine | DMM | TFA | 87.33 | [1] |
| 2-Methoxy-5-methylaniline | DMM | TFA | 99.43 | [1] |
| p-Toluidine | HMTA | TFA | Not specified | [5] |
| Various methoxy-substituted anilines | DMM | TFA | 62-99 | [1] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of Tröger's base.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in Tröger's base reactions.
References
Technical Support Center: Optimization of Tröger's Base Polymerization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the optimization of reaction conditions for Tröger's base polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of Tröger's base polymerization?
A1: Tröger's base polymerization is a step-growth polycondensation reaction that uses aromatic diamines and a methylene source, such as dimethoxymethane (DMM), to form a polymer linked by the characteristic V-shaped, rigid Tröger's base units.[1][2] The reaction is typically catalyzed by a strong acid, most commonly trifluoroacetic acid (TFA), which also often serves as the solvent.[1][3] This method is particularly effective for creating Polymers of Intrinsic Microporosity (PIMs) because the rigid and contorted structure of the Tröger's base linker prevents efficient polymer chain packing, thus generating free volume and microporosity.[3][4]
Q2: What are the typical starting materials and reagents for this polymerization?
A2: The essential components for Tröger's base polymerization are:
-
Aromatic Diamine Monomers: The choice of monomer is critical as it dictates the final properties of the polymer, such as solubility and porosity. Monomers with rigid and bulky structures, like those containing triptycene or ethanoanthracene units, are often used to enhance microporosity.[4][5]
-
Methylene Source: Dimethoxymethane (DMM) is the most common and convenient source of the methylene bridges that form the core of the Tröger's base unit.[3] Formaldehyde or its equivalents like paraformaldehyde can also be used.[6]
-
Acid Catalyst and Solvent: Trifluoroacetic acid (TFA) is widely used as it effectively catalyzes the reaction and is a good solvent for the monomers and the resulting polymer.[1][3]
Q3: How do reaction conditions affect the polymer's molecular weight and yield?
A3: Key reaction parameters significantly influence the outcome:
-
Temperature: Reaction temperatures can range from 0°C to room temperature.[3][7][8] Lower temperatures (e.g., 0°C) are often preferred to control the reaction rate and minimize side reactions, potentially leading to higher molecular weight polymers.[3]
-
Reaction Time: Polymerization is typically run for extended periods, often between 24 to 48 hours, to ensure high conversion and achieve high molecular mass.[3]
-
Stoichiometry: An excess of the methylene source (e.g., a 5:1 molar ratio of DMM to diamine monomer) is commonly used to drive the reaction towards completion.[3]
-
Monomer Purity: The purity of the aromatic diamine monomer is crucial. Impurities can act as chain terminators, leading to lower molecular weights and reduced yields.
Q4: What determines the porosity and surface area of the final polymer?
A4: The porosity of Tröger's base polymers (TB-PIMs) is a direct result of inefficient packing of the rigid polymer chains.[9] The key factors are:
-
Monomer Structure: Highly rigid and three-dimensional monomers, such as those derived from triptycene, lead to higher surface areas (up to ~1000 m² g⁻¹).[4][9]
-
Flexibility: Introducing more flexible monomers or side arms can lead to denser packing and reduced porosity, although this can sometimes improve solubility.[5][9]
-
Cross-linking: Using triamino-functional monomers instead of diamines can create a cross-linked polymer network, which often results in high microporosity.[4]
Troubleshooting Guide
Problem 1: Low Polymer Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Extend the reaction time (e.g., from 24h to 40h or longer) to allow the polymerization to proceed to a higher conversion.[3] |
| Monomer Impurity | Purify the diamine monomer before use through recrystallization or column chromatography to remove any monofunctional impurities that could cap the growing polymer chains. |
| Suboptimal Temperature | If the reaction is run at room temperature, try cooling it to 0°C. This can slow down side reactions and favor the main polymerization pathway.[3] |
| Moisture Contamination | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen) as water can interfere with the acid-catalyzed mechanism. |
Problem 2: Poor Solubility of the Final Polymer
| Possible Cause | Suggested Solution |
| High Rigidity / Cross-linking | The polymer may be too rigid or may have undergone unintended cross-linking. Consider copolymerizing with a more flexible "spacer" monomer to disrupt chain packing and improve solubility.[5] |
| Undesired Side Reactions | An excess of the methylene source can sometimes lead to side reactions that cause cross-linking. While an excess is needed, an extremely large excess should be avoided. The presence of a methyl group adjacent to the amino group on the monomer can block such cross-linking reactions.[10] |
| High Molecular Weight | While desirable, extremely high molecular weight can reduce solubility. Consider slightly reducing the reaction time or temperature to target a lower molecular weight range. |
| Monomer Choice | Utilize "cardo" monomers (monomers containing a bulky, cyclic group in the backbone) which are known to hinder chain rotation, loosen chain packing, and enhance solubility.[3][10] |
Problem 3: Low Surface Area or Microporosity
| Possible Cause | Suggested Solution |
| Flexible Monomer Structure | The selected monomer may allow for efficient chain packing, reducing free volume. Use monomers with a more rigid and contorted geometry, such as those based on triptycene or adamantane.[3][4][5] |
| Inappropriate Post-Synthesis Treatment | The method used to precipitate and dry the polymer can cause pore collapse. After precipitation in a non-solvent (e.g., aqueous ammonium hydroxide), ensure thorough washing and careful drying under vacuum at an elevated temperature (e.g., 80-120°C) to remove trapped solvent and open the porous structure.[11] |
| Polymer "Swelling" vs. True Porosity | Some flexible polymers may show low N₂ adsorption at 77 K due to dense packing but can swell in the presence of solvents or other gases like CO₂ at higher temperatures.[5][9] Characterize porosity using CO₂ adsorption at 273 K in addition to N₂ at 77 K for a more complete picture.[5] |
Problem 4: Inconsistent Batch-to-Batch Results
| Possible Cause | Suggested Solution |
| Variability in Reagents | Use reagents (monomers, DMM, TFA) from the same supplier and batch for a series of experiments. If a new batch is used, re-optimize conditions. |
| Temperature Fluctuations | Use an ice bath or a temperature-controlled reaction block to maintain a consistent temperature throughout the polymerization.[3] |
| Rate of Reagent Addition | The dropwise addition of TFA or DMM should be performed at a consistent rate, as this can affect the initial stages of the reaction.[8] |
| Stirring Efficiency | Ensure consistent and vigorous stirring, especially as the viscosity of the solution increases, to maintain a homogeneous reaction mixture. |
Summary of Typical Reaction Conditions
The following table summarizes common starting conditions for Tröger's base polymerization, derived from literature protocols.
| Parameter | Condition | Reference |
| Monomer | Aromatic Diamine (e.g., adamantyl-based) | [3] |
| Methylene Source | Dimethoxymethane (DMM) | [1][3][8] |
| Acid / Solvent | Trifluoroacetic acid (TFA) | [1][3][8] |
| Molar Ratio (Monomer:DMM) | 1 : 5 | [3] |
| Temperature | 0 °C to Room Temperature | [3][8] |
| Reaction Time | 24 - 40 hours | [3][8] |
| Atmosphere | Inert (Nitrogen) | [3] |
| Work-up | Precipitation in aqueous NH₄OH, wash with water and hexane/methanol | [3][8] |
Experimental Protocol
General Procedure for Tröger's Base Polymerization
This protocol is a generalized procedure based on common laboratory practices for synthesizing TB-PIMs.[3][8]
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen.
-
Monomer Dissolution: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the aromatic diamine monomer (e.g., 1.0 equivalent) in trifluoroacetic acid (TFA, approx. 4-5 mL per gram of monomer).
-
Cooling: Cool the resulting solution to 0°C using an ice-water bath.
-
Reagent Addition: While stirring, add dimethoxymethane (DMM, e.g., 5.0 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the mixture to stir at 0°C or let it warm to room temperature and continue stirring under nitrogen for 24-40 hours. The solution will typically become more viscous as the polymer forms.
-
Precipitation: Slowly pour the viscous reaction mixture into a vigorously stirred beaker containing an aqueous ammonium hydroxide solution. This neutralizes the TFA and precipitates the polymer.
-
Isolation: Collect the solid polymer by vacuum filtration.
-
Washing: Wash the collected solid extensively with deionized water until the washings are neutral, followed by washing with methanol or hexane to remove residual small molecules.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-120°C) for at least 8 hours or until a constant weight is achieved. The final product is typically a fine powder.
Visual Guides
Below are diagrams illustrating key workflows and logic for the polymerization process.
Caption: General experimental workflow for Tröger's base polymerization.
Caption: Troubleshooting logic for common polymerization issues.
References
- 1. The synthesis of microporous polymers using Tröger's base formation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Tröger's base - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Synthesis and Characterization of Macrocyclic Chiral Tröger’s Base Phenhomazine Candidates as Anticancer Agent [frontiersin.org]
- 7. WO2017091357A1 - Troger's base polymers having intrinsic microporosity - Google Patents [patents.google.com]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. Tröger’s Base Network Polymers of Intrinsic Microporosity (TB-PIMs) with Tunable Pore Size for Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Strategies for enhancing the resolution of Tröger's base enantiomers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Tröger's base enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving Tröger's base enantiomers?
The most common and effective methods for resolving racemic Tröger's base and its derivatives include:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic Tröger's base with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts.[1][2][3] These salts have different solubilities, allowing for their separation through fractional crystallization.[2]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used analytical and preparative technique that employs a chiral stationary phase (CSP) to separate the enantiomers.[4][5][6] Polysaccharide-based and macrocyclic glycopeptide columns are often effective for this purpose.[7][8]
-
Kinetic Resolution: This technique uses a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the Tröger's base, allowing for the separation of the unreacted, enantioenriched starting material from the product.[9][10]
-
Capillary Electrophoresis (CE): CE with chiral selectors, such as cyclodextrins, can be used for the enantioseparation of Tröger's base derivatives.[11]
-
Simulated Moving Bed (SMB) Chromatography: For large-scale separations, SMB chromatography is a continuous, preparative technique that can be highly efficient.[12][13]
Q2: How do I choose the best resolution strategy for my specific Tröger's base derivative?
The choice of resolution strategy depends on several factors:
-
Scale of the experiment: For small-scale analytical separations, chiral HPLC or CE are ideal. For preparative and industrial-scale separations, diastereomeric salt crystallization or SMB chromatography are more suitable.[13][14]
-
The nature of the Tröger's base derivative: The presence of functional groups on the Tröger's base can influence the choice of resolving agent in diastereomeric salt crystallization or the choice of chiral stationary phase in HPLC.
-
Available equipment and cost: Chiral HPLC columns and SMB equipment can be expensive.[6] Diastereomeric salt crystallization is often a more cost-effective, albeit potentially more time-consuming, option.[13]
-
Desired purity: All methods can potentially achieve high enantiomeric excess (ee), but may require optimization.
Q3: What are some common chiral resolving agents for the diastereomeric salt crystallization of Tröger's base?
Commonly used chiral acids for resolving Tröger's base include:
-
(+)-Dibenzoyl-L-tartaric acid[1]
-
(-)-Dibenzoyl-D-tartaric acid
-
(1S)-(+)-10-Camphorsulfonic acid[1]
-
(1R)-(-)-10-Camphorsulfonic acid[1]
Troubleshooting Guides
Diastereomeric Salt Crystallization
Problem 1: Low enantiomeric excess (ee%) of the crystallized diastereomeric salt.
| Possible Cause | Troubleshooting Step |
| Incorrect choice of resolving agent. | Screen a variety of chiral resolving agents to find one that forms well-defined crystals with a significant solubility difference between the diastereomeric salts.[2] |
| Suboptimal solvent system. | Experiment with different solvents or solvent mixtures to maximize the solubility difference between the diastereomers. The polarity of the solvent is a critical parameter. |
| Crystallization conditions are not optimized. | Control the rate of cooling. Slow cooling often leads to better crystal formation and higher purity. Seeding the solution with a small crystal of the desired diastereomer can also be beneficial. |
| Insufficient number of recrystallizations. | The initial crystallization may not yield a completely pure diastereomer. Perform one or more recrystallizations to enhance the enantiomeric purity.[15] |
| Inaccurate determination of ee%. | Use a reliable analytical method, such as chiral HPLC or NMR with a chiral solvating agent, to accurately determine the ee%. |
Problem 2: Poor or no crystal formation.
| Possible Cause | Troubleshooting Step |
| Solution is too dilute. | Concentrate the solution by evaporating some of the solvent. |
| Solution is too concentrated, leading to rapid precipitation. | Dilute the solution or heat it to redissolve the precipitate and then cool it slowly. |
| Inappropriate solvent. | The chosen solvent may be too good a solvent for both diastereomeric salts. Try a solvent in which the salts are less soluble. |
| Presence of impurities. | Purify the racemic Tröger's base and the resolving agent before attempting the resolution. |
Chiral High-Performance Liquid Chromatography (HPLC)
Problem 1: Poor or no separation of enantiomers.
| Possible Cause | Troubleshooting Step |
| Incorrect chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type) to find one that provides selectivity for your Tröger's base derivative. |
| Suboptimal mobile phase. | Optimize the mobile phase composition. For normal-phase HPLC, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).[7] For basic compounds, adding a small amount of a basic modifier (e.g., diethylamine) can improve peak shape and resolution.[7] |
| Inappropriate flow rate. | Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will increase the analysis time. |
| Temperature effects. | Vary the column temperature. Temperature can affect the interactions between the analyte and the CSP, and thus the enantioselectivity. |
Problem 2: Broad or tailing peaks.
| Possible Cause | Troubleshooting Step |
| Column overload. | Reduce the amount of sample injected onto the column. |
| Interactions with residual silanols on the silica support. | For basic analytes like Tröger's base, add a basic modifier to the mobile phase to block these active sites. |
| Column degradation. | Ensure the mobile phase is compatible with the CSP. If the column is old or has been used with incompatible solvents, it may need to be replaced. |
Data Presentation
Table 1: Comparison of Resolution Strategies for Tröger's Base
| Strategy | Typical Enantiomeric Excess (ee%) | Yield (%) | Advantages | Disadvantages | References |
| Diastereomeric Salt Crystallization | >95% | <50% (per enantiomer without racemization) | Cost-effective, scalable, robust. | Can be time-consuming, requires screening of resolving agents and solvents, yield is limited to 50% for each enantiomer without a racemization step. | [1][2][13] |
| Chiral HPLC | >99% | High recovery, but depends on scale | High resolution, applicable to a wide range of derivatives, analytical and preparative scales. | High cost of chiral columns and solvents, requires method development. | [6] |
| Kinetic Resolution | Variable, can be >99% | <50% (for the recovered starting material) | Can provide access to both enantiomers (one as product, one as unreacted starting material). | Yield of a single enantiomer is limited to 50%, requires a suitable chiral catalyst or reagent. | [9][10] |
| Simulated Moving Bed (SMB) Chromatography | >99% | High | Continuous process, high productivity, suitable for large scale. | High initial investment, complex operation. | [12][13] |
Experimental Protocols
Detailed Methodology: Diastereomeric Salt Resolution of Tröger's Base using (+)-Dibenzoyl-L-tartaric Acid
This protocol is a general guideline and may require optimization for specific Tröger's base derivatives.
1. Materials:
-
Racemic Tröger's base
-
(+)-Dibenzoyl-L-tartaric acid (resolving agent)
-
Methanol (or another suitable solvent)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Dichloromethane (or another suitable organic solvent for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
Equipment for ee% determination (e.g., chiral HPLC)
2. Procedure:
-
Dissolution: Dissolve 1.0 equivalent of racemic Tröger's base in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 equivalents of (+)-dibenzoyl-L-tartaric acid in a minimal amount of warm methanol. Note: The stoichiometry of the resolving agent may need to be optimized.
-
Salt Formation: Slowly add the resolving agent solution to the Tröger's base solution with stirring. The diastereomeric salt of one enantiomer should begin to precipitate.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The mother liquor contains the other diastereomer.
-
Recrystallization (Optional but Recommended): To improve the enantiomeric purity, recrystallize the collected salt from a minimal amount of hot methanol.
-
Liberation of the Free Base: Suspend the diastereomeric salt in a mixture of water and dichloromethane. Add 1 M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This will neutralize the tartaric acid and liberate the free Tröger's base enantiomer.
-
Extraction: Separate the layers in a separatory funnel. Extract the aqueous layer two more times with dichloromethane.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the enantioenriched Tröger's base.
-
Analysis: Determine the enantiomeric excess of the resolved Tröger's base using chiral HPLC or another suitable analytical technique. The other enantiomer can be recovered from the mother liquor by a similar workup procedure.
Visualizations
Caption: General workflow for the resolution of Tröger's base enantiomers.
Caption: Troubleshooting low enantiomeric excess in diastereomeric salt crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Chiral Separation of Tigers Base with LUX AMYLOSE | Phenomenex [phenomenex.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. ethz.ch [ethz.ch]
- 10. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Preventing side reactions in the synthesis of Tröger's base analogues.
Welcome to the technical support center for the synthesis of Tröger's base analogues. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to prevent common side reactions and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in Tröger's base synthesis, and how can it be prevented?
A1: The most prevalent side reaction is the formation of high molecular weight oligomers or insoluble polymeric byproducts.[1][2] This typically occurs when the condensation reaction proceeds at positions other than the intended ortho-positions of the aniline derivative. The most effective preventative measure is to use aniline precursors that are substituted at the para-position, which blocks this pathway for polymerization.[1]
Q2: Which acid catalyst is better for the synthesis, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)?
A2: Trifluoroacetic acid (TFA) is often preferred in modern synthesis protocols.[3][4] It typically acts as both a catalyst and a solvent, promoting the reaction under homogenous conditions and often leading to higher yields and cleaner reactions compared to the original method using HCl.[3][4] While HCl is the classic catalyst used by Julius Tröger, it can sometimes lead to heterogeneous mixtures and lower yields.
Q3: Can I use sources of formaldehyde other than formalin?
A3: Yes, other methylene sources are commonly used and often preferred to aqueous formalin to maintain anhydrous conditions. These include paraformaldehyde (PFA), dimethoxymethane (DMM), and hexamethylenetetramine (HMTA).[3][4][5] Using these reagents in a strong acid like TFA can improve yields and substrate scope, even for anilines with electron-withdrawing groups.[4]
Q4: My reaction has been running for 24 hours with no significant product formation according to TLC. What should I do?
A4: Low reactivity can be due to several factors. First, confirm the purity of your starting aniline, as impurities can inhibit the reaction. Second, consider the electronic properties of your aniline; electron-withdrawing groups can significantly slow the reaction. If using such substrates, increasing the reaction temperature may be necessary. For instance, some protocols report improved reaction times by heating the mixture to 60-70 °C, which can shorten the required time from days to hours without significantly impacting yield.
Q5: Why is my purified Tröger's base analogue racemizing?
A5: Tröger's base and its analogues can racemize under acidic conditions.[6] The methano-bridge can undergo a reversible ring-opening to form an achiral iminium intermediate, which then re-cyclizes to form a racemic mixture. To prevent this, avoid prolonged exposure to acidic conditions during workup and purification. If configurational stability is critical, consider synthesizing an ethano-bridged analogue, which is known to have a higher barrier to inversion.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of Tröger's base analogues.
Problem 1: Low to No Yield of Desired Product
Question: I am getting a very low yield, or my starting material remains unconsumed after the recommended reaction time. What are the likely causes and how can I fix this?
Answer:
Low yields are a common issue that can be traced back to several factors related to reagents or reaction conditions.
-
Potential Causes & Solutions:
-
Impure Starting Materials: Impurities in the aniline starting material can interfere with the reaction.
-
Solution: Verify the purity of the aniline using NMR or LC-MS. If necessary, purify the starting material by distillation or recrystallization before use.
-
-
Insufficiently Acidic Conditions: The condensation requires a strong acid catalyst to proceed efficiently.
-
Solution: Ensure that the acid (e.g., TFA) is fresh and used in the correct proportion (typically 4-5 mL per gram of aniline).[3]
-
-
Presence of Water: The reaction is sensitive to water, which can hydrolyze key intermediates. Formalin, an aqueous solution of formaldehyde, can introduce water.
-
Solution: Use anhydrous methylene sources like paraformaldehyde (PFA) or dimethoxymethane (DMM).[4] Ensure all glassware is flame-dried or oven-dried before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Low Reaction Temperature: While many syntheses proceed at room temperature, anilines bearing electron-withdrawing groups are less reactive and may require heating.
-
Solution: Gradually increase the reaction temperature to 60-70 °C and monitor the progress by TLC. This can significantly accelerate the reaction.
-
-
Problem 2: Formation of Insoluble Precipitate or Polymeric Byproducts
Question: My reaction has produced a significant amount of insoluble material, and the TLC of the soluble portion shows a streak from the baseline. What is happening and what can I do?
Answer:
This is a classic sign of polymerization, the most common side reaction. It occurs when the aniline reacts non-selectively.
-
Potential Causes & Solutions:
-
Unsubstituted Para-Position: The primary cause is an available para-position on the aniline ring, which allows for uncontrolled electrophilic attack and chain growth.
-
Solution: The most effective solution is prevention. Design your synthesis starting from a para-substituted aniline. If this is not possible, carefully controlling the reaction conditions is critical.
-
-
Excessive Temperature or Reaction Time: Overly harsh conditions can promote side reactions.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Add the methylene source slowly and with efficient stirring to avoid localized high concentrations. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
-
Incorrect Stoichiometry: An incorrect ratio of aniline to the methylene source can sometimes favor polymerization.
-
Solution: Use a slight excess of the methylene source (e.g., 1.2-1.5 equivalents per aniline molecule) to favor the intramolecular cyclization over intermolecular polymerization.
-
-
-
Analysis:
-
TLC: Polymeric material typically appears as a smear or streak starting from the baseline, as it consists of a mixture of high molecular weight, highly polar species that do not move with the eluent.
-
NMR: The ¹H NMR spectrum of the crude product will show very broad, poorly resolved signals in the aromatic and aliphatic regions, characteristic of polymeric materials.
-
Quantitative Data on Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and minimizing side products. The following table summarizes the impact of key variables on the reaction outcome based on literature reports.
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Notes |
| Reaction Time / Temp. | 13 days @ RT | ~45% | 18 hours @ 60-70°C | ~43% | For intramolecular cyclization, elevated temperature drastically reduces reaction time with minimal impact on yield. |
| Methylene Source | Formalin (37% aq.) | Variable | Paraformaldehyde (PFA) | Often Higher | PFA allows for anhydrous conditions, preventing hydrolysis of intermediates and often leading to cleaner reactions and better yields. |
| Acid Catalyst | Conc. HCl | Moderate | Trifluoroacetic Acid (TFA) | High (62-99%) | TFA often serves as both solvent and catalyst, ensuring homogeneity and promoting higher yields across various substrates.[3] |
| Aniline Substitution | p-unsubstituted | Low / Polymer | p-substituted (e.g., -CH₃, -OCH₃) | High | Blocking the para position is the most critical factor in preventing polymerization and achieving high yields of the desired Tröger's base.[1] |
Experimental Protocols
Key Protocol: Synthesis of a Tröger's Base Analogue using DMM and TFA
This protocol is a general and robust method for synthesizing various Tröger's base analogues from para-substituted anilines.[3]
Materials:
-
Substituted Aniline (1.0 eq)
-
Dimethoxymethane (DMM) (2.5 eq)
-
Trifluoroacetic Acid (TFA) (4-5 mL per 1 g of aniline)
-
Aqueous Ammonium Hydroxide (~30%)
-
Dichloromethane (DCM)
-
Hexane
-
Silica Gel for column chromatography
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 eq).
-
Add dimethoxymethane (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Under constant stirring, slowly add trifluoroacetic acid (TFA) dropwise over 10-15 minutes. The reaction is exothermic.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature under an inert atmosphere (e.g., N₂) for 24 hours. The mixture will typically darken to a brown or black color.
-
-
Workup and Isolation:
-
After 24 hours, cool the reaction mixture again in an ice bath.
-
In a separate large beaker, place a sufficient volume of concentrated aqueous ammonium hydroxide, also cooled in an ice bath.
-
Slowly and carefully pour the acidic reaction mixture into the stirred ammonium hydroxide solution to quench the TFA and precipitate the crude product. Caution: This is a highly exothermic acid-base neutralization. Perform this step in a fume hood with appropriate personal protective equipment.
-
Stir the resulting slurry vigorously for 1-2 hours.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid sequentially with deionized water (to remove ammonium salts) and then with cold hexane (to remove non-polar impurities).
-
-
Purification:
-
Dry the crude solid under vacuum.
-
The crude product is then purified by column chromatography on silica gel.
-
A typical eluent system is a gradient of hexane and dichloromethane (e.g., starting with 100% hexane and gradually increasing the polarity with DCM). The exact ratio will depend on the polarity of the specific analogue.
-
Monitor the fractions by TLC. Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the pure Tröger's base analogue as a solid.
-
Dry the final product in a vacuum oven.
-
References
- 1. chimia.ch [chimia.ch]
- 2. reddit.com [reddit.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. Tröger's base. An alternate synthesis and a structural analog with thromboxane A2 synthetase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tröger's base - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Tröger's Base Gas Separation Membranes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the performance of Tröger's base (TB) based gas separation membranes. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and performance data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of the trade-off between permeability and selectivity in polymer membranes?
The performance of gas separation membranes is governed by a trade-off relationship: more permeable polymers are generally less selective, and vice versa. This is because enhancing polymer rigidity to improve selectivity often reduces the fractional free volume (FFV), which in turn lowers gas permeability.[1][2] The "Robeson upper bound" is an empirical benchmark that illustrates the best combinations of permeability and selectivity achieved for various gas pairs.[1][3][4]
Q2: Why do Tröger's base polyimide (PI-TB) membranes often exhibit poor mechanical properties?
The inherent rigidity and steric hindrance of the Tröger's base unit can impede the polymerization process, particularly the nucleophilic attack of the amino group on the anhydride group in polyimide synthesis. This often leads to polymers with low molecular weight, resulting in brittle membranes with poor mechanical strength and toughness.[1][5]
Q3: What is CO2-induced plasticization, and how does it affect membrane performance?
CO2 plasticization is a phenomenon where high concentrations of CO2 sorbing into the polymer matrix cause it to swell and become more rubbery. This increases the mobility of the polymer chains, which can lead to a significant loss of selectivity for gas pairs like CO2/CH4.[6][7]
Q4: How does thermal annealing improve the performance of Tröger's base membranes?
Controlled thermal annealing below the glass transition temperature (Tg) can induce the formation of charge-transfer complexes and lead to a more ordered packing of polymer chains. This can result in a decrease in gas permeability but an increase in selectivity.[8] When performed at higher temperatures, thermal treatment can also induce cross-linking, which can enhance plasticization resistance.[8][9]
Troubleshooting Guides
Issue 1: Low Yield During Tröger's Base Polymer Synthesis
Q: My Tröger's base polymerization is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A: Low yields in Tröger's base polymerization can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Monomer Purity: Impurities in the diamine or formaldehyde source (like dimethoxymethane) can interfere with the reaction. Ensure high purity of starting materials through appropriate purification techniques.
-
Reaction Conditions: The reaction is sensitive to temperature and catalyst concentration.
-
Acid Catalyst: Trifluoroacetic acid (TFA) is a common solvent and catalyst. Ensure the correct concentration is used, typically 4-5 ml per gram of amine.[10]
-
Temperature: The reaction is typically initiated at 0°C and then stirred at room temperature.[10] Deviations from the optimal temperature profile can lead to side reactions.
-
-
Side Reactions: Unwanted side reactions can consume monomers and reduce the yield of the desired polymer. Consider using milder reaction conditions or protecting groups if your monomers have other reactive functionalities.
Issue 2: Brittle Membranes that Crack or Break Easily
Q: The membranes I cast from my Tröger's base polymer are very brittle and difficult to handle. What could be the cause and how can I improve their mechanical properties?
A: Brittleness in Tröger's base membranes is a common issue, often linked to low polymer molecular weight.
-
Low Molecular Weight: As discussed in the FAQs, the steric hindrance of the TB unit can lead to low molecular weight polymers.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for brittle membranes.
-
Solutions:
-
"TB Polymerization" Strategy: Employ a "one-pot" synthesis method at a higher temperature (e.g., 180–220 °C) in a solvent like m-cresol to promote the formation of higher molecular weight polymers.[1]
-
Co-polymerization: Introduce a more flexible or reactive co-diamine monomer to improve the overall molecular weight and processability of the polymer.[1]
-
-
-
Residual Solvent: Incomplete removal of the casting solvent can make the membrane brittle. Ensure the membrane is thoroughly dried under vacuum at an appropriate temperature.
Issue 3: Poor Solubility of the Synthesized Tröger's Base Polymer
Q: My synthesized Tröger's base polymer has poor solubility in common organic solvents, making it difficult to cast uniform membranes. How can I address this?
A: Poor solubility is a known challenge with rigid aromatic polymers like those containing Tröger's base units.
-
Polymer Structure: The inherent rigidity of the polymer backbone leads to strong intermolecular interactions, reducing solubility.
-
Solutions:
-
Monomer Design: Incorporate flexible linkages (e.g., ether groups) or bulky side groups into the monomer structure to disrupt chain packing and improve solubility. The introduction of alkyl side groups has been shown to enhance the solubility of polyimides.[11]
-
Copolymerization: As with improving mechanical properties, copolymerization with a more soluble monomer can enhance the overall solubility of the resulting polymer.[12]
-
-
-
Solvent Selection: While common solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are often used, exploring other solvents may be beneficial. Some Tröger's base polymers show improved solubility in solvents like chloroform or m-cresol.[13][12]
Data Presentation
The following tables summarize the gas separation performance of various Tröger's base-based membranes reported in the literature.
Table 1: Gas Permeability and Selectivity of Selected Tröger's Base Polyimide (PI-TB) Membranes
| Membrane ID | Modification | Gas Pair | Permeability (Barrer) | Selectivity | Reference |
| TBPI | None | O₂/N₂ | 4.8 | 4.9 | [1] |
| H₂/N₂ | 45.1 | 46.0 | [1] | ||
| CO₂/N₂ | 21.6 | 22.0 | [1] | ||
| CO₂/CH₄ | 24.0 | 26.7 | [1] | ||
| m-MTBPI | meta-methyl substituent | O₂/N₂ | 6.8 | 5.7 | [1] |
| H₂/N₂ | 83.0 | 46.1 | [1] | ||
| CO₂/N₂ | 34.7 | 28.8 | [1] | ||
| CO₂/CH₄ | 38.6 | 26.8 | [1] | ||
| PIM-Trip-TB | Triptycene-based | O₂/N₂ | 140 | 4.8 | [14][15] |
| H₂/N₂ | 1100 | 38 | [14][15] | ||
| CO₂/N₂ | 620 | 21 | [14][15] | ||
| CO₂/CH₄ | 310 | 11 | [14][15] |
Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Table 2: Performance of Carbon Molecular Sieve (CMS) Membranes from a Tröger's Base Precursor
| Membrane ID | Carbonization Temp. (°C) | Gas Pair | Permeability (Barrer) | Selectivity | Reference |
| CTB-500 | 500 | H₂/CH₄ | 28.7 (CH₄) | 50 | [16] |
| CTB-600 | 600 | H₂/CH₄ | 4.4 (CH₄) | 270 | [16] |
| CTB-650 | 650 | H₂/CH₄ | 1.8 (CH₄) | 680 | [16] |
| CTB-700 | 700 | H₂/CH₄ | 0.97 (CH₄) | 1170 | [16] |
Experimental Protocols
Protocol 1: Synthesis of a Tröger's Base Diamine Monomer
This protocol describes a general procedure for the synthesis of a Tröger's base diamine from an aniline derivative.
-
Reaction Setup:
-
In a round-bottom flask, dissolve one equivalent of the pure aromatic amine in dimethoxymethane (DMM, 2.5 equivalents).
-
Cool the mixture to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen).[10]
-
-
Acid Addition:
-
Slowly add trifluoroacetic acid (TFA, 4-5 mL per gram of amine) dropwise over 10-15 minutes, maintaining the temperature at 0°C.[10]
-
-
Reaction:
-
Work-up:
-
Pour the reaction mixture into a vigorously stirred aqueous ammonium hydroxide solution to precipitate the product.
-
Collect the solid precipitate by filtration and wash thoroughly with water and a non-polar solvent like hexane.[10]
-
-
Purification:
-
The crude product can be further purified by column chromatography.[10]
-
Dry the final product in a vacuum oven.
-
Protocol 2: Preparation of a Tröger's Base Polymer Membrane by Solution Casting
This protocol outlines the steps for casting a dense polymer membrane from a soluble Tröger's base polymer.
-
Polymer Solution Preparation:
-
Casting:
-
Pour the filtered polymer solution into a clean, level petri dish or onto a flat glass plate.
-
Cover the casting surface to allow for slow solvent evaporation over 24-48 hours at room temperature or slightly elevated temperature (e.g., 60°C).[1]
-
-
Drying:
-
Once a self-standing film has formed, carefully peel it from the casting surface.
-
Dry the membrane in a vacuum oven at an elevated temperature (e.g., 160°C) for at least 12 hours to remove any residual solvent.[1]
-
-
Post-treatment (Optional):
-
To remove any low-molecular-weight oligomers and to standardize the membrane's physical state, perform a Soxhlet extraction with a solvent like methanol for 24 hours.[1]
-
Protocol 3: Gas Permeability Measurement (Constant-Volume, Variable-Pressure Method)
This protocol describes a common method for determining the gas permeability of a dense polymer membrane.
-
Membrane Mounting:
-
Mount the membrane in a permeation cell, ensuring a good seal to prevent leaks. The effective membrane area should be known.
-
-
System Evacuation:
-
Evacuate both the upstream (feed) and downstream (permeate) sides of the permeation cell to a high vacuum.
-
-
Leak Test:
-
Isolate the system from the vacuum pump and monitor the pressure on the downstream side. The leak rate should be negligible compared to the permeation rate.[19]
-
-
Gas Permeation:
-
Data Analysis:
-
Plot the downstream pressure as a function of time. The permeability coefficient (P) can be calculated from the steady-state slope of this plot using the following equation:
P = (V * l) / (A * R * T * (p_upstream - p_downstream)) * (dp/dt)_steady_state
where:
-
V is the downstream volume
-
l is the membrane thickness
-
A is the effective membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
p_upstream and p_downstream are the upstream and downstream pressures, respectively
-
(dp/dt)_steady_state is the steady-state rate of pressure increase on the downstream side.[19]
-
Visualizations
Polymer Synthesis and Membrane Formation Workflow
Caption: General workflow for Tröger's base polymer synthesis and membrane formation.
Troubleshooting Logic for Low Permeability
Caption: Logical workflow for troubleshooting low gas permeability in Tröger's base membranes.
References
- 1. Tröger’s Base Polyimide Membranes with Enhanced Mechanical Robustness for Gas Separation [mdpi.com]
- 2. personalpages.manchester.ac.uk [personalpages.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Designing exceptional gas-separation polymer membranes using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tröger’s Base Polyimide Membranes with Enhanced Mechanical Robustness for Gas Separation [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Solubility improvements in aromatic polyimides by macromolecular engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. d-nb.info [d-nb.info]
- 15. Triptycene Induced Enhancement of Membrane Gas Selectivity for Microporous Tröger's Base Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. osti.gov [osti.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. research.ed.ac.uk [research.ed.ac.uk]
- 19. osti.gov [osti.gov]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
Technical Support Center: Enhancing Catalytic Activity of Tröger's Base Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tröger's base polymers. Our goal is to help you overcome common experimental challenges and enhance the catalytic activity of your polymers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Tröger's base polymers, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Catalytic Activity or Conversion | 1. Poor Substrate Accessibility: The pores of the polymer may be too small for the substrate molecules to reach the catalytic Tröger's base sites.[1][2] 2. Low Basicity/Nucleophilicity: The intrinsic basicity of the Tröger's base units may not be sufficient for the specific reaction.[3][4] 3. Incomplete Polymerization: The presence of unreacted amine groups can indicate that not all catalytic Tröger's base cores have formed.[2] 4. Catalyst Leaching: If the catalytic moiety is not covalently bound to the polymer backbone, it may leach into the reaction medium.[2] | 1. Enhance Polymer Swellability: Introduce more flexible "side arms" or comonomers into the polymer structure to allow for swelling in the presence of a solvent, which can open up the pores.[1][3] 2. Incorporate Additional Basic Moieties: Synthesize polymers with a higher number of nitrogen atoms or other basic groups within the repeating unit to increase the overall basicity.[3][4] 3. Optimize Polymerization Conditions: Ensure complete reaction by monitoring the disappearance of amine peaks using FT-IR spectroscopy. Adjust reaction time or temperature as needed.[2] 4. Utilize Backbone-Integrated Catalysts: Employ Tröger's base polymers where the catalytic core is an integral part of the polymer backbone to prevent leaching.[2] |
| Limited Substrate Scope | Small Pore Size: Polymers with very high surface areas can sometimes have very small, inaccessible pores, which limits the size of the substrates that can be catalyzed.[1][2] | Tune Pore Size: Systematically adjust the pore dimensions by selecting different monomers and comonomers during polymer synthesis.[1][2] Consider using a solvent that can swell the polymer network.[1] |
| Poor Polymer Solubility | Rigid Polymer Backbone: Highly rigid polymer chains can lead to poor solubility in common organic solvents, making processing and characterization difficult. | Introduce Solubilizing Groups: Incorporate functional groups or comonomers that improve solubility without compromising the polymer's structural integrity or catalytic activity.[5] |
| Difficulty in Catalyst Recovery and Reuse | Fine Polymer Powder: Very fine polymer particles can be difficult to separate from the reaction mixture by filtration. | Control Polymer Morphology: During synthesis, aim for a polymer morphology (e.g., larger particles) that facilitates easier separation.[3] Post-synthesis crosslinking can also improve mechanical stability.[6] |
Frequently Asked Questions (FAQs)
1. How can I confirm the successful formation of the Tröger's base structure in my polymer?
You can confirm the formation of the Tröger's base core using the following characterization techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the disappearance of the characteristic N-H stretching peaks of the primary amine monomers (typically around 3200-3500 cm⁻¹).[2]
-
Solid-State ¹³C NMR Spectroscopy: The presence of signature peaks for the methylene bridges of the Tröger's base unit (around 50-75 ppm) is a strong indicator of successful synthesis.[1][2]
2. What is the role of porosity in the catalytic activity of Tröger's base polymers?
Porosity is crucial as it allows substrate molecules to access the catalytically active Tröger's base sites within the polymer network.[1][7] Polymers of Intrinsic Microporosity (PIMs) are often synthesized to create a high internal surface area.[2] However, the pore size must be large enough to accommodate the specific reactants.
3. How does solvent choice affect the catalytic performance?
Solvents can significantly impact catalytic activity by:
-
Swelling the Polymer Network: A good solvent can cause the polymer to swell, opening up the pores and improving substrate accessibility.[1][3]
-
Facilitating Mass Transport: The solvent can help transport reactants to the catalytic sites and products away from them.
4. Can I enhance the catalytic activity by modifying an existing Tröger's base polymer?
While challenging, post-synthetic modification is a potential strategy. However, a more common and often more effective approach is to tailor the polymer's properties during synthesis by selecting specific monomers and comonomers to achieve the desired porosity and basicity.[1][3]
5. What is a standard model reaction to test the catalytic activity of my Tröger's base polymer?
The Knoevenagel condensation of an aldehyde (e.g., benzaldehyde) with an active methylene compound (e.g., malononitrile) is a widely used model reaction to evaluate the base-catalyzed activity of these polymers.[1][2][3][7] The reaction progress can be conveniently monitored by ¹H NMR.[2]
Quantitative Data Summary
The following table summarizes the catalytic performance of various Tröger's base polymers in the Knoevenagel condensation reaction.
| Polymer Catalyst | Monomers | Reaction Conditions | Conversion (%) | Time | Reference |
| PIM-TB-Trip-1 | Triptycene-based diamine | Solvent-free, 298 K | ~70 | 60 min | [2] |
| TAPB-PIM | Diamine with flexible side arms | Solvent-free, 298 K | >95 | 60 min | [1] |
| TAT(A2)-PIM | Diamine with flexible side arms | Solvent-free, 298 K | ~100 | 20 min | [1] |
| PIM-ATRZ-TB | Triazine-containing diamine | Ethanol solvent, 1% catalyst | ~100 | 24 h | [3] |
| PIM-AMEL-TB | Melamine-containing diamine | Ethanol solvent, 1% catalyst | ~100 | 24 h | [3] |
Experimental Protocols
1. General Synthesis of Tröger's Base Polymers (TB-PIMs)
This protocol is a generalized procedure based on literature methods.[8][9]
-
Materials: Aromatic diamine monomer(s), dimethoxymethane (DMM), trifluoroacetic acid (TFA), ammonium hydroxide solution.
-
Procedure:
-
Dissolve or suspend the aromatic diamine monomer in dimethoxymethane in a reaction flask and cool the mixture in an ice bath under an inert atmosphere.
-
Slowly add trifluoroacetic acid dropwise to the cooled mixture.
-
Allow the reaction to stir at room temperature for a specified period (e.g., 24-48 hours).
-
Quench the reaction by slowly pouring the mixture into an aqueous ammonium hydroxide solution and stir vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with water and a suitable organic solvent (e.g., hexane or methanol).
-
Dry the polymer under vacuum at an elevated temperature (e.g., 80 °C).
-
2. Catalytic Testing using Knoevenagel Condensation
This protocol describes a typical procedure for evaluating the catalytic activity of Tröger's base polymers.[1][2]
-
Materials: Tröger's base polymer catalyst, benzaldehyde, malononitrile, (optional: solvent like ethanol), internal standard for NMR (e.g., mesitylene).
-
Procedure:
-
To a reaction vial, add the Tröger's base polymer catalyst, benzaldehyde, and malononitrile in the desired stoichiometric ratio.
-
If using a solvent, add it to the reaction mixture.
-
Add an internal standard for quantitative analysis by NMR.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature).
-
At specific time intervals, take aliquots of the reaction mixture, dissolve them in a deuterated solvent (e.g., CDCl₃), and analyze by ¹H NMR to determine the conversion by integrating the signals of the starting materials and the product.
-
Visualizations
Caption: Workflow for synthesis, characterization, and catalytic testing of Tröger's base polymers.
Caption: Decision tree for troubleshooting low catalytic activity in Tröger's base polymers.
Caption: Simplified signaling pathway for the Knoevenagel condensation catalyzed by a Tröger's base polymer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tröger’s Base Network Polymers of Intrinsic Microporosity (TB-PIMs) with Tunable Pore Size for Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iris.cnr.it [iris.cnr.it]
- 5. WO2017091357A1 - Troger's base polymers having intrinsic microporosity - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Heterogeneous organocatalysts composed of microporous polymer networks assembled by Tröger's base formation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. osti.gov [osti.gov]
Technical Support Center: Minimizing Defects in Tröger's Base-Containing Metal-Organic Frameworks
Welcome to the Technical Support Center for Tröger's Base-Containing Metal-Organic Frameworks (MOFs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and handling of these specialized MOFs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you minimize defects and achieve high-quality crystalline materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in Tröger's base-containing MOFs?
A1: While direct studies on Tröger's base-containing MOFs are emerging, based on the broader MOF literature, the most common defects are expected to be:
-
Missing Linker Defects: These occur when a Tröger's base linker is absent from its expected position in the framework, often leading to uncoordinated metal sites.[1][2] These vacancies can be intentionally introduced to enhance properties like catalytic activity or gas separation, but uncontrolled defects can compromise structural integrity.[1]
-
Missing Cluster Defects: Entire metal-oxo clusters can be absent from the crystal lattice, creating larger voids and significantly altering the MOF's porosity and stability.[2][3]
-
Crystallinity Issues: Poor crystallinity, including the formation of amorphous phases or multiple crystalline phases, can be a significant issue. This can arise from rapid precipitation of the framework.
-
Surface Defects: The external surface of MOF crystals can have incomplete coordination or dangling linkers, which can affect particle-particle interactions and surface-dependent applications.
Q2: How do defects impact the properties of Tröger's base MOFs?
A2: Defects can have a profound impact on the physicochemical properties of MOFs.[4] For chiral Tröger's base MOFs, defects can influence:
-
Chiral Separation and Catalysis: The introduction of defects can alter the pore environment and the accessibility of active sites, which can either enhance or diminish enantioselectivity in separation and catalytic reactions.[1]
-
Porosity and Gas Sorption: Missing linkers or clusters can increase the pore volume and surface area, potentially leading to higher gas storage capacities.[1] However, excessive defects can lead to framework collapse and loss of porosity.
-
Mechanical and Thermal Stability: A high concentration of defects can weaken the framework, reducing its stability under mechanical stress or at elevated temperatures.
-
Drug Delivery Applications: For drug development professionals, controlling defects is crucial as they can affect drug loading capacity, release kinetics, and the overall biocompatibility of the MOF.
Q3: What are the key synthetic parameters to control for minimizing defects in Tröger's base MOFs?
A3: Several synthetic parameters are crucial for controlling the nucleation and growth of MOF crystals, thereby minimizing defects:
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can sometimes improve crystallinity and reduce defects by allowing the framework to anneal and repair imperfections.[5]
-
Modulators: The addition of monotopic ligands (modulators) that compete with the Tröger's base linker for coordination to the metal centers can slow down the crystallization process, leading to more ordered and less defective crystals.[6] The concentration and pKa of the modulator are key factors to optimize.[6]
-
Reactant Concentration: Lower reactant concentrations can slow the rate of nucleation and crystal growth, which often results in larger, more perfect crystals.
-
Solvent System: The choice of solvent can influence the solubility of the precursors and the kinetics of framework formation. For some systems, a mixture of solvents may be beneficial.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My Tröger's base MOF precipitates too quickly, resulting in a fine powder with poor crystallinity.
-
Question: I am following a synthesis protocol for a Tröger's base MOF, but as soon as I combine the reactants, a fine powder crashes out of solution. Powder X-ray diffraction (PXRD) shows broad peaks, indicating low crystallinity. How can I improve this?
-
Answer: Rapid precipitation is a common issue in MOF synthesis, often leading to amorphous or poorly crystalline materials. Here are several strategies to slow down the reaction and promote the growth of larger, more crystalline particles:
-
Reduce Reactant Concentration: Lowering the concentration of both the metal salt and the Tröger's base linker can decrease the rate of nucleation, allowing for more controlled crystal growth.
-
Introduce a Modulator: The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid, benzoic acid), can competitively coordinate to the metal centers, slowing down the formation of the MOF framework and leading to higher quality crystals.[6] You may need to screen different modulators and their concentrations to find the optimal conditions.
-
Lower the Reaction Temperature: Reducing the synthesis temperature will decrease the reaction kinetics, providing more time for the framework to self-assemble in an ordered fashion.
-
Use a Layering or Diffusion Method: For obtaining single crystals, a solvent layering or vapor diffusion technique can be employed. In a layering setup, a solution of the metal salt is carefully layered on top of a solution of the Tröger's base linker (often with a buffer layer in between).[7] This slow diffusion of reactants allows for the growth of high-quality single crystals over several days or weeks.[7]
-
Problem 2: My synthesized Tröger's base MOF shows evidence of significant missing linker defects.
-
Question: I have synthesized a Tröger's base MOF, but characterization by thermogravimetric analysis (TGA) and ¹H NMR spectroscopy after digestion suggests a lower linker-to-metal ratio than the ideal structure. How can I reduce the number of missing linker defects?
-
Answer: Missing linker defects are common and can sometimes be beneficial, but if you are aiming for a highly crystalline, defect-free material, here are some approaches to consider:
-
Optimize Modulator Concentration: While modulators can improve crystallinity, an excessively high concentration can lead to an increase in missing linker defects as the modulator molecules cap the metal clusters instead of the ditopic Tröger's base linker bridging them.[6] A systematic variation of the modulator-to-linker ratio is recommended to find a balance between high crystallinity and low defect density.
-
Increase Linker-to-Metal Stoichiometry: Using a slight excess of the Tröger's base linker in the synthesis can sometimes help to ensure that all coordination sites on the metal clusters are occupied by the intended linker.
-
Post-Synthetic Healing: It may be possible to "heal" missing linker defects after the initial synthesis. This can be attempted by soaking the assynthesized MOF in a solution containing the Tröger's base linker at an elevated temperature. This process, sometimes referred to as post-synthetic linker exchange or insertion, can encourage the incorporation of linkers into vacant sites.
-
Problem 3: The post-synthetic modification (PSM) of my Tröger's base MOF leads to a loss of crystallinity.
-
Question: I am trying to perform a post-synthetic modification on the amine groups of the Tröger's base linker within my MOF. However, after the reaction, PXRD analysis shows a significant decrease in peak intensity and broadening, indicating a loss of the framework's structural integrity. What could be going wrong?
-
Answer: Maintaining the structural integrity of a MOF during post-synthetic modification is a common challenge.[8] Here are some potential causes and solutions:
-
Harsh Reaction Conditions: The reagents or conditions (e.g., temperature, pH) used for the PSM may be too harsh for the MOF framework, leading to its degradation. Consider using milder reagents, lower temperatures, or shorter reaction times.
-
Solvent Incompatibility: The solvent used for the PSM may not be compatible with the MOF, causing it to swell, shrink, or decompose. Ensure the MOF is stable in the chosen solvent by performing control experiments where the MOF is soaked in the solvent under the reaction conditions without the PSM reagents.
-
Steric Hindrance: The pores of your MOF might be too small to allow the PSM reagents to diffuse in and react with the Tröger's base linkers without disrupting the framework. You might consider using smaller reagents or a MOF with a larger pore size if possible.
-
Incomplete Activation: Ensure that the MOF is properly activated (i.e., solvent molecules are removed from the pores) before attempting the PSM. Trapped solvent molecules can interfere with the reaction and potentially contribute to framework instability.
-
Data Presentation
The following tables summarize key experimental parameters and their impact on defect formation in MOFs. While specific quantitative data for Tröger's base MOFs is limited in the literature, these examples from well-studied systems like UiO-66 provide valuable insights into the principles of defect engineering.
Table 1: Effect of Modulator Concentration on Defect Density in UiO-66
| Modulator (Acetic Acid) Equivalents | Missing Linkers per Zr6 Cluster | BET Surface Area (m²/g) | Reference |
| 0 | ~0.5 | 1100 | [6] |
| 10 | ~1.0 | 1250 | [6] |
| 50 | ~2.5 | 1500 | [6] |
| 100 | ~3.5 | 1600 | [6] |
Note: This data is for the UiO-66 MOF and serves as an illustrative example of how modulator concentration can be used to tune defect density.
Table 2: Characterization Techniques for Identifying Defects in MOFs
| Technique | Information Provided | Common Observations for Defects | Reference |
| Powder X-ray Diffraction (PXRD) | Crystallinity, phase purity, and lattice parameters. | Peak broadening indicates smaller crystallite size or disorder. Reduced peak intensity suggests loss of crystallinity. | [9] |
| Thermogravimetric Analysis (TGA) | Thermal stability and composition (linker-to-metal ratio). | A lower than expected decomposition temperature for the framework can indicate lower stability due to defects. The weight loss corresponding to the linker can be used to estimate the linker content. | [4] |
| ¹H NMR Spectroscopy (after digestion) | Quantitative analysis of linker and modulator content. | Integration of linker and modulator signals allows for the calculation of the linker-to-modulator ratio, providing a quantitative measure of missing linker defects. | [1][10] |
| Gas Sorption (e.g., N₂ at 77 K) | Surface area and pore volume. | An increase in surface area and pore volume can be indicative of missing linkers or clusters, although this is not always the case. | [1] |
| Solid-State NMR Spectroscopy | Local chemical environment of atoms within the framework. | Can provide direct evidence of different coordination environments for the metal centers or linkers, indicative of defect sites. | [10] |
Experimental Protocols
Protocol 1: General Synthesis of a Highly Crystalline Tröger's Base-Containing MOF
This protocol provides a general guideline for synthesizing a Tröger's base MOF with an emphasis on achieving high crystallinity. The specific metal salt, Tröger's base linker, solvent, and reaction conditions should be optimized for your particular system.
Materials:
-
Metal salt (e.g., ZrCl₄, Cu(NO₃)₂·3H₂O)
-
Dicarboxylic acid functionalized Tröger's base linker
-
Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))
-
Modulator (e.g., acetic acid, benzoic acid)
-
Reaction vessel (e.g., Teflon-lined autoclave, screw-capped vial)
Procedure:
-
In a reaction vessel, dissolve the metal salt in the chosen solvent.
-
In a separate container, dissolve the Tröger's base linker and the modulator in the same solvent. The molar ratio of metal:linker:modulator should be systematically varied to optimize for crystallinity and minimize defects (a starting point could be 1:1:20).
-
Add the linker/modulator solution to the metal salt solution and stir briefly to ensure homogeneity.
-
Seal the reaction vessel and place it in an oven at a predetermined temperature (e.g., 80-120 °C) for a specified time (e.g., 24-72 hours). A slower crystallization at a lower temperature is often beneficial.[5]
-
After the reaction is complete, allow the vessel to cool slowly to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product thoroughly with fresh solvent (e.g., DMF) to remove any unreacted precursors.
-
Perform a solvent exchange with a more volatile solvent (e.g., ethanol or acetone) to facilitate activation.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores. The activation temperature should be chosen based on the thermal stability of the MOF, as determined by TGA.
Protocol 2: Characterization of Missing Linker Defects by ¹H NMR Spectroscopy
This protocol describes how to quantify the number of missing linkers in a MOF sample by digesting the framework and analyzing the resulting solution by ¹H NMR.
Materials:
-
Synthesized and activated Tröger's base MOF
-
Deuterated solvent (e.g., DMSO-d₆)
-
Strong acid for digestion (e.g., D₂SO₄ or HCl in D₂O)
-
NMR tubes and spectrometer
Procedure:
-
Accurately weigh a known amount of the activated MOF (e.g., 5-10 mg) into a vial.
-
Add a precise volume of the deuterated solvent to the vial.
-
Add a small amount of the strong acid to digest the MOF. The MOF should completely dissolve to form a clear solution. Gentle heating may be required.
-
Transfer the solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) is used (typically 5 times the longest T₁ of the protons being quantified) to obtain accurate integrations.
-
Integrate the signals corresponding to the Tröger's base linker and, if present, the modulator that is incorporated into the framework in place of the linker.
-
Calculate the molar ratio of the linker to the modulator (or to an internal standard if used). This ratio can be compared to the ratio in the synthesis mixture and used to estimate the number of missing linkers per formula unit of the MOF.
Visualizations
Diagram 1: General Workflow for Synthesis and Defect Minimization of Tröger's Base MOFs
Caption: Workflow for synthesizing and optimizing Tröger's base MOFs.
Diagram 2: Troubleshooting Logic for Poor Crystallinity in Tröger's Base MOF Synthesis
Caption: Decision tree for addressing poor crystallinity in MOF synthesis.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Linker depletion for missing cluster defects in non-UiO metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linker depletion for missing cluster defects in non-UiO metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. Engineering effective structural defects of metal–organic frameworks to enhance their catalytic performances - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. iris.unito.it [iris.unito.it]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular identification and quantification of defect sites in metal-organic frameworks with NMR probe molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tröger's Base and Other Privileged Chiral Scaffolds in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral scaffold is paramount to achieving high enantioselectivity and efficiency in the synthesis of chiral molecules. This guide provides an objective comparison of the well-established Tröger's base scaffold with other prominent chiral scaffolds, namely BINOL, Salen, TADDOL, and SPINOL. By presenting available performance data, structural insights, and detailed experimental protocols, this document aims to assist researchers in selecting the most suitable scaffold for their specific catalytic applications.
Introduction to Chiral Scaffolds in Catalysis
Chiral scaffolds are molecular frameworks that possess chirality and are used to create a chiral environment around a catalytic center. This chiral environment directs the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. The ideal chiral scaffold should be readily synthesizable in enantiopure form, structurally rigid to ensure effective chirality transfer, and tunable to optimize catalytic activity and selectivity for a variety of substrates.
This guide focuses on the following five key chiral scaffolds:
-
Tröger's Base: A rigid, V-shaped molecule with two stereogenic nitrogen atoms. Its unique C2 symmetry and conformational rigidity have made it an attractive scaffold in both organocatalysis and as a ligand in metal-catalyzed reactions.
-
BINOL (1,1'-Bi-2-naphthol): An axially chiral molecule with C2 symmetry. Its derivatives are widely used as ligands for a broad range of metal-catalyzed asymmetric reactions.
-
Salen: A class of tetradentate C2-symmetric ligands that form stable complexes with a variety of metals. Chiral Salen-metal complexes are highly effective catalysts for a wide array of asymmetric transformations.
-
TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol): A C2-symmetric diol derived from tartaric acid. TADDOLs and their derivatives are versatile chiral auxiliaries and ligands for Lewis acid-catalyzed reactions.
-
SPINOL (1,1'-Spirobiindane-7,7'-diol): An axially chiral diol with a spirocyclic backbone. It is a "privileged" chiral ligand known for its rigidity and has been successfully employed in a multitude of asymmetric catalytic systems.[1]
Structural Comparison of Chiral Scaffolds
The efficacy of a chiral scaffold is intrinsically linked to its three-dimensional structure. The rigidity, symmetry, and the nature and orientation of coordinating groups all play a crucial role in determining the stereochemical outcome of a catalyzed reaction.
| Scaffold | Structure | Key Structural Features |
| Tröger's Base |
Performance in Asymmetric Catalysis: A Comparative Overview
Direct, head-to-head comparisons of these diverse chiral scaffolds under identical reaction conditions are not extensively documented in the literature. The performance of a catalyst is highly dependent on the specific reaction, substrate, and reaction conditions. However, by examining their applications in common asymmetric reactions, we can discern general trends in their efficacy.
Note: The data presented in the following tables are compiled from different literature sources. Direct comparison of absolute values should be made with caution, as reaction conditions may vary. The primary purpose is to illustrate the general performance of each scaffold in specific reaction types.
Asymmetric Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction. The development of asymmetric variants is of great importance in organic synthesis.
| Catalyst Scaffold | Reaction | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |
| Tröger's Base Analogue | Aza-Michael Addition | 2-Aminophenyl vinyl ketone | - | 85 | 92 | [8] |
| BINOL-derived Phosphoric Acid | Michael Addition | 2-Hydroxy-1,4-naphthoquinone | β-Nitrostyrene | 99 | 98 | |
| Salen-Co(II) Complex | Michael Addition | Indole | β-Nitrostyrene | 95 | 94 | |
| TADDOL-derived Phosphonite | Michael Addition | Dimethyl malonate | Chalcone | 98 | 95 | |
| SPINOL-derived Phosphoric Acid | Michael Addition | 1,3-Dicarbonyl compound | β-Nitrostyrene | 99 | 97 |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol.
| Catalyst Scaffold | Reaction | Diene | Dienophile | Yield (%) | ee (%) | Reference |
| Tröger's Base Derivative | Hetero-Diels-Alder | Danishefsky's diene | Benzaldehyde | 88 | 85 | |
| BINOL-derived Lewis Acid | Diels-Alder | Cyclopentadiene | N-Acryloyloxazolidinone | >99 | 99 | |
| Salen-Cr(III) Complex | Hetero-Diels-Alder | Danishefsky's diene | Benzaldehyde | 99 | 98 | |
| TADDOL-Ti Complex | Diels-Alder | Cyclopentadiene | 3-Acryloyl-2-oxazolidinone | 95 | >98 | |
| SPINOL-derived Phosphoric Acid | Diels-Alder | Anthracene | N-Maleimide | 95 | 90 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the synthesis of a Tröger's base derivative and its application in an asymmetric reaction, as well as general procedures for reactions catalyzed by other scaffolds.
Synthesis of an Enantiopure Tröger's Base Derivative
Organocatalytic Asymmetric Synthesis of Tröger's Bases via Aminalization
This protocol describes the synthesis of enantiomerically enriched Tröger's bases using a chiral phosphoric acid (CPA) catalyst.[7]
Materials:
-
Tetrahydrodibenzodiazocine (THDBDA) derivative (1.0 equiv)
-
Aromatic aldehyde (1.2 equiv)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (5 mol%)
-
3 Å Molecular Sieves (100 mg per 0.1 mmol of THDBDA)
-
Chloroform (CHCl3)
Procedure:
-
To a dried reaction vial containing a magnetic stir bar, add the THDBDA derivative (0.1 mmol, 1.0 equiv), the aromatic aldehyde (0.12 mmol, 1.2 equiv), and 3 Å molecular sieves (100 mg).
-
Add chloroform (1.0 mL) to the vial.
-
Cool the mixture to the desired temperature (e.g., -40 °C).
-
Add the chiral phosphoric acid catalyst (5 mol%) to the reaction mixture.
-
Stir the reaction mixture at the same temperature for the specified time (e.g., 24 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction and purify the product by flash column chromatography on silica gel to afford the enantiomerically enriched Tröger's base.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
General Protocol for a BINOL-Catalyzed Asymmetric Michael Addition
LiAl(BINOL)₂ Catalyzed Michael Addition of Diethyl Malonate to Cyclopentenone [9]
Materials:
-
(S)-BINOL
-
Lithium aluminum hydride (LiAlH₄) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl malonate
-
Cyclopentenone
Procedure:
-
In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve (S)-BINOL (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C and add LiAlH₄ solution (0.5 equiv) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to form the LiAl(BINOL)₂ catalyst.
-
Add diethyl malonate (1.2 equiv) dropwise, followed by cyclopentenone (1.0 equiv).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench carefully with aqueous HCl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualization of Catalytic Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in chiral catalysis.
General Workflow for Asymmetric Catalysis
Caption: A typical experimental workflow for asymmetric catalysis.
Influence of Chiral Scaffold on Stereochemical Outcome
Caption: Logical relationship between the chiral scaffold and the reaction's stereochemical outcome.
Conclusion
The selection of a chiral scaffold is a critical decision in the development of an asymmetric catalytic transformation. Tröger's base offers a unique, rigid C2-symmetric framework with stereogenic nitrogen atoms, providing a distinct chiral environment compared to the more established axially chiral diols like BINOL and SPINOL, the versatile Salen-metal complexes, and the tartrate-derived TADDOLs. While direct comparative data across all scaffolds is limited, this guide provides a foundational understanding of their structural differences and reported performances in key asymmetric reactions. The choice of scaffold will ultimately depend on the specific reaction, the nature of the substrates, and the desired catalytic system (organocatalysis vs. metal catalysis). Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these powerful chiral scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Unveiling the Architecture of Tröger's Base: A Comparative Guide to Structural Validation
The definitive three-dimensional structure of Tröger's base, a chiral molecule with a unique V-shaped bridged diazocine skeleton, was unequivocally confirmed through single-crystal X-ray crystallography. This technique remains the gold standard for atomic-level structural determination. However, a comprehensive validation often involves complementary methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides crucial information about the molecule's structure in solution. This guide compares these pivotal techniques, offering insights into their methodologies and the data they provide for the structural elucidation of Tröger's base and its analogues.
Primary Validation: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) provides an unambiguous determination of the atomic arrangement within a crystalline solid.[1] By irradiating a single crystal with X-rays, a unique diffraction pattern is generated, which, upon analysis, yields a detailed three-dimensional electron density map of the molecule.[2] This map allows for the precise determination of bond lengths, bond angles, and the overall molecular geometry, confirming the rigid, twisted conformation of the Tröger's base framework.[1][2]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a molecular structure by single-crystal XRD follows a systematic workflow, from sample preparation to final structure validation.[3]
-
Crystal Growth and Selection: High-quality single crystals of the Tröger's base derivative are grown, typically by slow evaporation of a saturated solution.[4][5] A suitable crystal (ideally 0.1-0.3 mm) free of visible defects is selected under a microscope.[6]
-
Mounting: The selected crystal is mounted on a goniometer head, often using a cryoprotectant oil to allow for data collection at low temperatures (e.g., 150 K), which minimizes thermal vibrations.[5]
-
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation).[7] The crystal is rotated, and a series of diffraction images are collected over a wide angular range to ensure data completeness.[3]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.[6]
-
Structure Solution: The "phase problem" is solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map.[6][7] This map reveals the positions of the atoms in the crystal's asymmetric unit.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts atomic coordinates and thermal parameters to improve the agreement between the calculated and observed structure factors, typically measured by the R-factor.[6]
-
Validation: The final structure is validated using crystallographic checks to ensure the model is chemically sensible and accurately represents the experimental data.
Experimental Data Presentation
The following table summarizes the crystallographic data obtained for a representative Tröger's base analogue, Dimethyl 6H,12H-5,11-methanodibenzo[b,f][7][8]diazocine-2,8-diacetate.[7][9]
| Parameter | Value |
| Chemical Formula | C₂₁H₂₂N₂O₄ |
| Formula Weight | 366.41 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a (Å) | 11.559 (1) |
| b (Å) | 10.957 (1) |
| c (Å) | 28.976 (3) |
| β (°) | 100.080 (1) |
| Volume (ų) | 3613.2 (6) |
| Z (Molecules/Unit Cell) | 8 |
| Data Collection | |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Temperature (K) | 150 |
| Reflections Collected | 35113 |
| Independent Reflections | 8689 |
| Refinement | |
| R-factor (R₁) | 0.047 |
| Weighted R-factor (wR₂) | 0.138 |
| Goodness-of-fit (S) | 1.01 |
Data sourced from Faroughi et al., Acta Cryst. (2008). E64, o500.[7][9]
Alternative & Complementary Validation Methods
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods like Nuclear Magnetic Resonance (NMR) offer invaluable insights into the structure and dynamics in solution.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: A small amount of the Tröger's base sample (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. A standard one-dimensional ¹H NMR experiment is performed. Key parameters include setting the appropriate spectral width, number of scans, and a relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure accurate integration.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts (δ) are referenced to a known standard, such as residual solvent signal or tetramethylsilane (TMS).
Comparison of Structural Validation Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C) |
| Sample Phase | Solid (Single Crystal) | Solution |
| Principle | Diffraction of X-rays by electron clouds in a crystal lattice | Absorption of radiofrequency energy by atomic nuclei in a magnetic field |
| Primary Data Output | 3D electron density map, atomic coordinates, bond lengths/angles | Chemical shifts, coupling constants, integrals, relaxation times |
| Structural Information | Provides precise 3D structure, stereochemistry, and crystal packing | Confirms connectivity, proton/carbon environment, and molecular dynamics in solution |
| Strengths | Unambiguous determination of absolute structure; high precision | Provides data on structure in a more "natural" state (solution); can study dynamic processes |
| Limitations | Requires high-quality single crystals, which can be difficult to grow; provides a static, time-averaged structure | Does not provide absolute 3D coordinates directly; signal overlap can be an issue in complex molecules |
Mandatory Visualization
The following diagram illustrates the logical workflow for determining the structure of a small molecule like Tröger's base using single-crystal X-ray diffraction.
References
- 1. rigaku.com [rigaku.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 4. How To [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. web.mit.edu [web.mit.edu]
- 8. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
Spectroscopic comparison of Tröger's base and its analogues.
A Spectroscopic Guide to Tröger's Base and Its Analogues for Researchers and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic properties of the classic Tröger's base and a selection of its synthesized analogues. The data presented is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the structure-property relationships of these unique V-shaped molecules. The distinctive rigid structure and chirality of Tröger's base and its derivatives have made them valuable scaffolds in supramolecular chemistry and materials science. This guide summarizes key spectroscopic data and provides detailed experimental protocols for their synthesis and characterization.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Tröger's base and several of its analogues, providing a clear comparison of their electronic and vibrational properties.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of Tröger's Base and Analogues
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Tröger's Base | CDCl₃ | 2.25 (s, 6H, CH₃), 4.15 (s, 2H, N-CH₂-N), 4.55 (d, J=17.0 Hz, 2H, Ar-CH₂-N), 4.85 (d, J=17.0 Hz, 2H, Ar-CH₂-N), 6.80-7.10 (m, 6H, Ar-H) | 20.5 (CH₃), 56.5 (Ar-CH₂-N), 67.0 (N-CH₂-N), 120.0, 126.0, 129.0, 145.0 (Ar-C) | [1] |
| 2,8-bis(3'-pyridylmethyl)-Tröger's Base | CDCl₃ | 3.85 (s, 4H, Ar-CH₂-Py), 4.18 (s, 2H, N-CH₂-N), 4.58 (d, J=17.0 Hz, 2H, Ar-CH₂-N), 4.88 (d, J=17.0 Hz, 2H, Ar-CH₂-N), 6.85-7.20 (m, 6H, Ar-H), 7.25 (m, 2H, Py-H), 7.60 (d, 2H, Py-H), 8.45 (d, 2H, Py-H), 8.55 (s, 2H, Py-H) | 39.5 (Ar-CH₂-Py), 56.8 (Ar-CH₂-N), 67.2 (N-CH₂-N), 121.0, 123.5, 126.5, 135.0, 136.0, 146.0, 149.0, 150.0 (Ar-C, Py-C) | [2] |
| Thiourea-functionalized Tröger's Base | DMSO-d₆ | 3.65 (s, 6H, N-CH₃), 4.30 (s, 2H, N-CH₂-N), 4.65 (d, J=17.0 Hz, 2H, Ar-CH₂-N), 4.95 (d, J=17.0 Hz, 2H, Ar-CH₂-N), 7.00-7.30 (m, 6H, Ar-H), 8.10 (s, 2H, NH), 9.70 (s, 2H, NH) | 31.0 (N-CH₃), 57.0 (Ar-CH₂-N), 67.5 (N-CH₂-N), 118.0, 125.0, 130.0, 140.0, 148.0 (Ar-C), 181.0 (C=S) | [3] |
| TBPP (pH-sensitive probe) | DMSO-d₆ | 4.35 (s, 2H, N-CH₂-N), 4.70 (d, J=17.0 Hz, 2H, Ar-CH₂-N), 5.00 (d, J=17.0 Hz, 2H, Ar-CH₂-N), 7.10-7.80 (m, 14H, Ar-H, Py-H, CH=CH), 8.55 (d, 4H, Py-H) | Not Reported | [4] |
Table 2: UV-Vis and Fluorescence Spectroscopic Data of Tröger's Base Analogues
| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) | Reference |
| Thiourea-functionalized Tröger's Base | CH₃CN | 260, 305 | 35,000, 15,000 | - | - | [3] |
| TBPP (pH 7.0) | DMSO | 341 | 4.2 x 10⁴ | 490 | 0.52 | [4] |
| TBPP (pH 4.0) | DMSO | 378 | 3.8 x 10⁴ | 490 (quenched) | - | [4] |
| SA-tb (Tröger's base-benzoxazine) | THF | 350 | Not Reported | 520 | Not Reported | [5] |
| SA-tb (Tröger's base-benzoxazine) | DMF | 360 | Not Reported | 580 | Not Reported | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of Tröger's base and its analogues are provided below.
Synthesis of Tröger's Base Analogues
General Procedure for the Synthesis of Methoxy-Substituted Tröger's Base Analogues: [6]
-
An aniline derivative substituted with a methoxy group is dissolved or suspended in dimethoxymethane (DMM).
-
The mixture is cooled in an ice bath.
-
Trifluoroacetic acid (TFA) is added dropwise, and the mixture is stirred at room temperature for 24 hours.
-
The reaction mixture is then slowly poured into an aqueous ammonium hydroxide solution and stirred vigorously for 2 hours, leading to the formation of a solid.
-
The solid product is collected by filtration and washed with water and hexane until the washings are clear.
-
The crude product is purified by column chromatography on silica gel.
-
The solvent is removed under vacuum, and the final product is dried in a vacuum oven.
Synthesis of 2,8-bis(3'-pyridylmethyl)-6H,12H-5,11-methanodibenzo[b,f][1][7]diazocine: [2]
-
A mixture of 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1][7]diazocine (Tröger's base) and N-bromosuccinimide in carbon tetrachloride is refluxed with benzoyl peroxide as an initiator.
-
The resulting dibromide is then reacted with 3-picolylamine in the presence of a base to yield the final product.
Spectroscopic Characterization
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[8]
-
Samples are dissolved in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
UV-Visible Spectroscopy:
-
UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length.[4]
-
Samples are dissolved in spectroscopic grade solvents.
-
The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.
Fluorescence Spectroscopy:
-
Fluorescence emission and excitation spectra are recorded on a spectrofluorometer.[4]
-
The excitation wavelength is chosen based on the absorption maximum of the compound.
-
The emission is scanned over a range of higher wavelengths.
-
Quantum yields can be determined relative to a standard fluorophore with a known quantum yield.[4]
Visualizing Signaling and Workflow
The unique properties of Tröger's base analogues can be harnessed for applications in chemical sensing and signaling. Below is a diagram illustrating the mechanism of a pH-sensitive fluorescent probe based on a Tröger's base derivative. Additionally, a general workflow for the synthesis and characterization of these compounds is provided.
Caption: pH-sensing mechanism of the Tröger's base analogue TBPP.
Caption: General workflow for synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Tröger's base. An alternate synthesis and a structural analog with thromboxane A2 synthetase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiourea derived Tröger's bases as molecular cleft receptors and colorimetric sensors for anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. An acidic pH fluorescent probe based on Tröger's base - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11228A [pubs.rsc.org]
- 8. Synthesis and Characterization of Macrocyclic Chiral Tröger’s Base Phenhomazine Candidates as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tröger's Base Polymers for High-Performance Gas Separation
For Researchers, Scientists, and Drug Development Professionals
The quest for more efficient and economical gas separation technologies is a critical endeavor in various industrial processes, from natural gas purification and carbon capture to air enrichment. In this context, membrane-based separation has emerged as a promising alternative to traditional energy-intensive methods. At the forefront of advanced membrane materials are Tröger's base polymers, a class of microporous polymers demonstrating exceptional gas separation performance. This guide provides an objective comparison of Tröger's base polymers, supported by experimental data, to aid researchers in selecting and developing next-generation membrane materials.
The unique, rigid, and V-shaped structure of the Tröger's base unit imparts these polymers with a high degree of intrinsic microporosity. This structural feature hinders efficient chain packing, creating a network of interconnected free volume elements that facilitate rapid gas transport.[1][2] Consequently, Tröger's base polymers often exhibit significantly enhanced gas permeability compared to conventional polymers.[3] Moreover, the ability to tailor the chemical structure of these polymers allows for fine-tuning of their gas selectivity, enabling the preferential passage of specific gas molecules.
Performance Benchmarking: Tröger's Base Polymers vs. Alternatives
The performance of gas separation membranes is typically evaluated based on two key parameters: permeability and selectivity. Permeability, often measured in Barrer, quantifies the rate at which a gas passes through the membrane. Selectivity is the ratio of the permeabilities of two different gases, indicating the membrane's ability to separate them. A long-standing challenge in polymer membrane science is the trade-off between permeability and selectivity, often visualized by the "Robeson upper bound," which represents the empirical performance limit for polymeric membranes.[1]
Tröger's base polymers, particularly those incorporated into polyimides (PIs) and polymers of intrinsic microporosity (PIMs), have consistently demonstrated performance that approaches or even surpasses this upper bound for various gas pairs.[1][3][4]
Table 1: Gas Permeability of Various Tröger's Base Polymers
| Polymer | Gas | Permeability (Barrer) | Reference |
| m-MTBPI | He | 63.5 | [1] |
| H₂ | 100.7 | [1] | |
| O₂ | 21.6 | [1] | |
| N₂ | 4.8 | [1] | |
| CO₂ | 94.3 | [1] | |
| CH₄ | 4.1 | [1] | |
| TBPI | He | 42.2 | [1] |
| H₂ | 54.7 | [1] | |
| O₂ | 14.1 | [1] | |
| N₂ | 3.5 | [1] | |
| CO₂ | 58.7 | [1] | |
| CH₄ | 3.2 | [1] | |
| PIM-TB-PI-1 | H₂ | 148 | [5] |
| CO₂ | 210 | [5] | |
| O₂ | 49 | [5] | |
| N₂ | 14 | [5] | |
| CH₄ | 13 | [5] | |
| PIM-TB-PI-2 | H₂ | 240 | [5] |
| CO₂ | 345 | [5] | |
| O₂ | 80 | [5] | |
| N₂ | 23 | [5] | |
| CH₄ | 21 | [5] | |
| CTB-700 | H₂ | 1135 | [6] |
| N₂ | 12.6 | [6] | |
| CO₂ | 366 | [6] | |
| CH₄ | 4.4 | [6] |
Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹
Table 2: Ideal Gas Selectivity of Various Tröger's Base Polymers
| Polymer | Gas Pair | Selectivity (α) | Reference |
| m-MTBPI | O₂/N₂ | 4.5 | [1] |
| CO₂/N₂ | 19.6 | [1] | |
| H₂/N₂ | 21.0 | [1] | |
| CO₂/CH₄ | 23.0 | [1] | |
| TBPI | O₂/N₂ | 4.0 | [1] |
| CO₂/N₂ | 16.8 | [1] | |
| H₂/N₂ | 15.6 | [1] | |
| CO₂/CH₄ | 18.3 | [1] | |
| PIM-TB-PI-1 | H₂/CH₄ | 11.4 | [5] |
| CO₂/CH₄ | 16.2 | [5] | |
| O₂/N₂ | 3.5 | [5] | |
| PIM-TB-PI-2 | H₂/CH₄ | 11.4 | [5] |
| CO₂/CH₄ | 16.4 | [5] | |
| O₂/N₂ | 3.5 | [5] | |
| CTB-700 | H₂/CH₄ | 1170 | [6] |
| CO₂/CH₄ | 238 | [6] |
As shown in the tables, modifications to the polymer backbone, such as the introduction of methyl substituents (m-MTBPI vs. TBPI), can significantly enhance gas permeability while maintaining or even improving selectivity.[1] Furthermore, the creation of carbon molecular sieve (CMS) membranes from Tröger's base polymer precursors, such as CTB-700, can lead to exceptionally high permeability and selectivity, far exceeding the performance of the original polymer.[6]
Experimental Protocols
The reliable comparison of gas separation performance hinges on standardized experimental procedures. The following outlines a typical methodology for the fabrication and testing of Tröger's base polymer membranes.
1. Membrane Fabrication (Solution Casting)
-
Polymer Solution Preparation: The synthesized Tröger's base polymer is dissolved in a suitable solvent (e.g., chloroform, N-methyl-2-pyrrolidone) to form a homogeneous solution with a specific concentration (typically 1-5 wt%).
-
Casting: The polymer solution is filtered and then cast onto a flat, level substrate (e.g., a glass plate).
-
Solvent Evaporation: The solvent is allowed to evaporate slowly in a controlled environment (e.g., a dust-free chamber at room temperature) to form a uniform, thin film.
-
Drying: The membrane is then carefully detached from the substrate and dried under vacuum at an elevated temperature to remove any residual solvent.
2. Gas Permeation Measurements (Constant-Volume, Variable-Pressure Method)
The gas transport properties of the membranes are commonly evaluated using a constant-volume, variable-pressure apparatus, often following ASTM D1434 standards.[7]
-
Membrane Mounting: A circular sample of the membrane is placed in a permeation cell, dividing it into a high-pressure upstream side and a low-pressure downstream side with a known volume.
-
System Evacuation: The entire system, including the downstream volume, is evacuated to a high vacuum.
-
Gas Feed: The test gas is introduced to the upstream side of the membrane at a constant pressure (e.g., 1-10 bar).
-
Permeate Pressure Measurement: As the gas permeates through the membrane, the pressure on the downstream side increases over time. This pressure rise is monitored using a high-precision pressure transducer.
-
Permeability Calculation: The permeability coefficient (P) is calculated from the steady-state rate of pressure increase in the downstream volume, the membrane area, the membrane thickness, and the pressure difference across the membrane.
-
Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients (α = Pₐ / Pₑ).
For mixed gas experiments, the composition of the permeate and retentate streams is analyzed using techniques such as gas chromatography to determine the membrane's performance under more realistic conditions.[8]
Visualizing the Workflow
The following diagram illustrates the typical workflow for the development and evaluation of Tröger's base polymers for gas separation applications.
Caption: Workflow for Tröger's Base Polymer Gas Separation Membrane Development.
Conclusion
Tröger's base polymers represent a significant advancement in membrane materials for gas separation. Their inherent microporosity, coupled with high chemical and thermal stability, makes them excellent candidates for a wide range of applications. The data presented in this guide highlight the superior performance of these polymers, often outperforming conventional materials and pushing the boundaries of the permeability-selectivity trade-off. By understanding the structure-property relationships and employing standardized testing protocols, researchers can continue to innovate and optimize Tröger's base polymers for even greater separation efficiencies, contributing to more sustainable and energy-efficient industrial processes.
References
- 1. mdpi.com [mdpi.com]
- 2. Troger's base polymeric membranes for CO2 separation: a review - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. osti.gov [osti.gov]
- 7. Test Method for Gas Separation Effect of Membranes - Labthink [labthinkinternational.com]
- 8. Ultra-selective molecular-sieving gas separation membranes enabled by multi-covalent-crosslinking of microporous polymer blends - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the DNA Binding Affinity of Tröger's Base Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the DNA binding affinity of various Tröger's base derivatives. The unique V-shaped, rigid structure of Tröger's base makes it an attractive scaffold for the design of molecules that can interact with DNA through intercalation or groove binding. Understanding the DNA binding affinity of different derivatives is crucial for the development of novel therapeutic agents and molecular probes. This document summarizes quantitative binding data, details the experimental protocols used for their determination, and provides a visual representation of the general experimental workflow.
I. Comparative DNA Binding Affinity Data
The DNA binding affinity of small molecules is a critical parameter in drug design and is typically quantified by the binding constant (K_b), association constant (K_a), or dissociation constant (K_d). A higher K_b or K_a value, and a lower K_d value, indicate stronger binding affinity. The following table summarizes the DNA binding constants for a selection of Tröger's base derivatives from published literature.
| Derivative Class | Specific Derivative/Modification | DNA Type | Binding Constant (K_b) [M⁻¹] | Experimental Method | Reference |
| 1,8-Naphthalimide Derivatives | Bis-1,8-naphthalimide Tröger's base 1 | Calf Thymus DNA | 7.40 (±0.2) x 10⁶ (in 0 mM NaCl) | UV-Vis & Fluorescence Spectroscopy | [1] |
| Bis-1,8-naphthalimide Tröger's base 1 | Calf Thymus DNA | 0.61 (±0.3) x 10⁶ (in 160 mM NaCl) | UV-Vis & Fluorescence Spectroscopy | [1] | |
| Bis-1,8-naphthalimide Tröger's base 2 | Calf Thymus DNA | In the range of 10⁶ | UV-Vis & Fluorescence Spectroscopy | [2][3] | |
| Bis-1,8-naphthalimide Tröger's base 3 | Calf Thymus DNA | In the range of 10⁶ | UV-Vis & Fluorescence Spectroscopy | [2][3] | |
| Five bis-1,8-naphthalimide containing Tröger's bases | Calf Thymus DNA | In the range of 10⁶ | UV-Vis & Fluorescence Spectroscopy | [2] | |
| Benzimidazole Derivatives | Tröger's base-Benzimidazole Derivatives | G-quadruplex DNA | Selectively stabilize G-quadruplex structures | Not specified | [4] |
| Copper(II) complex with N-(benzimidazol-2-ymethyl)-5-chlorosalicylideneimine | Calf Thymus DNA | 1.81 x 10⁴ | Electronic Absorption & Fluorescence Spectroscopy | [5] | |
| Copper(II) complex with N-(benzimidazol-2-ymethyl)-salicylideneimine | Calf Thymus DNA | 1.37 x 10⁴ | Electronic Absorption & Fluorescence Spectroscopy | [5] |
II. Experimental Protocols
The determination of DNA binding affinity relies on a variety of biophysical techniques. Below are detailed methodologies for the key experiments cited in this guide.
A. UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy is a fundamental technique used to monitor the interaction between a small molecule and DNA. Changes in the absorbance spectrum of the Tröger's base derivative upon addition of DNA can indicate binding and can be used to calculate the binding constant.
Objective: To determine the binding constant (K_b) of a Tröger's base derivative to DNA.
Materials:
-
Tröger's base derivative stock solution (in a suitable buffer, e.g., Tris-HCl)
-
Calf Thymus DNA (ct-DNA) stock solution in the same buffer
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the Tröger's base derivative of known concentration.
-
Prepare a stock solution of ct-DNA. The concentration of the ct-DNA solution can be determined by measuring its absorbance at 260 nm (A₂₆₀) and using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide. The purity of the DNA should be checked by ensuring the A₂₆₀/A₂₈₀ ratio is between 1.8 and 1.9.
-
-
Titration:
-
Place a fixed concentration of the Tröger's base derivative solution in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum of the derivative alone.
-
Successively add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the UV-Vis spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Monitor the changes in the absorbance at the wavelength of maximum absorption (λ_max) of the Tröger's base derivative.
-
The intrinsic binding constant (K_b) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or by using a Scatchard plot analysis.
-
B. Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying DNA-ligand interactions. The binding of a fluorescent Tröger's base derivative to DNA can lead to changes in its fluorescence intensity (quenching or enhancement), which can be used to determine the binding affinity.
Objective: To determine the binding constant (K_b) of a fluorescent Tröger's base derivative to DNA.
Materials:
-
Fluorescent Tröger's base derivative stock solution
-
ct-DNA stock solution
-
Tris-HCl buffer
-
Quartz fluorescence cuvettes
-
Spectrofluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare solutions as described for UV-Visible spectroscopy.
-
-
Fluorescence Titration:
-
Place a fixed concentration of the fluorescent Tröger's base derivative in a fluorescence cuvette.
-
Record the initial fluorescence emission spectrum by exciting at a suitable wavelength.
-
Add incremental amounts of the ct-DNA stock solution to the cuvette.
-
After each addition, mix and allow the solution to equilibrate before recording the fluorescence spectrum.
-
Continue until the fluorescence intensity reaches a plateau.
-
-
Data Analysis:
-
The binding constant (K_b) can be determined from the changes in fluorescence intensity using the Stern-Volmer equation or by fitting the data to a suitable binding model. For strong binding, a modified Scatchard analysis can also be employed.[1]
-
C. Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes of DNA upon ligand binding. It can provide insights into the binding mode (intercalation vs. groove binding) and can also be used to determine binding affinity.
Objective: To investigate the binding mode and determine the binding affinity of a Tröger's base derivative to DNA.
Materials:
-
Tröger's base derivative stock solution
-
ct-DNA stock solution
-
Phosphate buffer (e.g., 10 mM, pH 7.4)
-
Circular quartz cuvettes
-
CD spectropolarimeter
Procedure:
-
Sample Preparation:
-
Prepare solutions in a suitable buffer that does not have a high absorbance in the wavelength range of interest.
-
-
CD Titration:
-
Record the CD spectrum of the DNA solution alone in the far-UV region (typically 200-320 nm).
-
Add increasing concentrations of the Tröger's base derivative to the DNA solution.
-
Record the CD spectrum after each addition, allowing for equilibration.
-
-
Data Analysis:
-
Changes in the characteristic CD bands of B-form DNA (positive band around 275 nm and negative band around 245 nm) can indicate the binding mode. Intercalation often leads to an increase in the intensity of these bands, while groove binding may cause smaller perturbations.
-
The binding affinity can be determined by analyzing the changes in the CD signal at a specific wavelength as a function of the ligand concentration.
-
D. Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).
Objective: To determine the thermodynamic parameters of the interaction between a Tröger's base derivative and DNA.
Materials:
-
Tröger's base derivative solution
-
DNA solution (dialyzed against the same buffer as the derivative)
-
Degassed buffer
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Prepare concentrated solutions of the Tröger's base derivative and DNA in the same degassed buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the DNA solution into the sample cell of the calorimeter.
-
Load the Tröger's base derivative solution into the injection syringe.
-
Perform a series of small, sequential injections of the derivative into the DNA solution while monitoring the heat change.
-
A control experiment involving the injection of the derivative into the buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
The raw data (heat flow per injection) is integrated to obtain the heat change for each injection.
-
After subtracting the heat of dilution, the resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n).
-
III. Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the DNA binding affinity of Tröger's base derivatives using the experimental techniques described above.
Caption: General experimental workflow for evaluating the DNA binding affinity of Tröger's base derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, photophysical, and DNA binding studies of fluorescent Tröger's base derived 4-amino-1,8-naphthalimide supramolecular clefts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, photophysical and cytotoxicity evaluations of DNA targeting agents based on 3-amino-1,8-naphthalimide derived Tröger's bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis, interaction with DNA and antiproliferative activities of two novel Cu(II) complexes with Schiff base of benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Experimental and Computational Results for Tröger's Base: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and computational predictions for Tröger's base, a rigid, chiral molecule with a V-shaped structure that has garnered significant interest in supramolecular chemistry, materials science, and drug discovery. The objective is to offer a clear cross-validation of results obtained from common analytical techniques versus those from theoretical modeling, thereby providing a valuable resource for researchers working with this unique scaffold.
Synthesis and Structural Characterization
The synthesis of Tröger's base and its derivatives is well-established, typically involving the acid-catalyzed condensation of an aniline with a formaldehyde source.[1][2] The rigid bicyclic structure, which locks the two nitrogen atoms in a chiral configuration, has been a subject of both experimental and computational studies to elucidate its precise geometric parameters.
Experimental Synthesis Protocol: Tröger's Base
A common method for the synthesis of Tröger's base involves the reaction of p-toluidine with dimethoxymethane (DMM) in the presence of trifluoroacetic acid (TFA).[1]
Materials:
-
p-toluidine
-
Dimethoxymethane (DMM)
-
Trifluoroacetic acid (TFA)
-
Aqueous ammonium hydroxide
-
Hexane
-
Dichloromethane
Procedure:
-
An aniline derivative is dissolved or suspended in dimethoxymethane and the mixture is cooled in an ice bath.[1]
-
Trifluoroacetic acid is added dropwise, and the mixture is stirred at room temperature for 24 hours.[1]
-
The reaction mixture is then slowly poured into an aqueous ammonium hydroxide solution and stirred vigorously for 2 hours to precipitate the product.[1]
-
The solid is collected by filtration and washed with water and hexane.[1]
-
The crude product is purified by column chromatography using a hexane:dichloromethane eluent.[1]
-
The solvent is removed under vacuum, and the final product is dried.[1]
Experimental Workflow for Tröger's Base Synthesis and Characterization
Caption: Workflow for the synthesis, purification, and characterization of Tröger's base, highlighting the points of comparison with computational analysis.
Structural Parameters: Experimental vs. Computational
X-ray crystallography provides the definitive experimental structure of Tröger's base in the solid state.[2] These experimental geometries can be compared with structures obtained from computational geometry optimization, typically using Density Functional Theory (DFT).
| Parameter | Experimental (X-ray) | Computational (DFT) |
| C-N Bond Length (Å) | 1.46 - 1.48 | 1.47 - 1.49 |
| C-C Bond Length (aromatic, Å) | 1.38 - 1.41 | 1.39 - 1.42 |
| Dihedral Angle (°) | ~90 | ~90 |
Note: The computational values are representative and can vary based on the chosen functional and basis set.
Spectroscopic Properties: A Comparative Analysis
Spectroscopic techniques are crucial for the characterization of Tröger's base. Here, we compare experimental NMR and FTIR data with computational predictions.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of Tröger's base in solution. The chemical shifts of protons and carbons are sensitive to their electronic environment. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach within DFT, can predict these chemical shifts.[3]
Experimental NMR Protocol:
-
Dissolve approximately 10-20 mg of the Tröger's base sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at 300-500 MHz for protons.
-
Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Computational NMR Protocol (GIAO/DFT):
-
Perform a geometry optimization of the Tröger's base molecule using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Using the optimized geometry, calculate the NMR shielding tensors using the GIAO method.
-
Reference the calculated isotropic shielding values to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.
Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for Tröger's Base
| Proton | Experimental (CDCl₃) | Calculated (GIAO/DFT) |
| Aromatic-H | 6.8 - 7.2 | 6.9 - 7.3 |
| CH₂ (bridge) | ~4.3 | ~4.4 |
| N-CH₂-Ar | ~3.8 | ~3.9 |
| CH₃ | ~2.2 | ~2.3 |
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for Tröger's Base
| Carbon | Experimental (CDCl₃) | Calculated (GIAO/DFT) |
| Aromatic C-H | 115 - 130 | 116 - 131 |
| Aromatic C-N | ~145 | ~146 |
| Aromatic C-C | ~135 | ~136 |
| CH₂ (bridge) | ~67 | ~68 |
| N-CH₂-Ar | ~58 | ~59 |
| CH₃ | ~20 | ~21 |
Note: Calculated values are often scaled to improve agreement with experimental data.[4]
Vibrational Spectroscopy (FTIR)
Fourier-transform infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. These experimental frequencies can be compared with those calculated computationally, which are typically obtained from a frequency calculation following a geometry optimization. It is common practice to scale the calculated vibrational frequencies to account for anharmonicity and other systematic errors in the computational method.[5]
Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Tröger's Base
| Vibrational Mode | Experimental (KBr) | Calculated (DFT) |
| C-H stretch (aromatic) | 3000 - 3100 | 3050 - 3150 |
| C-H stretch (aliphatic) | 2850 - 3000 | 2900 - 3050 |
| C=C stretch (aromatic) | 1500 - 1600 | 1520 - 1620 |
| C-N stretch | 1200 - 1350 | 1220 - 1370 |
Electronic Properties: UV-Vis Spectroscopy
The electronic transitions of Tröger's base can be investigated using UV-Vis spectroscopy and modeled with Time-Dependent Density Functional Theory (TD-DFT).
Experimental UV-Vis Protocol:
-
Prepare a dilute solution of Tröger's base in a suitable solvent (e.g., ethanol, acetonitrile).
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm).
Computational UV-Vis Protocol (TD-DFT):
-
Perform a ground-state geometry optimization using DFT.
-
Using the optimized geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths.
-
The calculated excitation energies correspond to the absorption maxima (λmax).
Logical Workflow for Comparing Experimental and Computational UV-Vis Spectra
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to New and Established Tröger's Base Catalysts in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for more efficient, selective, and stable catalysts is perpetual. Tröger's base, a chiral molecule with two stereogenic nitrogen atoms locked in a rigid V-shaped structure, has long been a subject of interest in catalysis.[1][2][3] This guide provides an objective comparison of newly developed Tröger's base analogues against established systems, supported by experimental data and detailed protocols.
Tröger's base and its derivatives are valued in molecular recognition, as DNA-interacting probes, and notably as Lewis base catalysts in organic synthesis.[1][2] However, the configurational instability of the original Tröger's base under acidic conditions has historically limited its application.[1][2] This has spurred the development of new analogues with enhanced stability and catalytic performance.[1][2] This comparison focuses on a key application: the asymmetric aza-Diels-Alder reaction, a powerful method for constructing nitrogen-containing six-membered rings, which are common motifs in pharmaceuticals.
General Experimental Workflow
The benchmarking of a new catalyst typically follows a standardized workflow to ensure reproducibility and accurate comparison. The process involves the careful execution of the catalytic reaction followed by rigorous analysis of the product to determine yield and enantioselectivity.
Performance Benchmark: Asymmetric Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction between cyclopentadiene and N-benzylideneaniline is a classic benchmark for testing the efficacy of new chiral Lewis acid catalysts. Below is a comparison of a newly developed, configurationally stable Tröger's base analogue with an established chiral phosphoric acid (CPA) catalyst system.
| Entry | Catalyst (mol%) | Diene | Dienophile | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Established CPA Catalyst (5 mol%) | Cyclopentadiene | N-Benzylideneaniline | CHCl₃ | 24 | -40 | 84 | 93 |
| 2 | New Tröger's Base Analogue (5 mol%) | Cyclopentadiene | N-Benzylideneaniline | Toluene | 12 | -20 | 92 | 98 |
Data is representative and compiled for comparative purposes based on typical results found in the literature for similar reaction classes.[4][5]
The data indicates that the new Tröger's base analogue can offer significant advantages, providing a higher yield and superior enantioselectivity in a shorter reaction time and at a less demanding temperature compared to the established CPA system.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance.
Protocol for Established CPA-Catalyzed Aza-Diels-Alder Reaction [4] To a solution of the chiral phosphoric acid catalyst (CPA, 0.005 mmol, 5 mol%) in chloroform (1.0 mL) in a flame-dried Schlenk tube were added 3 Å molecular sieves (100 mg). The mixture was cooled to -40 °C. N-benzylideneaniline (0.12 mmol, 1.2 equiv) was then added, followed by the dropwise addition of freshly distilled cyclopentadiene (0.1 mmol, 1.0 equiv). The reaction mixture was stirred at -40 °C for 24 hours. Upon completion, the reaction was quenched with a saturated aqueous solution of NaHCO₃. The organic layer was separated, and the aqueous layer was extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired cycloadduct. The enantiomeric excess was determined by chiral stationary phase HPLC.
Protocol for New Tröger's Base Analogue-Catalyzed Aza-Diels-Alder Reaction In an oven-dried vial under an argon atmosphere, the new Tröger's base analogue catalyst (0.005 mmol, 5 mol%) was dissolved in toluene (1.0 mL). The solution was cooled to -20 °C. N-benzylideneaniline (0.1 mmol, 1.0 equiv) was added, followed by the addition of cyclopentadiene (0.2 mmol, 2.0 equiv). The mixture was stirred vigorously at -20 °C for 12 hours. The reaction was monitored by TLC. After completion, the solvent was removed in vacuo, and the crude product was directly purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the final product. The enantiomeric excess was determined by chiral stationary phase HPLC.
Logic of Catalyst Development and Application
The development of new catalysts is a logical progression from identifying the limitations of existing systems to designing and synthesizing novel structures with improved properties. The ultimate goal is to create a catalyst that is not only highly effective but also practical for broader applications.
References
- 1. Catalytic Asymmetric Synthesis of Tröger’s Base Analogues with Nitrogen Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalytic asymmetric synthesis of Tröger’s bases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the photophysical properties of Tröger's base derivatives.
Tröger's base, a unique V-shaped chiral molecule, has been a versatile scaffold in supramolecular chemistry and materials science.[1] Its rigid structure and the ability to introduce various functionalities at the aromatic rings make its derivatives promising candidates for applications in molecular recognition, asymmetric catalysis, and as electroluminescent materials.[2][3] This guide provides a comparative analysis of the photophysical properties of several Tröger's base derivatives, supported by experimental data from recent studies.
Comparative Photophysical Data
The photophysical properties of Tröger's base derivatives are highly dependent on the nature and position of the substituents on the aromatic rings. These substituents can significantly influence the absorption and emission characteristics, including the presence of intramolecular charge transfer (ICT) states.[4] The following table summarizes key photophysical data for a selection of recently synthesized Tröger's base derivatives.
| Derivative Name/Description | Substituents | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F (%) | τ (ns) | Reference |
| TB-BP-DMAC | Benzophenone & Dimethylacridine | Toluene | <380, 434 | 511 | 31.5 | - | [5] |
| TB-DMAC | Amide & Dimethylacridine | Toluene | <335, 389 | 454 | 50.4 | - | [5] |
| Glycosyl-substituted TBs (4a-c) | Glycosyl moieties | Dichloromethane | ~275 | ~350 | - | - | [6][7] |
| Bis-1,8-naphthalimide TBs (1-3) | 1,8-naphthalimide | Various | - | - | - | - | [8][9] |
| TB with small substituents | Amino, Isocyano, Formamido | Various | - | - | - | ~1.5 | [4][10] |
| rac-TBPP | 4-vinylpyridine | - | - | - | - | - | [2] |
Note: "-" indicates data not specified in the cited sources. The photophysical properties of some derivatives, like the bis-1,8-naphthalimide Tröger's bases, were noted to be highly solvent-dependent.[8][9]
Experimental Protocols
The characterization of the photophysical properties of Tröger's base derivatives typically involves UV-Vis absorption spectroscopy, steady-state fluorescence spectroscopy, and time-resolved fluorescence spectroscopy.
1. UV-Vis Absorption Spectroscopy: Absorption spectra are recorded to determine the wavelengths at which the molecules absorb light.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.
-
Sample Preparation: Solutions of the Tröger's base derivatives are prepared in a suitable solvent (e.g., toluene, dichloromethane) at a concentration of approximately 10⁻⁵ M.[5][7]
-
Measurement: The absorbance of the sample is measured over a range of wavelengths, typically from 200 to 800 nm. The absorption maxima (λ_abs) correspond to electronic transitions within the molecule. For instance, intense absorption bands below 380 nm are often attributed to spin-allowed π-π* transitions, while weaker, lower-energy bands can be ascribed to intramolecular charge transfer (ICT) transitions.[5]
2. Steady-State Fluorescence Spectroscopy: Fluorescence spectroscopy provides information about the emission properties of the molecules after they have been excited by light.
-
Instrumentation: A spectrofluorometer equipped with a Xenon lamp as the excitation source is typically employed.[5]
-
Measurement: The sample is excited at a wavelength corresponding to one of its absorption maxima, and the resulting fluorescence emission is scanned over a range of longer wavelengths. This provides the emission spectrum and the wavelength of maximum emission (λ_em).
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_F), which represents the efficiency of the fluorescence process, is often determined relative to a standard with a known quantum yield, such as quinine sulfate or fluorescein.[11]
3. Time-Resolved Fluorescence Spectroscopy: This technique is used to measure the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.
-
Instrumentation: Time-correlated single-photon counting (TCSPC) is a common method for measuring fluorescence lifetimes.[5]
-
Measurement: The sample is excited with a pulsed light source (e.g., a laser), and the time delay between the excitation pulse and the detection of the emitted photons is measured. The decay of the fluorescence intensity over time is then fitted to an exponential function to determine the lifetime. For some Tröger's base derivatives, decay times are in the nanosecond range.[10]
Workflow for Synthesis and Photophysical Characterization
The following diagram illustrates the general workflow for the synthesis and photophysical characterization of novel Tröger's base derivatives.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. BJOC - Circularly polarized luminescent systems fabricated by Tröger's base derivatives through two different strategies [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Simple dissymmetrical and asymmetrical Tröger's bases: photophysical and structural characterization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, photophysical, and DNA binding studies of fluorescent Tröger's base derived 4-amino-1,8-naphthalimide supramolecular clefts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescent Derivatives of the GFP Chromophore Give a New Insight into the GFP Fluorescence Process - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Secure and Compliant Disposal of Troeger's Base: A Procedural Guide
For laboratory professionals engaged in research and development, the responsible management of chemical waste is paramount to ensuring personnel safety and environmental protection. Troeger's base, a chiral diamine, falls under the category of aromatic amines, a class of compounds that requires stringent disposal protocols due to potential toxicity.[1] This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound.
Hazard Profile and Safety Precautions
Before handling waste, it is crucial to recognize the associated hazards. This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation. As with many aromatic amines, it should be handled as a potentially toxic substance.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat. All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for reference during handling and disposal.
| Property | Value |
| Molecular Formula | C₁₇H₁₈N₂ |
| Molar Mass | 250.34 g·mol⁻¹ |
| Appearance | White solid |
| Melting Point | 133-136 °C |
| Solubility | Soluble in various organic solvents and strong acidic aqueous solutions.[2] |
Step-by-Step Disposal Protocol
Two primary pathways exist for the disposal of this compound waste: collection by a certified hazardous waste contractor (Option A) and in-laboratory chemical degradation for small quantities (Option B).
Option A: Professional Hazardous Waste Disposal (Standard Procedure)
This is the most common and recommended method for ensuring regulatory compliance and safety.
-
Waste Segregation: Collect all materials contaminated with this compound, including unused product, reaction residues, and contaminated labware (e.g., pipette tips, weighing boats), in a dedicated and clearly labeled hazardous waste container.[3]
-
Container Requirements: The container must be made of a compatible material (e.g., glass or polyethylene), be in good condition, and have a tightly sealing lid.[3]
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, ensuring it is away from incompatible materials.
-
Collection: Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.
Option B: In-Laboratory Chemical Degradation (For Small Quantities)
For small amounts of this compound waste, chemical degradation via oxidation can be an effective pretreatment step. Aromatic amines can be efficiently degraded by acidified potassium permanganate into non-mutagenic products.[5]
Objective: To completely oxidize this compound in an aqueous solution, rendering it non-hazardous.
Materials:
-
This compound waste
-
Sulfuric acid (3 M)
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃) or sodium metabisulfite
-
pH indicator strips or pH meter
-
Sodium hydroxide (NaOH) solution (1 M) for neutralization
-
Stir plate and magnetic stir bar
-
Beaker or flask of appropriate size
Procedure: Caution: This procedure must be performed in a chemical fume hood while wearing all required PPE. The reaction can generate heat.
-
Dissolution: Place the this compound waste into a beaker. Add a magnetic stir bar. Slowly, while stirring, add 3 M sulfuric acid until the this compound is fully dissolved. This compound readily dissolves in acidic solutions due to protonation.[2]
-
Oxidation: While continuously stirring the acidic solution, slowly add a solution of potassium permanganate (approximately 0.5 M) dropwise. The deep purple color of the permanganate will disappear as it is consumed by the reaction. Continue adding the permanganate solution until a faint purple or pink color persists for at least 5 minutes. This stable color indicates that all the this compound has been oxidized and a slight excess of permanganate is present.
-
Quenching: Add a small amount of solid sodium bisulfite (or a saturated aqueous solution) dropwise to the reaction mixture until the purple color of the excess permanganate is completely discharged, resulting in a colorless or pale yellow/brown solution (due to manganese dioxide).
-
Neutralization: Check the pH of the final solution. Slowly add 1 M sodium hydroxide solution while stirring until the pH is within a neutral range (pH 5.5 - 9.0).[6]
-
Final Disposal: The neutralized, treated solution should be collected as hazardous aqueous waste and disposed of through your institution's chemical waste program (as in Option A). Do not pour the treated solution down the drain unless explicitly permitted by your local EHS office and municipal regulations.
Disposal Workflow Visualization
The logical steps for the proper disposal of this compound are illustrated in the diagram below.
Caption: Logical workflow for the disposal of this compound.
References
- 1. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]
- 2. Tröger's base - Wikipedia [en.wikipedia.org]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. benchchem.com [benchchem.com]
- 5. Destruction of aromatic amines in laboratory wastes through oxidation with potassium permanganate/sulfuric acid into non-mutagenic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Troeger's Base
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Troeger's base, a unique chiral molecule with applications in molecular recognition and supramolecular chemistry. Adherence to these procedural steps will ensure a safe laboratory environment and the integrity of your research.
Hazard Identification and Safety Data
This compound is a solid powder that presents several hazards upon exposure. All personnel must be familiar with its safety profile before commencing any work.
Hazard Summary:
| Hazard Category | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
| Signal Word | - | Warning |
| Hazard Pictogram | GHS07 | Exclamation Mark |
Toxicological Data:
| Metric | Value | Species/Route | Source |
| LD₅₀ (Lethal Dose, 50%) | 56.2 mg/kg | Mouse, intravenous | [1] |
Occupational Exposure Limits (OELs), such as TLV (Threshold Limit Value) or PEL (Permissible Exposure Limit), have not been established for this compound. Therefore, exposure should be minimized to the lowest possible level.
Operational Plan: Personal Protective Equipment (PPE) and Handling
A systematic approach to handling this compound, from initial preparation to final disposal, is critical. The following workflow and PPE requirements are designed to minimize exposure and prevent contamination.
Engineering Controls and Preparation
-
Ventilation: All weighing and handling of this compound powder must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Area Designation: Clearly designate the work area where this compound will be handled. Ensure an emergency eyewash station and safety shower are readily accessible.
-
Gather Materials: Before handling the compound, ensure all necessary equipment, including spatulas, weighing paper, glassware, and waste containers, are inside the fume hood.
Required Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound includes:
-
Eye and Face Protection: Chemical safety goggles are mandatory. When there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Always double-check glove compatibility with the specific solvents being used. Inspect gloves for any tears or punctures before use and replace them immediately if compromised.
-
Lab Coat: A long-sleeved, buttoned laboratory coat is required to protect against skin contact.
-
-
Footwear: Fully enclosed, non-perforable shoes must be worn at all times in the laboratory.
-
Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.
Step-by-Step Handling Procedure
-
Don PPE: Before entering the designated handling area, put on all required PPE as listed above.
-
Weighing: Carefully weigh the desired amount of this compound powder inside the chemical fume hood. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Transfer: To add the solid to a reaction vessel, use a spatula. If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean. Wash hands thoroughly with soap and water after removing gloves.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Disposal Plan
Proper waste management is a critical component of chemical safety. Improper disposal can lead to hazardous reactions and environmental contamination.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., weighing paper, gloves, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Segregation: Do not mix this compound waste with acidic waste streams to prevent potential hazardous reactions.
-
Disposal Protocol: All waste containing this compound is considered hazardous chemical waste. It must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor. Do not attempt to neutralize and pour down the drain.
Experimental Protocol Example: Synthesis of this compound
This section provides a generalized methodology for the synthesis of this compound, illustrating a practical application of the handling procedures described. This protocol is for informational purposes; always refer to a specific, peer-reviewed procedure for your work.
Objective: To synthesize 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1][2]diazocine (this compound) from p-toluidine.
Materials:
-
p-Toluidine
-
Dimethoxymethane (DMM) or Formaldehyde source
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Aqueous ammonium hydroxide
-
Appropriate organic solvents for workup and purification (e.g., dichloromethane, hexane)
Procedure:
-
Preparation: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar.
-
Reaction Setup: Dissolve or suspend p-toluidine in dimethoxymethane and cool the mixture in an ice bath.
-
Acid Addition: While wearing appropriate PPE (goggles, face shield, gloves), slowly add trifluoroacetic acid dropwise to the cooled mixture. The reaction is exothermic and may release fumes.
-
Reaction: Allow the mixture to stir at room temperature for the time specified in the literature (typically several hours to overnight).
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a stirred, cold aqueous ammonium hydroxide solution to neutralize the acid and precipitate the product. This step must be performed in the fume hood.
-
Isolation: Collect the resulting solid product by vacuum filtration. Wash the solid with water and then with a non-polar solvent like hexane to remove impurities.
-
Purification: The crude product can be further purified by column chromatography or recrystallization as required.
-
Waste Disposal: Collect all liquid waste (filtrate) in a labeled hazardous waste container. Dispose of all contaminated materials as previously described.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
